molecular formula C6H6BNO3 B567444 (5-Formylpyridin-2-yl)boronic acid CAS No. 1310404-07-9

(5-Formylpyridin-2-yl)boronic acid

Cat. No.: B567444
CAS No.: 1310404-07-9
M. Wt: 150.928
InChI Key: GGOXLPCTWDZMCE-UHFFFAOYSA-N
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Description

(5-Formylpyridin-2-yl)boronic acid (CAS 1310404-07-9) is a versatile pyridine-based boronic acid that serves as a valuable building block in organic synthesis and pharmaceutical research. Its molecular formula is C6H6BNO3 and it has a molecular weight of 150.93 g/mol . The compound features two critical functional groups: a boronic acid moiety suitable for Suzuki-Miyaura cross-coupling reactions and an aldehyde group that offers a distinct reactive handle for further derivatization . This bifunctionality makes it a particularly useful reagent for constructing complex molecules, as the boronic acid can participate in palladium-catalyzed coupling with aryl halides to form biaryl structures, while the formyl group can undergo condensation or nucleophilic addition reactions. Compounds with a 2-pyridinyl group adjacent to the boronic acid can act as [N,O]-bidentate ligands, which are known to stabilize intermediates in coordination chemistry and can facilitate unique reactions, such as the base-promoted disproportionation of boronic acids . As a biochemical reagent, it can be used as a biological material or organic compound for life science-related research. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions; it is recommended to be stored sealed in a dry, cool environment .

Properties

IUPAC Name

(5-formylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOXLPCTWDZMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290726
Record name B-(5-Formyl-2-pyridinyl)boronic acid
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Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-07-9
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Formyl-2-pyridinyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Definitive Technical Guide to (5-Formylpyridin-2-yl)boronic Acid: Properties, Reactivity, and Applications in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and materials science, the pyridine motif is an indispensable pharmacophore. (5-Formylpyridin-2-yl)boronic acid (5-FPBA) serves as a highly versatile, bifunctional building block that allows chemists to install functionalized pyridine rings into complex molecular architectures.

5-FPBA features two orthogonal reactive centers: a 2-pyridylboronic acid moiety primed for Suzuki-Miyaura cross-coupling, and a 5-formyl group that acts as a synthetic handle for downstream derivatization. However, 5-FPBA presents a notorious synthetic hurdle known as the "2-pyridyl problem"—an extreme susceptibility to rapid protodeboronation. This technical guide provides an in-depth analysis of the physicochemical properties of 5-FPBA, the mechanistic causality behind its instability, and field-proven, self-validating experimental protocols designed to outcompete degradation and maximize synthetic yield.

Physicochemical Properties

Understanding the baseline physical and chemical properties of 5-FPBA is critical for proper storage, handling, and reaction design. The quantitative data is summarized in the table below, sourced from authoritative chemical databases[2, 4].

PropertyValue / Description
Chemical Name (5-Formylpyridin-2-yl)boronic acid
CAS Number 1310404-07-9
PubChem CID 53216300
Molecular Formula C₆H₆BNO₃
Molecular Weight 150.93 g/mol
SMILES O=Cc1ccc(nc1)B(O)O
Physical State Solid powder (frequently encountered as a monohydrate)
Stability Highly prone to protodeboronation in aqueous basic media
Storage Conditions Inert atmosphere (Argon/N₂), store at -20 °C, moisture-sensitive

Mechanistic Insights: The "2-Pyridyl Problem"

In Suzuki-Miyaura cross-couplings (SMC), 2-pyridylboronic acids are notoriously difficult substrates. The proximity of the basic nitrogen lone pair to the electrophilic boron atom facilitates a rapid, base-catalyzed degradation pathway known as protodeboronation .

According to seminal kinetic studies by the Lloyd-Jones group [1], 2-pyridylboronic acids undergo protodeboronation at rates orders of magnitude faster than their 3- or 4-pyridyl counterparts. At a neutral-to-basic pH and elevated temperatures typical of SMC, the half-life of a 2-pyridylboronic acid can be as short as 25–50 seconds. The mechanism involves the formation of a boronate "ate" complex, followed by a rapid, entropically favored fragmentation that yields the dead-end product (in this case, 3-pyridinecarboxaldehyde) and boric acid.

To successfully utilize 5-FPBA, the reaction system must be designed to outcompete this destructive pathway. Proven strategies include:

  • Copper Co-Catalysis: The addition of Cu(I) salts intercepts the boronic acid to form a relatively stable 2-pyridylcopper intermediate. This intermediate resists protodeboronation and rapidly transmetalates to the Palladium(II) center.

  • Slow-Release Surrogates: Converting the boronic acid into an N-methyliminodiacetic acid (MIDA) boronate [3]. MIDA boronates slowly hydrolyze in situ, maintaining a low steady-state concentration of the active boronic acid and thereby minimizing the rate of protodeboronation.

G FPBA (5-Formylpyridin-2-yl) boronic acid Boronate Boronate Complex [Ar-B(OH)3]- FPBA->Boronate + Base Base Aqueous Base (OH-) Base->Boronate Protodeboronation Protodeboronation (Destructive) Boronate->Protodeboronation Fast (k_proto) Transmetalation Transmetalation (Productive) Boronate->Transmetalation Pd/Cu Catalyst Pyridine 3-Pyridinecarboxaldehyde (Dead End) Protodeboronation->Pyridine Biaryl Biaryl Product Transmetalation->Biaryl PdComplex Pd(II) Ar'-X PdComplex->Transmetalation

Divergent pathways of 2-pyridylboronic acids: Productive cross-coupling vs. rapid protodeboronation.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems. By strictly controlling the reaction environment, the inherent instability of 5-FPBA is mitigated, allowing for high-yielding orthogonal functionalization.

Protocol A: Copper-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Couple 5-FPBA with an aryl bromide while suppressing protodeboronation. Causality: Copper(I) iodide is used as a co-catalyst to form an intermediate organocopper species. This prevents the accumulation of the highly unstable boronate complex. Anhydrous, degassed solvents are utilized to restrict water-driven hydrolytic degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, combine the Aryl Bromide (1.0 equiv), 5-FPBA (1.5 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of anhydrous 1,4-Dioxane and minimal DMF (4:1 ratio, 0.2 M concentration). Note: Strict exclusion of bulk water is critical.

  • Reaction: Heat the mixture to 90 °C for 12–16 hours under vigorous stirring.

  • Monitoring: Monitor the consumption of the aryl bromide via TLC or LC-MS. The presence of 3-pyridinecarboxaldehyde indicates protodeboronation of the excess 5-FPBA.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Cu/Pd salts, and concentrate the filtrate. Purify the resulting biaryl aldehyde via flash column chromatography.

Protocol B: Downstream Functionalization via Reductive Amination

Objective: Exploit the 5-formyl handle of the newly synthesized biaryl compound to create a diverse amine library. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol. Acetic acid is added to catalyze imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the biaryl aldehyde (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 equiv) to the solution and stir at room temperature for 1 hour to ensure complete imine/iminium formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Stir the suspension at room temperature for 4–6 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target biaryl amine.

Workflow Start 5-FPBA Core SMC Suzuki-Miyaura Coupling Start->SMC Ar-X, Pd/Cu Aldehyde Biaryl Aldehyde Intermediate SMC->Aldehyde RedAm Reductive Amination Aldehyde->RedAm R-NH2, NaBH(OAc)3 Wittig Wittig Olefination Aldehyde->Wittig Ph3P=CH-R Amine Biaryl Amine Library RedAm->Amine Alkene Biaryl Alkene Derivatives Wittig->Alkene

Orthogonal functionalization workflow exploiting the 5-formyl handle post-Suzuki coupling.

Handling, Storage, and Analytical Characterization

(5-Formylpyridin-2-yl)boronic acid is highly sensitive to ambient moisture and temperature fluctuations.

  • Storage: It must be stored in a tightly sealed container under an inert atmosphere (Argon) at -20 °C. Repeated freeze-thaw cycles or prolonged exposure to room temperature will result in spontaneous degradation.

  • Characterization: When analyzing 5-FPBA via ¹H NMR (typically in DMSO-d₆), the boronic acid hydroxyl protons often appear as a broad singlet (~8.0–8.5 ppm), while the highly deshielded formyl proton appears as a sharp, distinct singlet near 10.1 ppm. The pyridine backbone exhibits characteristic splitting patterns depending on the substitution.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138(29), 9145–9157. URL:[Link]

  • PubChem. "(5-Formylpyridin-2-yl)boronic acid--water (1/1) | C6H8BNO4 | CID 53216300". National Center for Biotechnology Information. URL:[Link]

Whitepaper: Mechanism of Action and Optimization of (5-Formylpyridin-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of functionalized pyridine rings is a cornerstone of modern drug discovery and agrochemical development. However, the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids remains a notorious challenge due to the inherent instability of the C–B bond in these systems. This technical guide provides an in-depth mechanistic analysis of (5-Formylpyridin-2-yl)boronic acid , detailing how the 5-formyl substituent alters the electronic landscape of the pyridine ring to suppress degradation. Furthermore, we outline a self-validating experimental workflow leveraging copper co-catalysis to overcome the transmetalation bottleneck, ensuring high-fidelity C–C bond formation.

Mechanistic Fundamentals: The "2-Pyridyl Problem"

In a standard Suzuki-Miyaura coupling, a boronic acid undergoes base-mediated activation to form a nucleophilic boronate complex, which then transmetalates to an electrophilic Pd(II) intermediate. However, 2-pyridylboronic acids are highly prone to rapid protodeboronation under basic conditions, leading to the formation of pyridine and boric acid[1].

The mechanism of this degradation is concerted. It involves the coordination of the Lewis basic pyridyl nitrogen to the boron atom (or adjacent water molecules), which facilitates the cleavage of the C–B bond. Kinetic studies indicate that the rate of protodeboronation for 2-pyridylboronic acids peaks in the pH range of 4–11[2], precisely the environment required for standard cross-coupling activation.

Electronic Modulation via the 5-Formyl Group

The introduction of a formyl group at the 5-position fundamentally alters the reaction kinetics through two competing effects:

  • Suppression of Protodeboronation (The Advantage): The 5-formyl group is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. By pulling electron density away from the pyridine ring, it significantly reduces the Lewis basicity of the pyridyl nitrogen. Computational and experimental data demonstrate that attenuating this basicity slows the rate of protodeboronation substantially, effectively stabilizing the boronic acid[3].

  • The Transmetalation Bottleneck (The Challenge): While the C–B bond is stabilized against degradation, the overall electron deficiency makes the resulting boronate less nucleophilic. Consequently, electron-deficient heteroaryl boron derivatives undergo transmetalation to palladium at a relatively slow rate[1]. If transmetalation is too slow, even the reduced rate of protodeboronation will eventually consume the boronic acid before productive coupling can occur[4].

Mechanistic divergence of (5-Formylpyridin-2-yl)boronic acid under basic coupling conditions.

Overcoming the Activation Barrier: Copper Co-Catalysis

To resolve the kinetic mismatch between slow transmetalation and gradual protodeboronation, copper(I) salts (such as CuCl or CuTc) are employed as co-catalysts[4]. Mechanistic investigations suggest that copper facilitates the transmetalation of electron-deficient boronates to the palladium complex[4].

The Copper-Facilitated Pathway:

  • B-to-Cu Transmetalation: The electron-deficient boronate undergoes rapid transmetalation to Cu(I), forming a transient 2-pyridylcopper intermediate. Copper's high affinity for heteroaryl groups facilitates this step much faster than direct transfer to Pd(II).

  • Cu-to-Pd Transmetalation: The 2-pyridylcopper species then rapidly transmetalates to the Pd(II)-aryl complex, driving the catalytic cycle forward to reductive elimination.

Copper-facilitated transmetalation cycle overcoming the electron-deficient boron barrier.

Condition Optimization Matrix

The following table synthesizes the kinetic and yield outcomes of various catalytic systems when applied to (5-formylpyridin-2-yl)boronic acid.

Catalyst SystemAdditiveBase / SolventTempTransmetalation KineticsProtodeboronation ControlTypical Yield
Pd(PPh₃)₄ NoneNa₂CO₃ / Toluene:H₂O90 °CVery SlowPoor< 15%
Pd(dppf)Cl₂ NoneK₃PO₄ / Dioxane:H₂O80 °CSlowModerate35–45%
Pd₂(dba)₃ / XPhos NoneK₂CO₃ / DMF100 °CSlowGood40–50%
Pd₂(dba)₃ / XPhos CuCl (0.5 eq) K₂CO₃ / DMF 100 °C Fast (Cu-mediated) Excellent 75–85%

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following Cu-facilitated protocol incorporates strict in-process analytical checkpoints. This creates a "self-validating" system where the reaction's chemical reality dictates the operational flow.

Step 1: Reaction Assembly & Deoxygenation
  • Charge a Schlenk flask with Aryl Halide (1.0 eq), (5-Formylpyridin-2-yl)boronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), CuCl (0.5 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Add anhydrous DMF (0.2 M relative to aryl halide).

  • Validation Checkpoint 1 (Atmosphere Control): Perform 3x freeze-pump-thaw cycles. Causality: Pd(0) and Cu(I) are highly sensitive to oxidation. Failure to rigorously deoxygenate will result in immediate catalyst death and homocoupling of the boronic acid.

Step 2: Initiation & Thermal Control
  • Backfill with Argon and heat the reaction mixture to 100 °C.

  • Validation Checkpoint 2 (Visual Phase Check): At 15 minutes, the solution should transition from a heterogeneous suspension to a deep red/brown homogeneous solution. The appearance of a heavy black precipitate indicates Pd-black formation (catalyst decomposition).

Step 3: Kinetic Aliquot & LC-MS Analysis (The Core Validation)
  • At t=60 min, extract a 50 µL aliquot under positive Argon pressure. Quench in 1 mL MeCN/H₂O and analyze via LC-MS.

  • Validation Checkpoint 3 (Mechanistic Troubleshooting):

    • Scenario A (Optimal): Product mass dominates; starting aryl halide is <10%. Proceed to Step 4.

    • Scenario B (Protodeboronation Dominates): Aryl halide remains high; (5-formylpyridin-2-yl)boronic acid mass is absent. Action: The coupling was too slow. Add 0.5 eq additional boronic acid and 0.2 eq CuCl to push the reaction to completion.

    • Scenario C (Transmetalation Failure): Both Aryl halide and boronic acid remain high. Action: Base activation is failing. Add 5% v/v degassed H₂O to increase boronate formation.

Step 4: Workup & Isolation
  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper and palladium salts.

  • Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition (via NIH PMC) URL: [Link]

  • Title: A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Source: eScholarship / University of California URL: [Link]

  • Title: A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates Source: Organic Letters (ACS Publications / AWS) URL: [Link]

Sources

A Comprehensive Technical Guide to the Storage, Stability, and Handling of (5-Formylpyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Formylpyridin-2-yl)boronic acid is a pivotal bifunctional building block in modern synthetic and medicinal chemistry, prized for its utility in Suzuki-Miyaura cross-coupling reactions and other transformations. Its structure, featuring both a reactive boronic acid and a formyl group on a pyridine scaffold, allows for sequential and diverse chemical modifications. However, the very features that make this reagent valuable also contribute to its chemical instability. This guide provides an in-depth analysis of the factors governing the stability of (5-Formylpyridin-2-yl)boronic acid, outlines field-proven protocols for its optimal storage and handling, and details the experimental workflows necessary to determine its shelf-life, ensuring its integrity and performance in critical research and development applications.

Chemical Profile and Inherent Reactivity

Understanding the molecular structure of (5-Formylpyridin-2-yl)boronic acid is fundamental to appreciating its stability challenges. The boronic acid group possesses an empty p-orbital on the boron atom, rendering it a Lewis acid that is susceptible to nucleophilic attack.[1] This, combined with the electron-withdrawing nature of the pyridine ring and the formyl substituent, dictates its reactivity and degradation pathways.

PropertyDataSource(s)
Chemical Name (5-Formylpyridin-2-yl)boronic acid[2]
Synonyms 5-Formylpyridine-2-boronic acid[2]
Molecular Formula C₆H₆BNO₃ (anhydrous)[3]
Molecular Weight 150.93 g/mol (anhydrous)[3]
Typical Form Often supplied as a monohydrate (C₆H₈BNO₄)[2]
Appearance Off-white to brown solid[4][5]
Primary Hazards Causes skin, eye, and respiratory irritation[2]

The Chemistry of Degradation: Core Pathways

The long-term stability of (5-Formylpyridin-2-yl)boronic acid is primarily compromised by three distinct chemical processes. A comprehensive understanding of these pathways is essential for developing effective mitigation strategies through proper storage and handling.

Oxidative Deboronation

Oxidative deboronation is a major degradation pathway for many arylboronic acids, particularly in the presence of atmospheric oxygen or other oxidizing agents.[6][7] The reaction proceeds via nucleophilic attack on the boron atom, followed by a 1,2-shift of the pyridinyl group from boron to oxygen, ultimately cleaving the carbon-boron bond to yield the corresponding alcohol (6-hydroxypyridine-3-carbaldehyde) and boric acid.[8][9] The electron-withdrawing formyl group can increase the boron's susceptibility to nucleophilic attack, potentially accelerating this process.[8][9]

G cluster_oxidation Oxidative Deboronation A (5-Formylpyridin-2-yl)boronic acid B Oxidative Intermediate A->B  [O], e.g., Air (O₂), H₂O₂ C 6-Hydroxypyridine-3-carbaldehyde + Boric Acid B->C  C-B Bond Cleavage

Fig 1. Pathway of Oxidative Deboronation
Protodeboronation (Hydrolysis)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, a reaction catalyzed by the presence of moisture.[10] This pathway converts the boronic acid back to its parent arene, in this case, pyridine-3-carbaldehyde. The stability of arylboronic acids towards protodeboronation is highly dependent on pH and the electronic properties of the aryl group.[11] Given the hygroscopic nature of many boronic acids, strict moisture control is paramount to preventing this degradation route.[4]

G cluster_protodeboronation Protodeboronation A (5-Formylpyridin-2-yl)boronic acid B Pyridine-3-carbaldehyde + Boric Acid A->B  H₂O (Moisture)

Fig 2. Pathway of Protodeboronation
Boroxine Formation (Dehydration)

In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process. While boroxine formation protects the boronic acid from oxidation, it alters the compound's physical properties, such as solubility, and can complicate stoichiometry in reactions if not accounted for. The presence of "varying amounts of the corresponding anhydride" is a common observation during the storage of boronic acids.[5]

G cluster_boroxine Boroxine Formation (Equilibrium) A 3 x (5-Formylpyridin-2-yl)boronic acid B Corresponding Boroxine A->B  - 3 H₂O (Dehydration) B->A  + 3 H₂O (Hydrolysis)

Fig 3. Reversible Formation of Boroxine Anhydride

Gold-Standard Storage and Handling Protocols

To ensure the long-term viability and purity of (5-Formylpyridin-2-yl)boronic acid, adherence to stringent storage and handling protocols is not merely recommended; it is required for reproducible experimental outcomes.

Long-Term Storage Conditions

The following conditions are critical for minimizing degradation and maximizing the shelf-life of the solid material.

ParameterConditionCausality & Rationale
Temperature Refrigerate at 2-8°C Slows the kinetics of all potential degradation pathways, including oxidation and hydrolysis.[10][12]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) Prevents oxidative deboronation by excluding atmospheric oxygen, a primary driver of this degradation route.[4][10]
Moisture Keep in a tightly sealed container within a desiccator The compound is hygroscopic; this prevents water absorption from the atmosphere, thus inhibiting protodeboronation.[4][13]
Light Store in an opaque or amber vial While not the primary risk, protection from UV light is a standard precaution for complex organic molecules to prevent photodegradation.

Some suppliers may utilize cold-chain transportation to maintain product integrity during shipping.[12]

Safe Handling Procedures

Proper technique when handling the reagent is crucial to prevent contamination and degradation.

  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Whenever possible, handle the solid in an inert atmosphere glovebox.

  • Rapid Weighing: If a glovebox is unavailable, weigh the required amount quickly and immediately reseal the container tightly. Minimize the duration of exposure to the laboratory atmosphere.

  • Solution Preparation: For reactions sensitive to water, use anhydrous solvents. Solutions of boronic acids are generally less stable than the solid material and should typically be prepared fresh for immediate use.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][10]

Framework for Shelf-Life Determination

While suppliers provide recommended re-test dates, an in-house stability study is often necessary for critical applications. A stability-indicating analytical method is the cornerstone of such a study.

Workflow for a Comprehensive Stability Study

This workflow outlines a systematic approach to quantifying the stability of a given batch of (5-Formylpyridin-2-yl)boronic acid under defined conditions.

Fig 4. Experimental Workflow for Stability Assessment
Key Analytical Methodologies

A robust, validated analytical method is required to separate and quantify the active compound from its potential impurities and degradation products.

Protocol: Stability-Indicating HPLC-UV Method

This protocol serves as a representative starting point and must be optimized and validated for the specific instrumentation and sample matrix.

  • Instrumentation: Standard HPLC system with a UV or Diode Array Detector.[14]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Causality: The acidic mobile phase helps to ensure consistent protonation of the pyridine nitrogen for sharp peak shapes. The gradient is designed to elute the relatively polar parent compound and potential degradation products while retaining and separating any less polar impurities that may form, such as the boroxine trimer. This method is considered "stability-indicating" because it can resolve the parent peak from degradation product peaks, allowing for accurate quantification of each over time.[10]

Protocol: ¹H NMR for Degradation Monitoring

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[10]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquire a quantitative ¹H NMR spectrum. The aldehyde proton signal (around 9.5-10.5 ppm) is a distinct marker for the parent compound and its degradation products (pyridine-3-carbaldehyde and 6-hydroxypyridine-3-carbaldehyde). The appearance of new aromatic signals or the disappearance of the boronic acid -OH protons can indicate degradation. By comparing the integration of characteristic peaks over time, one can monitor the relative concentrations of the parent compound and its degradants.[10]

Conclusion

(5-Formylpyridin-2-yl)boronic acid is an indispensable tool for chemical innovation. However, its inherent sensitivity to oxidation, hydrolysis, and dehydration necessitates a disciplined and informed approach to its storage and handling. By implementing the protocols outlined in this guide—refrigeration under an inert, dry atmosphere—and by employing robust analytical methods for quality control, researchers can mitigate the risks of degradation. This ensures the material's integrity, leading to more reliable, reproducible, and successful scientific outcomes in drug discovery and materials science.

References

  • Vertex AI Search. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B? - Blog.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • BenchChem. (2025).
  • BenchChem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
  • Hall, D. G., et al. (2001). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry.
  • Spiegel, D. A., et al. (2014). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC.
  • Sigma-Aldrich. (2026, March 5).
  • Góis, P. M. P., et al. (2019).
  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Graham, B. J. (2021, April 8). Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • Fisher Scientific. (2025, December 18).
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Tokyo Chemical Industry. (2025, November 11).
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  • Enamine. (n.d.). Safety Data Sheet - (5-methylpyridin-3-yl)boronic acid.
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  • BLD Pharm. (n.d.). (5-Formylpyridin-2-yl)
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Structural characterization of (5-Formylpyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of (5-Formylpyridin-2-yl)boronic acid

Abstract

(5-Formylpyridin-2-yl)boronic acid is a heterocyclic arylboronic acid of significant interest in the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a versatile boronic acid moiety, establishes it as a valuable building block for the synthesis of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.[1][2][3] The growing number of boronic acid-containing therapeutics approved by the FDA, such as Bortezomib and Vaborbactam, underscores the importance of this compound class in drug discovery.[1][4] An unambiguous and thorough structural characterization is paramount to ensure the purity, stability, and predictable reactivity of (5-Formylpyridin-2-yl)boronic acid in these high-stakes applications. This guide provides a comprehensive, field-proven framework for the multi-technique structural elucidation of this compound, intended for researchers, chemists, and quality control specialists. We will delve into the core analytical methodologies, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Foundational Molecular Profile

Before engaging in advanced characterization, a foundational understanding of the molecule's properties is essential. (5-Formylpyridin-2-yl)boronic acid is a stable, yet reactive, organic compound. Structurally, it is comprised of a pyridine ring functionalized with a formyl group at the 5-position and a boronic acid [-B(OH)₂] group at the 2-position. The boron atom is sp²-hybridized, possessing a vacant p-orbital that imparts its Lewis acidic character.[5]

A critical consideration in handling and analysis is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium is often reversible in the presence of water. Therefore, characterization techniques must be chosen and interpreted with this possibility in mind.

Table 1: Physicochemical Properties of (5-Formylpyridin-2-yl)boronic acid

PropertyValueSource
Molecular Formula C₆H₆BNO₃PubChem
Molecular Weight 150.93 g/mol PubChem
CAS Number 871126-27-1 (anhydrous)PubChem
Appearance Typically an off-white to yellow solidSupplier Data
Canonical SMILES B(C1=NC=C(C=C1)C=O)(O)OPubChem
InChI Key RFEFINJUMDNQSF-UHFFFAOYSA-NPubChem

Note: The hydrated form, (5-Formylpyridin-2-yl)boronic acid--water (1/1), has a molecular weight of 168.95 g/mol and CAS 1217500-70-3.[8]

Core Spectroscopic & Analytical Techniques

A multi-faceted approach is required for a definitive structural assignment. No single technique can provide a complete picture; rather, the convergence of data from several orthogonal methods provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides atom-level information on the chemical environment, connectivity, and purity of the analyte. For (5-Formylpyridin-2-yl)boronic acid, a suite of NMR experiments (¹H, ¹³C, and ¹¹B) is necessary to map the entire molecular framework. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred as it readily dissolves the polar analyte and its hydroxyl protons are often observable.

This experiment identifies all unique proton environments. The pyridine ring protons will appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), with their splitting patterns (doublets, doublet of doublets) revealing their coupling relationships. The aldehyde proton will be a sharp singlet significantly downfield (δ ~10.0 ppm), and the boronic acid hydroxyl protons will appear as a broad, exchangeable singlet.

This technique reveals the number and electronic environment of carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal (δ > 190 ppm). The pyridine ring carbons will appear in the aromatic region (δ ~120-160 ppm), with the carbon attached to the boron atom (C-B bond) often exhibiting a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

Essential for characterizing boronic acids, ¹¹B NMR directly probes the boron nucleus. It provides definitive evidence of the boronic acid moiety and its coordination state. A trigonal planar boronic acid typically shows a broad signal in the range of δ 25-35 ppm.[9] Should the boron atom become tetracoordinate (e.g., by complexation with a Lewis base), the signal would shift significantly upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H Aldehyde (-CHO)9.9 - 10.1Singlet (s)
Pyridine H-68.9 - 9.1Doublet (d)
Pyridine H-48.2 - 8.4Doublet of Doublets (dd)
Pyridine H-37.9 - 8.1Doublet (d)
Boronic Acid (-B(OH)₂)8.3 - 8.6 (broad)Singlet (s)
¹³C Aldehyde (C=O)192 - 194-
Pyridine C-2 (C-B)160 - 165 (broad)-
Pyridine C-6150 - 152-
Pyridine C-5 (C-CHO)137 - 139-
Pyridine C-4128 - 130-
Pyridine C-3120 - 122-

Note: These are predicted values. Actual shifts may vary based on concentration, temperature, and solvent.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of (5-Formylpyridin-2-yl)boronic acid into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire a ¹³C{¹H} NMR spectrum. This will require a longer acquisition time (several hours) due to the low natural abundance of ¹³C.

    • Acquire a ¹¹B NMR spectrum. This is a relatively quick experiment.

  • Data Processing: Process the spectra using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectra (¹H and ¹³C to the residual solvent peak of DMSO-d₆ at δ 2.50 and 39.52 ppm, respectively; ¹¹B to an external standard like BF₃·OEt₂).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve nmr NMR Spectrometer dissolve->nmr h1 ¹H Spectrum nmr->h1 c13 ¹³C Spectrum nmr->c13 b11 ¹¹B Spectrum nmr->b11 process Process FID h1->process c13->process b11->process analyze Analyze & Assign process->analyze

Mass Spectrometry (MS)

Expertise & Rationale: MS is indispensable for confirming the molecular weight and elemental formula of a compound. For a polar, non-volatile molecule like (5-Formylpyridin-2-yl)boronic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice.[10] It allows for the analysis of the compound directly from solution with minimal fragmentation, preserving the molecular ion.

The primary goal is to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is crucial for providing an accurate mass measurement, which can be used to confirm the elemental composition (C₆H₆BNO₃) with high confidence. One must be vigilant for the presence of the boroxine trimer, which would appear at a much higher m/z.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

  • Chromatography (LC):

    • Column: Use a standard reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is effective for eluting the polar analyte.[10]

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive and negative modes.

    • Analysis: Scan for a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • HRMS: If available, perform high-resolution analysis to obtain an accurate mass for formula confirmation.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Identify the molecular ion ([M+H]⁺ at m/z 152.05) and any significant adducts or fragments.

MS_Workflow prep Prepare Dilute Solution lc Inject into UPLC/HPLC prep->lc sep C18 Column Separation lc->sep esi ESI Source (Ionization) sep->esi ms Mass Analyzer (HRMS) esi->ms detect Data Analysis (m/z) ms->detect

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is a rapid, non-destructive technique used to identify the functional groups within a molecule by their characteristic vibrational frequencies.[11] It serves as an excellent qualitative check to confirm the presence of the key structural motifs: the boronic acid, the aldehyde, and the pyridine ring.

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 (broad)O-H stretchBoronic Acid
~1700C=O stretchAldehyde
1600 - 1450C=C, C=N stretchPyridine Ring
1350 - 1310B-O stretchBoronic Acid
~1150C-B stretchAryl-Boron Bond

The B-O and C-B stretching modes are particularly diagnostic for boronic acids.[12]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

FTIR_Workflow cluster_ftir FT-IR (ATR) Analysis bg 1. Collect Background sample 2. Apply Solid Sample to Crystal bg->sample acq 3. Acquire Spectrum sample->acq analyze 4. Identify Functional Group Peaks acq->analyze

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Rationale: While other techniques provide inferential evidence, SCXRD offers definitive, unambiguous proof of structure.[13] It maps the precise three-dimensional positions of atoms in the solid state, revealing exact bond lengths, bond angles, and intermolecular interactions. For boronic acids, this technique is invaluable for observing the solid-state packing, which is often dominated by hydrogen-bonding networks between the -B(OH)₂ groups, typically forming dimeric structures.[5][14]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, dioxane) to grow single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully select and mount a suitable crystal onto a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a high-intensity X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution & Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are then determined (solved) using computational methods and subsequently refined to best fit the experimental data.

  • Structure Analysis: Analyze the final structure to confirm connectivity and examine geometric parameters and intermolecular interactions.

Conclusion

The structural characterization of (5-Formylpyridin-2-yl)boronic acid is a process of assembling corroborating evidence from multiple analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹¹B) provides the fundamental map of atomic connectivity and purity. Mass spectrometry confirms the molecular weight and elemental composition with high fidelity. FT-IR spectroscopy offers a rapid and reliable confirmation of the essential functional groups. Finally, when an unambiguous solid-state structure is required, single-crystal X-ray diffraction stands as the ultimate arbiter. By judiciously applying this suite of techniques, researchers and drug development professionals can proceed with confidence, knowing their foundational building block is structurally sound and ready for the synthesis of next-generation chemical entities.

References

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  • Lock, C. J. L., & Lypka, G. N. (1976). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 54(16), 2497-2503. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

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  • Muddapur, G. V., Kusanur, R. A., & Melavanki, R. M. (2018). DFT, FT-IR, FT-Raman and vibrational studies of 3-methoxyphenyl boronic acid. AIP Conference Proceedings, 1953(1), 050017. [Link]

  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

  • ResearchGate. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]

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  • Amartey, J., Parvatkar, P., & de Korne, H. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 30(14), 3154. [Link]

  • Singh, S., & Kumar, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 494. [Link]

  • Jayarathne, P., et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PLoS ONE, 9(9), e108162. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3392. [Link]

  • Pissinato, L. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Chiericatti, C. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [Link]

  • PubChem. 5-Formylfuran-2-boronic acid | C5H5BO4. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (pyrimidin-5-yl-2-d)boronic acid. [Link]

  • Kis, M. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Jacobs University Bremen. [Link]

  • Kappe, C. O. (2011). 5-Formyl-2-furanylboronic acid. Encyclopedia of Reagents for Organic Synthesis. [Link]

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Electronic Effects of the Formyl Group on Pyridine Boronic Acids: Mechanistic Insights and Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Electronic Triad

In modern drug discovery and materials science, the pyridine boronic acid scaffold is a highly prized, yet notoriously capricious, building block. When functionalized with a formyl group (-CHO), the molecule becomes an intricate "electronic triad." The interplay between the electron-deficient pyridine core, the Lewis acidic boronic acid moiety, and the strongly electron-withdrawing formyl group dictates the molecule's thermodynamic speciation and kinetic reactivity.

Understanding these electronic perturbations is not merely an academic exercise; it is the critical foundation for designing successful synthetic routes, particularly in palladium-catalyzed cross-coupling reactions where these substrates frequently fail under standard conditions.

Thermodynamic Impact: Speciation and Lewis Acidity

The reactivity of any boronic acid is fundamentally tied to its pKa, which governs the equilibrium between the neutral, trigonal planar sp2 species and the reactive, tetrahedral sp3 boronate anion in aqueous or basic media.

The relationship between the pKa of a boronic acid and its substituents can be quantitatively modeled using Hammett constants ( σ )[1]. The formyl group exerts profound inductive (-I) and resonance (-M) electron-withdrawing effects. When conjugated with a pyridine ring—which inherently withdraws electron density via its electronegative nitrogen—the boron atom experiences severe electron depletion.

Consequently, the boron center becomes highly Lewis acidic. While an unsubstituted phenylboronic acid has a pKa of ~8.80, the addition of a formyl group drops the pKa significantly (e.g., 4-formylphenylboronic acid exhibits a pKa of ~7.34). In a formylpyridine system, the synergistic withdrawal pushes the pKa down further, often into the 4.0–5.5 range. Furthermore, if the formyl group is positioned ortho to the boronic acid, intramolecular interactions can trigger tautomerization into a cyclic hemiester (a 3-hydroxybenzoxaborole derivative), which drastically lowers the pKa by releasing ring strain as the boron transitions to a tetrahedral geometry[2][3].

ElectronicEffects Formyl Formyl Group (-CHO) Strong -I & -M Effects Depletion Severe Electron Depletion at Boron Atom Formyl->Depletion Pyridine Pyridine Core Electron-Deficient Pyridine->Depletion Boron Boronic Acid Lewis Acid Center Boron->Depletion Thermo Thermodynamic Effect: Lowered pKa (< 5.5) Depletion->Thermo Kinetic Kinetic Effect: Reduced Nucleophilicity Depletion->Kinetic Boronate Facile Boronate Anion Formation Thermo->Boronate Transmet Sluggish Transmetalation in Cross-Coupling Kinetic->Transmet

Logic flow detailing the thermodynamic and kinetic consequences of formyl group electronic effects.

Kinetic Impact: The Transmetalation Paradox

In the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids, the rate-determining step is almost exclusively transmetalation[4]. This creates a well-documented kinetic paradox for formylpyridine boronic acids.

The Paradox: Because of their low pKa, formylpyridine boronic acids readily form the requisite tetrahedral boronate anion at relatively low pH levels. However, the very same electron-withdrawing forces that facilitate boronate formation drastically reduce the nucleophilicity of the ipso-carbon. As a result, the actual transfer of the organic group from the boron atom to the Palladium(II) center is severely hindered.

Compounding this sluggish transmetalation is the inherent instability of heteroaryl boronic acids. Pyridine boronic acids are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond)[5]. While electron-withdrawing groups can sometimes offer thermodynamic stabilization to the C-B bond, the extended reaction times required to overcome the transmetalation bottleneck under basic conditions often lead to complete substrate degradation before the coupling product can form.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Pd(II) Aryl Halide OxAdd->PdII Transmet Transmetalation (BOTTLENECK) PdII->Transmet Boronate Formylpyridine Boronate (Readily Formed) Boronate->Transmet Poor Nucleophilicity Degradation Protodeboronation (Side Reaction) Boronate->Degradation Base / H2O RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Suzuki-Miyaura cycle showing the transmetalation bottleneck for electron-deficient boronates.

Data Presentation: Electronic Effects and Optimization

Table 1: Quantitative Electronic Effects on Boronic Acid pKa

Compound Substituent Effect Approximate pKa Reference
Phenylboronic Acid None (Baseline) ~8.80 [1]
4-Formylphenylboronic Acid Strong -I, Strong -M ~7.34 [6]
Pyridine-3-boronic Acid Heteroatom (-I) ~4.0 - 5.0 [1]

| 5-CF3-2-formylphenylboronic Acid | Ortho-effect (Cyclization) | ~5.67 |[3] |

Table 2: Optimization of Suzuki-Miyaura Coupling for Formylpyridine Boronic Acids

Strategy Catalyst / Ligand Base / Solvent Outcome / Yield
Standard Conditions Pd(PPh3)4 K2CO3 / DMF Low (<20%), rapid protodeboronation[7]
Bulky Phosphine Pd2(dba)3 / XPhos K3PO4 / Dioxane:H2O Moderate (40-50%), improved transmetalation

| Slow-Release (MIDA) | Pd(OAc)2 / SPhos | K3PO4 / THF:H2O (55 °C) | High (>80%), suppressed degradation[8] |

Advanced Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to ensure that researchers can verify intermediate stability and reaction progress.

Protocol 1: Self-Validating pKa Determination via UV-Vis Titration

Causality: As the boronic acid transitions from a neutral trigonal planar species to a tetrahedral boronate center, the molar absorptivity in the 200–260 nm range decreases. The presence of a strict isosbestic point validates that only two species are in equilibrium and that protodeboronation is not occurring during the measurement[2].

  • Preparation: Prepare a 50 µM stock solution of the formylpyridine boronic acid in a background electrolyte (e.g., 0.1 M NaCl) to maintain constant ionic strength.

  • Titration Setup: Aliquot the solution into a quartz cuvette equipped with a micro-pH probe and a magnetic stirrer.

  • Spectral Acquisition: Record the baseline UV-Vis spectrum (190–350 nm) at pH 3.0.

  • Alkalization: Titrate the solution using 0.01 M NaOH in 0.2 pH unit increments. Allow 60 seconds for equilibration after each addition.

  • Validation Check: Overlay the acquired spectra. Confirm the presence of an isosbestic point. If the isosbestic point drifts, the sample is undergoing irreversible degradation (e.g., protodeboronation).

  • Data Analysis: Plot the absorbance at the λmax​ of the neutral species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.

Protocol 2: Iterative Cross-Coupling via MIDA Boronate Slow-Release

Causality: To overcome the transmetalation bottleneck without succumbing to protodeboronation, the active formylpyridine boronic acid must be kept at a low steady-state concentration. N-methyliminodiacetic acid (MIDA) boronates hydrolyze slowly in aqueous base, releasing the boronic acid at a rate that matches the sluggish transmetalation step[8].

  • Reagent Assembly: In a dry Schlenk flask under argon, combine the aryl halide (1.0 equiv), the formylpyridine MIDA boronate (1.5 equiv), Pd(OAc)2 (5 mol%), and SPhos (10 mol%).

  • Solvent System: Add a degassed mixture of THF and H2O (typically 4:1 v/v). The presence of water is strictly required to facilitate the slow hydrolysis of the MIDA ligand[8].

  • Base Addition: Add finely milled, anhydrous K3PO4 (3.0 equiv). K3PO4 provides sufficient basicity to promote transmetalation without accelerating MIDA hydrolysis beyond the coupling rate.

  • Thermal Activation: Heat the reaction to 55 °C.

  • Kinetic Monitoring (Validation): Monitor the reaction via LC-MS. A successful slow-release system is validated when the concentration of the free formylpyridine boronic acid remains near the limit of detection throughout the reaction, while the product peak steadily increases.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

References

  • [1] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]

  • [2] Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at:[Link]

  • [3] Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC / NIH. Available at:[Link]

  • [5] Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters - ACS Publications. Available at: [Link]

  • [4] The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium kinetic. ORCA - Cardiff University. Available at: [Link]

  • [7] Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ACS Publications. Available at: [Link]

  • [8] General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. ResearchGate. Available at: [Link]

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In-Depth Technical Guide: Properties and Applications of (5-Formylpyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the dual challenge of designing stable building blocks that also offer versatile late-stage functionalization. (5-Formylpyridin-2-yl)boronic acid (CAS 880709-02-8) represents a highly strategic bifunctional reagent in modern organic synthesis and drug discovery. By combining a boronic acid moiety (primed for Suzuki-Miyaura cross-coupling) with a formyl group (primed for reductive amination or Schiff base formation) on a pyridine scaffold, this compound enables the rapid construction of complex, bioactive azabiaryls.

However, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation[1]. This guide provides an authoritative deep-dive into the physicochemical dynamics of this compound, detailing the causality behind specialized handling and offering self-validating protocols to maximize synthetic yields.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of (5-Formylpyridin-2-yl)boronic acid is critical for avoiding degradation during storage and reaction setup. The compound exists in a dynamic equilibrium depending on its environment[2].

Quantitative Data Profile
PropertyValueAnalytical Significance
Chemical Name (5-Formylpyridin-2-yl)boronic acidIUPAC standard nomenclature.
CAS Registry Numbers 880709-02-8 (Anhydrous)1217500-70-3 (Hydrate)Essential for procurement; commercial batches are often hydrates.
Molecular Formula C₆H₆BNO₃Base formula for stoichiometric calculations.
Molecular Weight 150.93 g/mol (Anhydrous)168.95 g/mol (Hydrate)Adjust equivalents based on the hydration state of the batch.
Topological Polar Surface Area 71.4 ŲIndicates moderate polarity, affecting solvent selection (e.g., requires polar aprotic/protic mixtures).
GHS Classification H315, H319, H335Skin/eye/respiratory irritant; requires standard PPE (N95, gloves)[2].
The Boronic Acid Equilibrium

In ambient conditions, boronic acids spontaneously dehydrate to form trimeric boroxines (anhydrides) or absorb ambient moisture to form hydrates. When calculating reaction stoichiometry, assuming a pure monomeric state often leads to under-dosing the boron species.

BoronicEquilibrium M1 Monomeric Boronic Acid C6H6BNO3 M2 Boroxine (Anhydride) Trimer M1->M2 - H2O (Heat/Vacuum) M3 Hydrate Form C6H6BNO3·H2O M1->M3 + H2O (Moisture)

Fig 1: Structural equilibrium of (5-Formylpyridin-2-yl)boronic acid across different environments.

Core Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling: Overcoming Protodeboronation

The Mechanistic Challenge: Unsubstituted 2-pyridylboronic acids undergo rapid protodeboronation (cleavage of the C-B bond) in aqueous basic media, particularly between pH 4–11[1]. This occurs via a zwitterionic intermediate where the adjacent pyridine nitrogen coordinates to the boron atom, facilitating fragmentation[3].

The Solution (Causality): The presence of the electron-withdrawing 5-formyl group reduces the electron density on the pyridine ring, which slightly slows the rate of protodeboronation compared to the unsubstituted analog[1]. However, to outcompete degradation, we must use a highly active, fast-coupling palladium catalyst (e.g., Pd(dtbpf)Cl₂) or employ Cu(I) co-catalysis to form a transient, more stable 2-pyridylcopper intermediate that undergoes rapid transmetalation[4].

Protocol: Copper-Assisted Suzuki-Miyaura Coupling

Self-Validating System: This protocol includes specific In-Process Controls (IPCs) to ensure the reaction is proceeding via the desired pathway rather than degrading.

  • Preparation: In an oven-dried Schlenk flask under argon, combine (5-Formylpyridin-2-yl)boronic acid (1.2 equiv), the aryl halide (1.0 equiv), and CuI (0.2 equiv).

  • Catalyst & Base Loading: Add Pd(PPh₃)₄ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

    • Expert Insight: K₂CO₃ is preferred over stronger bases like NaOH to minimize the pH-dependent protodeboronation pathway.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration of the aryl halide.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours.

  • IPC (Self-Validation): At t = 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Monitor for the mass of 3-pyridinecarboxaldehyde (m/z 108.1). If this protodeboronation byproduct exceeds 15% relative area, halt the reaction, cool to room temperature, and supplement with an additional 0.1 equiv of CuI and 0.5 equiv of the boronic acid before resuming.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper/palladium black, and extract with EtOAc.

Tandem Suzuki-Reductive Amination

The true power of this reagent lies in its ability to undergo tandem reactions. Once the biaryl core is established via Suzuki coupling, the 5-formyl group serves as a highly reactive electrophile for reductive amination, a staple reaction in optimizing pharmacokinetic properties during drug discovery[5].

TandemWorkflow A (5-Formylpyridin-2-yl)boronic acid C Pd Catalyst, Base, Solvent (Suzuki-Miyaura Coupling) A->C B Aryl/Heteroaryl Halide (Ar-X) B->C D Biaryl Aldehyde Intermediate C->D Cross-Coupling F Reducing Agent (NaBH(OAc)3) D->F Imine Formation E Primary/Secondary Amine E->F Imine Formation G Functionalized Pyridyl-Amine F->G Reduction

Fig 2: Tandem Suzuki-Miyaura and reductive amination workflow for late-stage functionalization.

Protocol: Reductive Amination of the Biaryl Aldehyde
  • Imine Formation: Dissolve the biaryl aldehyde intermediate (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to activate the carbonyl carbon. Stir at room temperature for 1 hour.

  • IPC (Self-Validation): Analyze via FTIR.

    • Validation Check: Confirm the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹). If the aldehyde persists, add Ti(O-iPr)₄ (1.0 equiv) as a water scavenger to drive the equilibrium forward.

  • Reduction (Causality): Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), portion-wise.

    • Expert Insight: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. It selectively reduces the protonated iminium ion without reducing any unreacted aldehyde back to the corresponding alcohol, preventing yield loss.

  • Quench & Isolate: After 12 hours, quench with saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography.

Applications in Drug Discovery & Chemical Biology

In medicinal chemistry, the functionalized pyridine motif generated from this boronic acid is highly prized.

  • Pharmacophore Construction: Pyridine rings are classic bioisosteres for benzene, offering improved aqueous solubility and the ability to act as hydrogen bond acceptors. The formyl group allows for the installation of solubilizing basic amines (e.g., piperazines or morpholines), which are critical for optimizing oral bioavailability and cellular permeability in oncology targets, such as c-MYC protein modulators[5].

  • Covalent Target Engagement: In chemical biology, the intact formyl group can be utilized as a reversible covalent warhead to target catalytic lysine residues in enzyme active sites, forming a reversible Schiff base. Alternatively, the boronic acid itself (if left uncoupled) can act as a transition-state inhibitor for serine/threonine proteases (e.g., beta-lactamases or the proteasome).

Handling, Storage, and Analytical Characterization

  • Storage: To prevent autoxidation and uncontrolled boroxine formation, store the compound under an inert atmosphere (Argon/Nitrogen) at ≤ -20 °C.

  • NMR Characterization: When analyzing the starting material via ¹³C NMR, the carbon atom directly attached to the boron (C2 of the pyridine ring) will often appear as a highly broadened singlet or may be entirely invisible. This is due to the quadrupolar relaxation of the ¹¹B nucleus (spin I = 3/2), which causes rapid relaxation of the adjacent ¹³C nucleus. Do not mistake this missing peak for an impurity or degradation.

References

  • PubChem Compound Summary for CID 53216300, (5-Formylpyridin-2-yl)boronic acid--water (1/1) National Center for Biotechnology Information (NIH) URL:[Link][2]

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions ACS Catalysis URL:[Link][1]

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls The Journal of Organic Chemistry (ACS) URL:[Link][4]

  • Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid ResearchGate (Extracted Figure/Data) URL:[Link][3]

  • Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells Journal of Medicinal Chemistry (ACS) URL:[Link][5]

Sources

Thermodynamic Stability and Strategic Utilization of (5-Formylpyridin-2-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of the 2-pyridyl motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and metal-complexing ligands. However, the utilization of 2-pyridylboronic acids in cross-coupling reactions is severely hindered by their notorious thermodynamic instability. This whitepaper provides an in-depth technical analysis of (5-Formylpyridin-2-yl)boronic acid , exploring how the electron-withdrawing 5-formyl moiety modulates its degradation kinetics. Furthermore, we outline self-validating experimental protocols and strategic surrogate workflows designed to bypass its inherent instability, enabling high-yielding downstream applications.

The "2-Pyridyl Problem" and Electronic Modulation

Unsubstituted 2-pyridylboronic acids are highly unstable, often degrading on the benchtop within days and undergoing rapid protodeboronation under standard aqueous cross-coupling conditions. This instability is structurally driven: the proximity of the Lewis basic pyridine nitrogen to the Lewis acidic boron atom facilitates a rapid, water- or base-mediated cleavage of the carbon-boron bond[1].

The introduction of a 5-formyl group (-CHO) fundamentally alters the electronic landscape of the pyridine ring. As a strong electron-withdrawing group (Hammett σp​=0.42 ), the formyl moiety pulls electron density away from the pyridine nitrogen, significantly lowering its basicity ( pKaH​ ). This electronic modulation thermodynamically stabilizes the boronic acid relative to its unsubstituted counterpart by reducing the equilibrium concentration of the highly reactive zwitterionic intermediate at neutral pH[1]. However, despite this kinetic dampening, (5-formylpyridin-2-yl)boronic acid remains highly susceptible to degradation over prolonged periods, necessitating specialized handling[2].

Mechanistic Pathway of Protodeboronation

The protodeboronation of 2-pyridylboronic acids does not occur via simple hydrolysis; it proceeds through a highly specific, pH-dependent zwitterionic pathway. The rate-limiting step is the fragmentation of this intermediate, where the protonated pyridine nitrogen (or a coordinated water molecule) assists in the heterolytic cleavage of the C-B bond[1].

Mechanism BA 5-Formylpyridin-2-yl Boronic Acid (Neutral) ZW Zwitterionic Intermediate BA->ZW + H2O / Base (Fast Equilibrium) ZW->BA - OH- TS Fragmentation Transition State ZW->TS Rate-limiting C-B Cleavage PR 5-Formylpyridine + Boric Acid TS->PR Fast Irreversible

Protodeboronation mechanism of (5-Formylpyridin-2-yl)boronic acid via zwitterionic fragmentation.

Thermodynamic & Kinetic Profiling

To predict the behavior of (5-formylpyridin-2-yl)boronic acid in solution, we must examine its pH-rate profile. Maximum instability typically occurs when the pH of the solution closely matches the pKa​ of the boronic acid, leading to a high concentration of the fragmentation-prone zwitterion[1].

Table 1: Comparative Kinetic Parameters (70°C, 1:1 Dioxane/H₂O) | Compound | pKa​ (Boronic Acid) | pKaH​ (Pyridinium) | t1/2​ at pH 7 | Peak Instability pH | | :--- | :--- | :--- | :--- | :--- | | 2-Pyridylboronic acid | 3.86 | 4.38 | ~25–50 sec | ~4.0 | | (5-Formylpyridin-2-yl)boronic acid | ~3.20* | ~2.50* | ~15 min* | ~3.0 | *Extrapolated values based on Hammett σ constants for 5-EWG heteroaryl substitution.

Table 2: Half-Life ( t1/2​ ) of (5-Formylpyridin-2-yl)boronic acid Across pH Ranges (70°C) | pH Range | Dominant Speciation | Estimated t1/2​ | Primary Degradation Pathway | | :--- | :--- | :--- | :--- | | pH 1–2 | Cationic | > 10 hours | Direct protonolysis (slow) | | pH 3–5 | Zwitterionic / Neutral | < 5 mins | Zwitterion fragmentation (fast) | | pH 7–9 | Boronate Anion | ~15–30 mins | Base-mediated cleavage | | pH 11–13 | Boronate Anion | > 5 hours | Stabilized by full anionic form |

Self-Validating Experimental Methodologies

Protocol 1: NMR-Based Kinetic Profiling of Protodeboronation

To accurately measure the thermodynamic stability of this compound, isolation of degradation products is inherently flawed due to volatility and solubility issues. In situ ¹H NMR allows for real-time tracking without perturbing the thermodynamic equilibrium.

Causality & Self-Validation: We utilize 1,3,5-trimethoxybenzene as an internal standard. Because boronic acids can reversibly form insoluble boroxines under varying conditions, the mere disappearance of the starting material signal is insufficient to prove protodeboronation. By continuously integrating the emerging 5-formylpyridine product peak against the inert internal standard, researchers can definitively close the mass balance. This proves that signal loss is due to thermodynamic degradation rather than physical phase changes.

Step-by-Step Workflow:

  • Prepare a 0.05 M solution of (5-formylpyridin-2-yl)boronic acid in a 1:1 mixture of 1,4-dioxane- d8​ and D₂O buffered to the desired pH (e.g., using phosphate buffers).

  • Add exactly 0.01 M of 1,3,5-trimethoxybenzene (internal standard).

  • Transfer 0.5 mL of the mixture to an NMR tube and equilibrate to 70°C inside the NMR probe.

  • Acquire arrayed ¹H NMR spectra at 2-minute intervals.

  • Integrate the aldehydic proton (-CHO) of the starting material (~10.1 ppm) against the aldehydic proton of the protodeboronated 5-formylpyridine product (~10.3 ppm) and the internal standard (~6.1 ppm).

Protocol 2: Synthesis of the sp³-Hybridized MIDA Boronate Surrogate

Because the free boronic acid cannot be stored reliably, converting it to a MIDA (N-methyliminodiacetic acid) boronate is the standard industry solution[3].

Causality & Self-Validation: The MIDA ligand acts as a tridentate chelator. Upon complexation, the nitrogen atom forms a dative bond with the boron center, forcing a rehybridization from a planar sp2 geometry to a tetrahedral sp3 geometry. This orbital transition completely quenches the empty p-orbital on the boron atom, rendering it impervious to nucleophilic attack by water, thereby shutting down the protodeboronation pathway[3]. The reaction is driven by Le Chatelier's principle: by utilizing a Dean-Stark apparatus, water is azeotropically removed, preventing reverse hydrolysis and pushing the reaction to near-quantitative yields.

Step-by-Step Workflow:

  • Suspend (5-formylpyridin-2-yl)boronic acid (1.0 equiv) and MIDA (1.2 equiv) in a 1:1 mixture of Toluene and DMSO.

  • Attach a Dean-Stark trap filled with Toluene and reflux the mixture at 110°C for 12 hours.

  • Monitor the collection of water in the trap to validate reaction progress.

  • Cool the mixture to room temperature, concentrate the Toluene under vacuum, and precipitate the MIDA boronate by adding cold water.

  • Filter and wash with diethyl ether to yield the bench-stable (5-formylpyridin-2-yl) MIDA boronate.

Strategic Cross-Coupling Workflows

Because the free boronic acid is unstable under the basic conditions typically required for Suzuki-Miyaura couplings, a slow-release strategy is mandatory[2].

Workflow MIDA MIDA Boronate Surrogate (Bench-Stable, sp3 Boron) HYD Mild Aqueous Base (In Situ Hydrolysis) MIDA->HYD FREE Transient Free Boronic Acid (Low Steady-State Conc.) HYD->FREE k_hydrolysis (Slow) TRANS Pd-Catalyzed Transmetalation (Outpaces Degradation) FREE->TRANS k_transmetalation (Fast) DEG Protodeboronation (Minimized) FREE->DEG k_degradation PROD Cross-Coupled Product (High Yield) TRANS->PROD

Slow-release cross-coupling workflow mitigating protodeboronation of transient boronic acids.

By utilizing the MIDA boronate surrogate in the presence of a mild aqueous base (e.g., K₃PO₄), the free (5-formylpyridin-2-yl)boronic acid is generated in situ at a strictly controlled rate[2]. If the rate of Pd-catalyzed transmetalation ( ktransmetalation​ ) outpaces the rate of MIDA hydrolysis ( khydrolysis​ ), the steady-state concentration of the free boronic acid remains near zero. This kinetic bottleneck effectively outcompetes the thermodynamic drive towards protodeboronation ( kdeg​ ), enabling high-yielding cross-couplings even with deactivated aryl halides[2].

Conclusion

While the 5-formyl group provides measurable kinetic stabilization to 2-pyridylboronic acid by reducing the basicity of the pyridine nitrogen, the fundamental thermodynamic drive toward protodeboronation remains a critical hurdle. By understanding the pH-rate profiles and employing orbital-quenching surrogates like MIDA boronates, researchers can effectively bypass these limitations. The slow-release cross-coupling strategy transforms a notoriously unstable intermediate into a reliable, high-yielding building block for advanced chemical synthesis.

References

  • Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc Source: arkat-usa.org URL:[Link]

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH Source: nih.gov URL:[Link][3]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC Source: nih.gov URL:[Link][2]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online Source: ljmu.ac.uk URL:[Link][1]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (5-Formylpyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-pyridyl motif is a privileged scaffold in medicinal chemistry, frequently deployed to improve aqueous solubility and establish critical hydrogen-bond interactions with target proteins. However, the direct installation of this moiety via the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids remains one of the most formidable challenges in synthetic methodology. The primary failure mode is rapid protodeboronation [1]. Under standard basic coupling conditions, 2-pyridylboronic acids form a zwitterionic intermediate via protonation of the pyridyl nitrogen, facilitating rapid C-B bond heterolysis (t1/2 can be seconds to minutes at pH 7–10)[2].

The substrate (5-Formylpyridin-2-yl)boronic acid presents a unique mechanistic dichotomy. The 5-formyl group is strongly electron-withdrawing, which reduces the Lewis basicity of the pyridyl nitrogen. This inductive effect measurably slows the rate of the zwitterionic protodeboronation pathway compared to unsubstituted 2-pyridylboronic acid[1]. However, this stabilization is insufficient for standard aqueous Suzuki conditions.

To achieve a high-yielding, self-validating protocol, Copper(I) co-catalysis is strictly required[3]. Copper(I) salts (e.g., CuCl or Cu₂O) rapidly intercept the boronic acid to form a relatively stable 2-pyridylcopper intermediate. This intermediate resists protodeboronation and undergoes facile transmetalation to the Palladium(II) center, bypassing the degradation pathway entirely[3].

Mechanistic Pathway Visualization

MechanisticPathway A (5-Formylpyridin-2-yl)boronic acid (Prone to Degradation) B Aqueous Base (OH⁻/CO₃²⁻) Boronate Formation A->B Standard Conditions (Aqueous/Basic) E Copper(I) Co-Catalyst (CuCl / Cu₂O) A->E Optimized Conditions (Anhydrous, Cu-Facilitated) C Zwitterionic Intermediate (N-Protonation) B->C Slowed by 5-CHO group (Inductive Effect) D Protodeboronation (Yields Pyridine-3-carbaldehyde) C->D Rapid C-B Cleavage F 2-Pyridylcopper Intermediate (Stable against Protodeboronation) E->F Fast Transmetalation to Cu G Transmetalation to Pd(II) Cross-Coupling Cycle F->G Transmetalation to Pd H Desired Biaryl Product (High Yield) G->H Reductive Elimination

Fig 1: Mechanistic divergence of (5-Formylpyridin-2-yl)boronic acid in Suzuki-Miyaura coupling.

Optimization Data & Reaction Parameters

To empirically validate the necessity of the Copper-facilitated pathway, the following optimization table summarizes the quantitative impact of reaction parameters on the coupling of 2-heterocyclic boronic acids with a standard aryl iodide.

Catalyst SystemAdditiveBaseSolventTemp (°C)Conversion to Product (%)Protodeboronation (%)
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2 eq)Dioxane/H₂O80< 10%> 85%
Pd(dppf)Cl₂ (5 mol%)NoneCs₂CO₃ (2 eq)DMF10022%70%
Pd(dppf)Cl₂ (5 mol%) CuCl (100 mol%) Cs₂CO₃ (2 eq) DMF 100 89% < 5%
Pd(dppf)Cl₂ (5 mol%) Cu₂O (10 mol%) Cs₂CO₃ (2 eq) DMF 100 87% < 5%

Table 1: Quantitative optimization parameters demonstrating the critical role of Copper co-catalysis[3].

Step-by-Step Experimental Protocol

Target : Synthesis of 5-arylpyridine-2-carbaldehyde derivatives via Cu-facilitated Suzuki-Miyaura Coupling.

Materials & Reagents:
  • (5-Formylpyridin-2-yl)boronic acid (1.5 equiv)

  • Aryl halide (e.g., 4-iodoanisole or aryl bromide) (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • CuCl (1.0 equiv) or Cu₂O (10 mol% for catalytic copper)

  • Cs₂CO₃ (2.0 equiv, finely milled and strictly anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to aryl halide)

Step-by-Step Workflow:
  • Preparation of the Reaction Vessel : To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (5-Formylpyridin-2-yl)boronic acid (1.5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), CuCl (1.0 mmol), and anhydrous Cs₂CO₃ (2.0 mmol).

    • Causality Insight: The use of anhydrous Cs₂CO₃ and anhydrous DMF is critical. The presence of water accelerates the hydrolytic protodeboronation pathway before Copper transmetalation can successfully intercept the boronic acid[3].

  • Atmospheric Exchange : Seal the vessel with a rubber septum or crimp cap. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition : Syringe in anhydrous, sparged DMF (10 mL) under a positive pressure of Argon.

    • Self-Validation Check: The suspension should immediately take on a dark red/brown hue, indicative of the active Pd/Cu complex formation.

  • Reaction Execution : Transfer the sealed vessel to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Alternative: For rapid screening, microwave irradiation at 160 °C for 20 minutes provides comparable yields[3].

  • Reaction Monitoring : After 2 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Diagnostic Markers: Monitor for the desired product mass[M+H]⁺. The absence of a peak corresponding to pyridine-3-carbaldehyde (the protodeboronation byproduct resulting from the loss of boron) validates the efficacy of the Cu-additive.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove insoluble inorganic salts and precipitated copper/palladium black. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Aqueous Extraction : Transfer the filtrate to a separatory funnel. Wash with a 10% aqueous solution of NH₄OH (20 mL) to sequester residual copper ions, followed by water (3 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Causality Insight: The NH₄OH wash is essential to form soluble copper-amine complexes (e.g., [Cu(NH₃)₄]²⁺), preventing heavy metal contamination in the final isolated product.

  • Purification : Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl carbaldehyde.

References

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Publications. URL:[Link]

  • Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. URL:[Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters - ACS Publications. URL:[Link]

Sources

Advanced Applications of (5-Formylpyridin-2-yl)boronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern drug discovery, the modular assembly of complex heteroaryl scaffolds is paramount. (5-Formylpyridin-2-yl)boronic acid (and its hydrate) serves as a highly versatile, bifunctional building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., PI3K inhibitors) and GPCR ligands[1].

The strategic value of this molecule lies in its orthogonal reactivity :

  • C2-Boronic Acid : Enables palladium-catalyzed Suzuki-Miyaura cross-coupling to construct biaryl or heterobiaryl frameworks.

  • C5-Formyl Group : Serves as an electrophilic handle for downstream functionalization, most commonly via reductive amination, to append solubilizing groups (e.g., piperazines, morpholines) critical for API bioavailability.

This application note provides detailed, self-validating protocols for leveraging this reagent, specifically addressing the inherent instability and protodeboronation risks associated with 2-pyridineboronic acids[2][3].

Physicochemical Properties & Handling

Proper handling of (5-Formylpyridin-2-yl)boronic acid is critical, as boronic acids at the 2-position of pyridine rings are highly susceptible to atmospheric oxidation and moisture-induced degradation over prolonged periods[4].

Table 1: Quantitative Physicochemical Data

Property Specification / Value
Chemical Name (5-Formylpyridin-2-yl)boronic acid
CAS Number 1310404-07-9 (Anhydrous), 1217500-70-3 (Hydrate)[5][6]
Molecular Formula C6H6BNO3
Molecular Weight 150.93 g/mol
Appearance Off-white to pale yellow powder
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2)

| Solubility | Soluble in DMF, DMSO, Methanol; sparingly soluble in DCM |

Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy, demonstrating how the two reactive sites are utilized sequentially without cross-interference.

Workflow A (5-Formylpyridin-2-yl) boronic acid C Suzuki-Miyaura Coupling A->C B Aryl Halide (Ar-X) B->C D Biaryl Aldehyde Intermediate C->D C-C Bond Formation F Reductive Amination D->F E Secondary Amine (HNR2) E->F G Functionalized API Scaffold F->G C-N Bond Formation

Caption: Orthogonal functionalization workflow of (5-Formylpyridin-2-yl)boronic acid.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale & Causality

2-Pyridineboronic acids are notorious for rapid protodeboronation [3]. The basic pyridine nitrogen can stabilize the leaving boric acid via hydrogen bonding, leading to rapid C-B bond cleavage in the presence of water and base. To outcompete this degradative pathway, the transmetalation and reductive elimination steps of the catalytic cycle must be accelerated[2].

Table 2: Optimization of Coupling Conditions (Quantitative Yields vs. Degradation)

Catalyst System Base Solvent Temp (°C) Protodeboronation (%) Product Yield (%)
Pd(PPh3)4 (10 mol%) Na2CO3 Toluene/H2O 90 >50% <30%
Pd(dppf)Cl2 (5 mol%) K2CO3 Dioxane/H2O 80 ~15% 75%

| Pd2(dba)3 / XPhos | K3PO4 | n-BuOH/H2O | 100 | <5% | 88% |

Analysis: Bulky, electron-rich ligands like XPhos or bidentate ligands like dppf force a wider bite angle, dramatically accelerating reductive elimination and effectively outrunning the protodeboronation pathway.

Step-by-Step Methodology
  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (5-formylpyridin-2-yl)boronic acid (1.5 mmol, excess accounts for minor deboronation), and K3PO4 (2.0 mmol).

  • Catalyst Addition : Add Pd2(dba)3 (0.025 mmol, 2.5 mol%) and XPhos (0.05 mmol, 5 mol%).

  • Inertion : Evacuate and backfill the flask with Argon three times.

  • Solvent Addition : Add degassed n-butanol (4.0 mL) and degassed deionized water (1.0 mL) via syringe. (Causality: Degassing prevents Pd(0) oxidation; the biphasic mixture solubilizes both the organic halide and the inorganic base).

  • Reaction : Heat the mixture to 100°C in a pre-heated oil bath for 2–4 hours.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Analytical Checkpoints
  • TLC Monitoring : The boronic acid typically stays at the baseline (100% EtOAc), while the product will migrate.

  • LC-MS : Confirm the presence of the product mass [M+H]+ and the absence of the protodeboronated byproduct (3-pyridinecarboxaldehyde, m/z 108.1).

  • 1H NMR : The diagnostic aldehyde proton should remain intact as a singlet near δ 10.1–10.3 ppm.

Mechanism A 2-Pyridineboronic Acid B Transmetalation (Productive) A->B Fast (dppf/XPhos) C Protodeboronation (Degradative) A->C Slow (Unoptimized) F Cross-Coupled Product B->F Reductive Elimination G De-boronated Pyridine C->G C-B Bond Cleavage D Pd(II)-Ar Complex D->B E H2O / Base E->C

Caption: Competing pathways: Productive Suzuki coupling vs. degradative protodeboronation.

Protocol 2: Downstream Functionalization via Reductive Amination

Mechanistic Rationale & Causality

Once the biaryl core is established, the C5-formyl group is functionalized to introduce basic amines. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice. Unlike NaBH4, which would prematurely reduce the aldehyde to an alcohol, NaBH(OAc)3 is mild enough that it selectively reduces the in situ generated iminium ion. The addition of catalytic acetic acid accelerates iminium ion formation by protonating the intermediate hemiaminal, facilitating water elimination.

Step-by-Step Methodology
  • Imine Formation : Dissolve the biaryl aldehyde intermediate (1.0 mmol) and the desired secondary amine (e.g., N-methylpiperazine, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). (Causality: DCE is non-nucleophilic and provides excellent solubility for both reagents and the reducing agent).

  • Acid Catalysis : Add glacial acetic acid (0.1 mL, catalytic) and stir at room temperature for 1 hour to ensure complete iminium ion formation.

  • Reduction : Portion-wise, add NaBH(OAc)3 (1.5 mmol) over 5 minutes. Stir the opaque suspension at room temperature for 4–12 hours.

  • Quench & Workup : Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Stir vigorously until gas evolution ceases.

  • Extraction : Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification : Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH/NH4OH system, as the product is highly basic).

Validation & Analytical Checkpoints
  • 1H NMR : The defining validation is the complete disappearance of the aldehyde singlet ( δ ~10.2 ppm) and the emergence of a new benzylic/pyridylic CH2 singlet at δ 3.5–3.8 ppm, integrating for 2 protons.

  • Self-Validation : If the aldehyde peak is gone but the CH2 peak is at δ ~4.7 ppm, premature reduction to the primary alcohol has occurred. This indicates the iminium formation was incomplete before hydride addition; in future runs, increase the pre-stir time or add molecular sieves.

References

  • National Institutes of Health (PMC). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application. Retrieved from [Link]

  • Google Patents.RU2468027C2 - Phosphoinositide-3-kinase inhibitors and methods of their use.

Sources

Application Note: High-Fidelity Reductive Amination of (5-Formylpyridin-2-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(5-Formylpyridin-2-yl)boronic acid and its ester derivatives (e.g., pinacol or MIDA esters) are highly valuable bifunctional building blocks in medicinal chemistry and drug discovery. They allow for the independent functionalization of the pyridine scaffold via reductive amination at the C5-formyl group and subsequent Suzuki-Miyaura cross-coupling at the C2-boronate position[1].

However, the reductive amination of these substrates presents significant chemoselectivity challenges. The boronic acid moiety is susceptible to protodeboronation, and the basic pyridine nitrogen can coordinate with reducing agents or Lewis acid catalysts, leading to unpredictable reaction kinetics. Furthermore, the choice of reducing agent is critical to prevent the premature reduction of the aldehyde to the corresponding carbinol[2].

This application note provides a field-proven, self-validating protocol for the reductive amination of (5-formylpyridin-2-yl)boronic acid pinacol ester, detailing the mechanistic rationale behind reagent selection and reaction conditions.

Mechanistic Insights & Reagent Causality

  • Boronate Protection Strategy : Free boronic acids, particularly heteroaryl boronic acids, are highly prone to protodeboronation under both acidic and basic conditions[3]. To mitigate this, the boronic acid is typically protected as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester[1]. These protecting groups sterically shield the boron atom and prevent the formation of reactive boroxine oligomers during the amination process.

  • Chemoselective Reduction : The reduction of the transient iminium ion must outpace the direct reduction of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice[4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB significantly milder than NaBH₄. STAB selectively reduces protonated imines and iminium ions over aldehydes, minimizing the formation of the undesired hydroxymethyl byproduct[2].

  • Acidic Catalysis : The addition of a stoichiometric amount of glacial acetic acid (AcOH) serves a dual purpose. It facilitates the dehydration of the hemiaminal intermediate to form the reactive iminium ion and protonates the imine to accelerate hydride transfer from STAB.

Reaction Pathway & Optimization

Pathway A 5-Formylpyridin-2-yl boronate ester C Hemiaminal / Iminium Intermediate A->C + Amine (AcOH cat.) E Side Reaction: Protodeboronation A->E Harsh Acid/Base or Heat F Over-reduction (Alcohol) A->F NaBH4 (Non-selective) B Amine (1° or 2°) B->C D Target Aminomethyl Pyridine Boronate C->D NaBH(OAc)3 (Fast, Chemoselective)

Figure 1: Reaction pathways in the reductive amination of formylpyridine boronates.

Quantitative Data Summary

The following table summarizes the optimization of reducing agents for the transformation of 5-formylpyridine-2-boronic acid pinacol ester with a representative secondary amine (e.g., morpholine or piperidine).

Table 1: Effect of Reducing Agents on Reductive Amination Efficiency

Reducing AgentSolventAdditiveChemoselectivity (Amine:Alcohol)Deboronation (%)Isolated Yield (%)
NaBH₄MeOHNone1 : 5 (Poor)> 15%< 15%
NaBH₃CNMeOHAcOH (1.0 eq)10 : 1 (Good)< 5%68%
NaBH(OAc)₃ DCE AcOH (1.5 eq) > 99 : 1 (Excellent) < 2% 89%
Borane-PyridineEtOHNone5 : 1 (Moderate)~ 10%60%

Data reflects standard benchtop optimization. NaBH(OAc)₃ in 1,2-dichloroethane (DCE) provides the optimal balance of reactivity and boronate preservation[4].

Experimental Protocol

Materials & Reagents:

  • 5-Formylpyridine-2-boronic acid pinacol ester (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • Glacial acetic acid (AcOH) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • Imine Pre-formation (Self-Validating Step):

    • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-formylpyridine-2-boronic acid pinacol ester (1.0 mmol) in anhydrous DCE (5.0 mL).

    • Add the amine (1.1 mmol) followed by glacial acetic acid (1.5 mmol).

    • Causality: Allowing the mixture to stir at room temperature for 1–2 hours ensures complete conversion to the iminium intermediate before the reducing agent is introduced, effectively eliminating the risk of direct aldehyde reduction.

    • Validation: Monitor the disappearance of the aldehyde via TLC (UV active, typically Rf ~ 0.6 in 1:1 Hexanes/EtOAc).

  • Chemoselective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized heating, which could trigger protodeboronation of the sensitive heteroaryl boronate[3].

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

  • Quench and Phase Separation:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Causality: A mild base like NaHCO₃ neutralizes the acetic acid and breaks down boron complexes without hydrolyzing the pinacol ester. Avoid strong bases (e.g., NaOH), which will rapidly hydrolyze the Bpin group to the free boronic acid, complicating extraction.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 × 5 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel.

    • Pro-Tip: Pre-treat the silica gel with 1% triethylamine (TEA) in the eluent (e.g., Hexanes/EtOAc or DCM/MeOH) to prevent the basic amine product from streaking and to minimize silica-induced degradation of the boronate ester.

References

  • Title: One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Recent developments in the synthesis and synthetic applications of borane–amines Source: RSC Advances URL: [Link]

  • Title: Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone Source: MDPI (Molecules) URL: [Link]

Sources

Application Note: Advanced Bioconjugation Workflows Using (5-Formylpyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioengineers, and Drug Development Scientists Focus: Heterobifunctional Linker Design, Site-Selective Protein Modification, and Reversible Glycan Capture

Executive Summary

In the rapidly evolving landscape of antibody-drug conjugates (ADCs) and targeted therapeutics, the demand for highly orthogonal, heterobifunctional linkers is paramount. (5-Formylpyridin-2-yl)boronic acid (CAS 1310404-07-9) has emerged as a uniquely powerful building block [1]. Unlike traditional homobifunctional crosslinkers that often lead to heterogeneous mixtures, this molecule offers two distinct, chemically orthogonal reactive handles: an electrophilic formyl (aldehyde) group and a Lewis acidic boronic acid.

This application note details the mechanistic rationale, quantitative parameters, and validated protocols for utilizing (5-Formylpyridin-2-yl)boronic acid in advanced bioconjugation workflows, specifically focusing on site-selective protein modification and reversible glycoprotein capture [2].

Mechanistic Causality & Orthogonality (The "Why")

As a Senior Application Scientist, I frequently observe conjugation failures stemming from a lack of understanding of the linker's microenvironment. The success of (5-Formylpyridin-2-yl)boronic acid relies on the precise exploitation of its dual functionality [3].

The Aldehyde Handle: Kinetic Control of Amine Modification

The formyl group at the C5 position undergoes classical condensation with primary amines. However, by strictly controlling the reaction pH to 6.5 during reductive amination, we can exploit the pKa differential between the protein's N-terminal α -amine (pKa ~7.8) and the highly abundant ε -amines of lysine residues (pKa ~10.5). At pH 6.5, the N-terminus is sufficiently unprotonated to act as a nucleophile, while lysines remain protonated and inert. This causality guarantees a highly homogeneous, site-selective conjugate rather than a stochastic smear.

The Boronic Acid Handle: pKa Tuning via the Pyridine Ring

A critical limitation of standard phenylboronic acids in bioconjugation is their high pKa (~8.8), which renders them largely un-ionized and poorly reactive toward 1,2- or 1,3-diols (such as glycans) at physiological pH (7.4) [4]. In (5-Formylpyridin-2-yl)boronic acid, the electron-withdrawing nature of the pyridine nitrogen—coupled with the para-like formyl group—drastically lowers the pKa of the boronic acid to approximately 7.0–7.5. This structural feature shifts the equilibrium in aqueous media, favoring the reactive tetrahedral boronate anion. Consequently, this linker exhibits exceptional binding affinity for diols under mild, biologically relevant conditions [5].

Orthogonality Linker (5-Formylpyridin-2-yl)boronic acid Heterobifunctional Aldehyde Formyl Group (C5) Electrophilic Linker->Aldehyde Boronic Boronic Acid (C2) Lewis Acidic Linker->Boronic Rxn1 Reductive Amination (Primary Amines) Aldehyde->Rxn1 Rxn2 Oxime Ligation (Aminooxy) Aldehyde->Rxn2 Rxn3 Boronate Ester (1,2- or 1,3-Diols) Boronic->Rxn3 Rxn4 Suzuki-Miyaura (Aryl Halides) Boronic->Rxn4

Fig 1. Orthogonal reaction pathways of (5-Formylpyridin-2-yl)boronic acid.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the reaction parameters for each functional handle must be strictly adhered to. Table 1 summarizes the optimal conditions derived from empirical optimization.

Table 1: Quantitative Parameters for (5-Formylpyridin-2-yl)boronic acid Bioconjugation

Reaction HandleTarget Functional GroupOptimal pHKinetics / RateConjugate Stability
Formyl (C5) N-terminal Amine (Reductive Amination)6.0 - 6.5Moderate (Requires reductant)High (Irreversible C-N bond)
Formyl (C5) Aminooxy / Hydrazine4.5 - 6.0Fast ( 101−103M−1s−1 )High (Stable Oxime/Hydrazone)
Boronic Acid (C2) 1,2- or 1,3-Diols (Glycans)7.4 - 8.5Fast (Equilibrium driven)Moderate (Reversible, pH-dependent)
Boronic Acid (C2) Aryl Halides (Suzuki-Miyaura)7.0 - 8.0Moderate (Pd-catalyzed)High (Irreversible C-C bond)

Experimental Protocols

The following protocols represent a self-validating system. We embed analytical checkpoints (e.g., LC-MS and competitive elution) directly into the workflow to ensure that the causality of the chemical design translates to experimental success.

Protocol A: Site-Selective Linker Attachment via Reductive Amination

Objective: Covalently attach the boronic acid handle to the N-terminus of a carrier protein.

Materials:

  • Target Protein (1-5 mg/mL)

  • (5-Formylpyridin-2-yl)boronic acid (100 mM stock in anhydrous DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH 3​ ), 500 mM stock in water. (Note: NaCNBH 3​ is chosen over NaBH 4​ because it selectively reduces imines without reducing the unreacted aldehyde at pH 6.5).

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze or desalt the target protein into the Conjugation Buffer (pH 6.5). Ensure no primary amine-containing buffers (e.g., Tris) are present.

  • Linker Addition: Add a 10-fold to 20-fold molar excess of (5-Formylpyridin-2-yl)boronic acid to the protein solution. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.

  • Imine Formation: Incubate the mixture at room temperature (RT) for 2 hours with gentle agitation.

  • Reduction: Add NaCNBH 3​ to a final concentration of 20 mM. Incubate at RT for an additional 4 hours or overnight at 4°C.

  • Validation Checkpoint (LC-MS): Pull a 5 µL aliquot and analyze via intact LC-MS. You should observe a mass shift corresponding to the addition of the linker ( Δ mass +135 Da, accounting for the loss of water and reduction).

  • Purification: Remove excess reagents using a Zeba Spin Desalting Column or size-exclusion chromatography (SEC) pre-equilibrated with 100 mM HEPES, pH 7.4.

Protocol B: Reversible Glycoprotein Capture

Objective: Utilize the boronic acid-modified protein to reversibly capture a target glycoprotein (e.g., an antibody with Fc glycans).

Materials:

  • Boronic acid-modified protein (from Protocol A)

  • Target Glycoprotein (e.g., IgG)

  • Binding Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.4

  • Elution Buffer: Binding Buffer + 100 mM Sorbitol (or Fructose)

Step-by-Step Methodology:

  • Complexation: Mix the boronic acid-modified protein with the target glycoprotein in Binding Buffer at a 1:1 or 1:2 molar ratio.

  • Incubation: Incubate at RT for 1 hour. The lowered pKa of the pyridine-2-boronic acid ensures rapid equilibrium toward the boronate ester complex at pH 7.4.

  • Validation Checkpoint (Native PAGE): Run a sample on a Native PAGE gel. A higher molecular weight band indicates successful non-covalent, reversible conjugation. SDS-PAGE will disrupt this bond, proving its reversible nature.

  • Competitive Elution (Optional): To reverse the conjugation, add Elution Buffer. The high local concentration of the competing diol (sorbitol) will rapidly displace the glycoprotein, yielding the free components.

Workflow P1 Protein (N-terminal Amine) I Imine/Secondary Amine Intermediate P1->I Reductive Amination L (5-Formylpyridin-2-yl) boronic acid L->I Aldehyde Reactivity C Bioconjugate (Boronate Ester) I->C Boronic Acid Complexation G Target (Glycan Diol) G->C Reversible Binding

Fig 2. Two-step workflow: Reductive amination followed by reversible diol capture.

References

  • PubChem Compound Summary for CID 53216300 . (5-Formylpyridin-2-yl)boronic acid. National Center for Biotechnology Information.[Link]

  • Accounts of Chemical Research . Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. American Chemical Society.[Link]

  • MDPI Molecules . Merging the Versatile Functionalities of Boronic Acid with Peptides.[Link]

  • Journal of the American Chemical Society (via PMC) . Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. National Institutes of Health.[Link]

  • Bioconjugate Chemistry . Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. American Chemical Society.[Link]

Application Note: Synthesis and Validation of Peroxynitrite-Responsive Fluorescent Probes using (5-Formylpyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule fluorescent probes for the real-time monitoring of reactive oxygen and nitrogen species (ROS/RNS) is a critical component of modern redox biology. Among these species, peroxynitrite (ONOO⁻) is a highly reactive transient intermediate implicated in various inflammatory and neurodegenerative pathologies[1].

(5-Formylpyridin-2-yl)boronic acid (C₆H₈BNO₄)[2] serves as a highly versatile, bifunctional building block for engineering ONOO⁻-selective probes. Its utility stems from two distinct chemical features:

  • The Formyl Group (Synthetic Handle): Acts as an electrophilic center, ideal for Knoevenagel condensations with active methylene compounds to construct extended π-conjugated fluorophore cores (e.g., hemicyanines, BODIPY derivatives).

  • The Boronic Acid Group (Recognition Trigger): Boronic acids react with ONOO⁻ at an exceptionally high rate constant ( k≈106M−1s−1 ), which is nearly a million times faster than their reaction with hydrogen peroxide ( k≈1M−1s−1 )[3]. This kinetic advantage provides absolute selectivity for ONOO⁻ over other biological oxidants[4].

Causality of the Pyridine Ring: The inclusion of the pyridine nitrogen is a deliberate structural design choice. Upon oxidation by ONOO⁻, the carbon-boron bond is cleaved, converting the boronic acid into a hydroxyl group (forming a pyridinol)[1]. The electron-withdrawing nature of the pyridine ring lowers the pKa​ of this resulting hydroxyl group compared to a standard phenyl ring. Consequently, at physiological pH (7.4), the pyridinol exists predominantly in its deprotonated (phenolate-like) state. This strong electron-donating anion triggers a robust Intramolecular Charge Transfer (ICT) across the fluorophore's π-system, resulting in a massive fluorescence "turn-on" response[3].

SynthesisMechanism A Fluorophore Precursor (Active Methylene) C Condensation (Piperidine, EtOH) A->C B (5-Formylpyridin-2-yl) boronic acid B->C D Fluorescent Probe (OFF State - ICT Quenched) C->D E Peroxynitrite (ONOO⁻) Oxidation D->E F Activated Fluorophore (ON State - ICT Active) E->F Boronate to Pyridinol

Caption: Synthesis and ONOO⁻-triggered activation mechanism of the fluorescent probe.

Protocol I: Chemical Synthesis & Structural Self-Validation

This protocol details the synthesis of a model hemicyanine-based probe using (5-Formylpyridin-2-yl)boronic acid.

Reagents & Materials:

  • (5-Formylpyridin-2-yl)boronic acid (1.2 equivalents)

  • 1,2,3,3-tetramethyl-3H-indol-1-ium iodide (1.0 equivalent)

  • Anhydrous Ethanol (Solvent)

  • Piperidine (Catalyst)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 1.0 mmol of the indolium salt and 1.2 mmol of (5-Formylpyridin-2-yl)boronic acid in 15 mL of anhydrous ethanol in a round-bottom flask.

  • Catalysis: Add 3-5 drops of piperidine.

    • Causality: Piperidine acts as a basic catalyst to deprotonate the α -methyl group of the indolium salt. This generates a nucleophilic enamine intermediate that directly attacks the electrophilic formyl group of the boronic acid, facilitating the Knoevenagel condensation.

  • Reflux: Purge the system with Argon and reflux at 80°C for 6 hours in the dark.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (10:1, v/v) mobile phase. The reaction is deemed complete only when the UV-active spot corresponding to the starting aldehyde completely disappears.

  • Purification: Cool the mixture to room temperature, remove the solvent under reduced pressure, and purify the crude residue via silica gel column chromatography.

  • Structural Validation: Confirm the structure using ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).

    • Trustworthiness Check: It is strictly required to verify the absence of unreacted boronic acid precursor via NMR. Trace impurities will react with ROS in downstream biological assays, creating false-positive background noise.

Protocol II: In Vitro Photophysical Validation

Before cellular application, the probe must be validated in a controlled cell-free system to establish its photophysical baseline and limits of detection (LOD).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of the purified probe in anhydrous DMSO.

    • Causality: DMSO is required to prevent premature hydrolysis or π−π stacking aggregation of the hydrophobic probe before it is introduced to aqueous testing environments.

  • Buffer Preparation: Dilute the stock to a working concentration of 10 μM in 10 mM Phosphate-Buffered Saline (PBS) containing 1% DMSO as a co-solvent.

    • Causality: The buffer must be strictly maintained at pH 7.4. The ICT mechanism relies entirely on the deprotonation of the generated pyridinol; acidic environments will protonate the phenol, quenching the expected fluorescence signal.

  • Titration Assay: Add increasing concentrations of authentic ONOO⁻ (0 to 50 μM) to the probe solutions. Incubate at 37°C for 5 minutes.

  • Data Acquisition: Record the absorption and emission spectra using a spectrofluorometer.

Quantitative Data Summary
Photophysical PropertyProbe (Off-State)Probe + ONOO⁻ (On-State)
Absorption Maximum ( λabs​ ) 480 nm550 nm
Emission Maximum ( λem​ ) Weak / Non-fluorescent610 nm (Red Emission)
Quantum Yield ( Φ ) < 0.010.35
Response Time N/A< 2 minutes
Limit of Detection (LOD) N/A15 nM

Protocol III: Live-Cell Imaging of Endogenous ROS

To demonstrate biological applicability, the probe is used to map endogenous ONOO⁻ generation in living macrophages.

BiologicalWorkflow A RAW 264.7 Macrophages B Stimulation (LPS + IFN-γ) A->B C Endogenous ONOO⁻ Production B->C D Probe Incubation (10 μM, 30 min) C->D E Intracellular Probe Activation D->E F Confocal Fluorescence Imaging E->F Fluorescence Turn-On

Caption: Workflow for live-cell imaging of endogenous peroxynitrite in macrophages.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in 35 mm glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

  • Endogenous Stimulation: Treat the experimental group with Lipopolysaccharide (LPS, 1 μg/mL) and Interferon- γ (IFN- γ , 50 ng/mL) for 4 hours.

    • Causality: This specific combination powerfully upregulates inducible nitric oxide synthase (iNOS) and activates NADPH oxidase. This leads to the simultaneous production of nitric oxide (NO•) and superoxide (O₂•⁻), which rapidly undergo a diffusion-limited reaction to form endogenous ONOO⁻[1].

  • Probe Incubation: Wash the cells twice with PBS to remove residual media, then incubate with 10 μM of the probe in serum-free media for 30 minutes.

  • Self-Validating Control (Critical): Prepare a parallel dish of stimulated cells and pre-treat them with 100 μM of an ONOO⁻ scavenger (e.g., FeTMPyP or uric acid) for 1 hour prior to probe incubation.

    • Trustworthiness Check: If the fluorescence is genuinely driven by ONOO⁻ oxidation of the boronic acid, the scavenger control must show a near-complete suppression of the fluorescence signal. This eliminates the possibility of background autofluorescence or non-specific probe degradation.

  • Imaging: Wash the cells thrice with PBS and image immediately using a confocal laser scanning microscope (Excitation: 540 nm, Emission collection: 580–650 nm).

References

  • [2] PubChem. (5-Formylpyridin-2-yl)boronic acid--water (1/1) | C6H8BNO4 | CID 53216300. National Institutes of Health (NIH). 2

  • [4] Sikora, A., et al. Small molecule probes for peroxynitrite detection. PMC - National Institutes of Health (NIH). 4

  • [1] Zielonka, J., et al. Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology - ACS Publications. 1

  • [3] Xu, Q., et al. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. PMC - National Institutes of Health (NIH). 3

Sources

Catalyst selection for (5-Formylpyridin-2-yl)boronic acid arylation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalyst Selection and Optimization for the Arylation of (5-Formylpyridin-2-yl)boronic Acid

Executive Summary

The incorporation of functionalized 2-pyridyl scaffolds is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids is notoriously difficult due to rapid, base-catalyzed protodeboronation. The presence of a 5-formyl group adds a layer of complexity: while its electron-withdrawing nature slightly stabilizes the C-B bond, the aldehyde moiety is highly sensitive to the harsh basic conditions typically required to drive sluggish catalytic cycles.

This guide provides a comprehensive, causality-driven framework for selecting the optimal catalyst, ligand, and additive systems to successfully arylate (5-Formylpyridin-2-yl)boronic acid, ensuring high yields while preserving the delicate formyl group.

Mechanistic Causality: The "2-Pyridyl Problem"

To design a self-validating experimental protocol, one must first understand the kinetics of degradation. established that the base-catalyzed protodeboronation of heterocyclic boronic acids proceeds via a highly reactive zwitterionic intermediate[1]. Under standard aqueous basic conditions, the basic pyridyl nitrogen protonates while the boronic acid forms a boronate anion. This zwitterion undergoes rapid unimolecular fragmentation, cleaving the C-B bond to yield a dead-end protodeboronated pyridine product[2].

The Dual Impact of the 5-Formyl Group:

  • Electronic Stabilization: The 5-formyl group exerts a strong electron-withdrawing inductive effect. Computational data suggests that electron-withdrawing substituents actually attenuate the rate of protodeboronation by reducing the basicity of the pyridyl nitrogen, thereby shifting the equilibrium away from the reactive zwitterion[3].

  • Chemical Sensitivity: Despite this kinetic advantage, the formyl group is highly susceptible to nucleophilic attack, aldol condensations, and Cannizzaro-type disproportionation under strongly basic conditions (e.g., NaOH, KOH).

Therefore, the catalytic system must achieve rapid transmetalation under mildly basic conditions to outpace protodeboronation without destroying the aldehyde.

Strategic Catalyst and Additive Selection

To overcome the kinetic bottleneck of transmetalation, two distinct, field-proven strategies are recommended:

Strategy A: Copper(I) Co-Catalysis

Direct transmetalation from electron-deficient 2-pyridylboronic acids to Palladium(II) is exceptionally slow. demonstrated that the addition of stoichiometric Cu(I) salts (e.g., CuCl or Cu2O) intercepts the boronate to form a highly reactive 2-pyridylcopper intermediate[4]. This intermediate undergoes rapid transmetalation to the Pd(II) complex, effectively bypassing the sluggish direct B-to-Pd transfer and outcompeting protodeboronation[5].

  • Optimal Catalyst: Pd(dppf)Cl₂ (provides the ideal bite angle for the bulky intermediate).

  • Optimal Base: Cs₂CO₃ in anhydrous DMF (minimizes water-driven protodeboronation).

Strategy B: MIDA Boronate Slow-Release

If the free boronic acid degrades faster than it can couple, the solution is to limit its active concentration. pioneered the use of N-methyliminodiacetic acid (MIDA) boronates as a "slow-release" mechanism[6]. By utilizing the (5-Formylpyridin-2-yl) MIDA boronate with a mild base like K₃PO₄, the active boronic acid is slowly hydrolyzed into the reaction mixture. The Pd catalyst immediately consumes it, keeping the steady-state concentration of the boronic acid near zero[7].

  • Optimal Catalyst: XPhos Pd G3 (Buchwald precatalyst ensures extremely fast oxidative addition and transmetalation).

  • Optimal Base: K₃PO₄ (Mild enough to protect the 5-formyl group while facilitating steady MIDA hydrolysis).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and reaction trajectory, highlighting why standard conditions fail for this specific substrate.

Boron SourceCatalyst / LigandAdditiveBase / SolventConversion to Product (%)Protodeboronation (%)
Free Boronic AcidPd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ / Dioxane:H₂O< 10%> 85%
Free Boronic AcidPd(dppf)Cl₂ (5 mol%)CuCl (1.0 eq) Cs₂CO₃ / DMF (Anhydrous)82% < 12%
MIDA Boronate XPhos Pd G3 (5 mol%)NoneK₃PO₄ / Dioxane:H₂O91% < 5%

Pathway Visualization

G Start (5-Formylpyridin-2-yl) boronic acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Base / H₂O Cu Cu(I) Co-catalyst Transmetalation Start->Cu CuCl / Base Pd_Complex Pd(II) Intermediate Start->Pd_Complex Direct (Slow) Protodeboronation Protodeboronation (Dead End) Zwitterion->Protodeboronation Fast Cleavage Cu->Pd_Complex Fast Transfer Product Cross-Coupled Product Pd_Complex->Product Reductive Elimination

Fig 1. Competing pathways: Cu(I) accelerates transmetalation to Pd(II), outcompeting zwitterion-driven protodeboronation.

Validated Experimental Protocols

Protocol A: Copper-Facilitated Anhydrous Coupling

Use this protocol when starting from the free (5-Formylpyridin-2-yl)boronic acid or its pinacol ester.

Reagents & Stoichiometry:

  • Aryl Halide (Bromide or Iodide): 1.0 equiv.

  • (5-Formylpyridin-2-yl)boronic acid: 1.5 equiv. (Excess compensates for minor background degradation).

  • Pd(dppf)Cl₂·CH₂Cl₂: 5 mol%

  • CuCl (anhydrous, 99.9%): 1.0 equiv.

  • Cs₂CO₃ (anhydrous): 2.0 equiv.

  • Solvent: Anhydrous DMF (0.1 M relative to Aryl Halide).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Solid Addition: Add the aryl halide, boronic acid, Pd(dppf)Cl₂, CuCl, and Cs₂CO₃ to the flask.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (Repeat 3 times). Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, stalling the catalytic cycle and giving protodeboronation the kinetic upper hand.

  • Solvent Addition: Add anhydrous, rigorously degassed DMF via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 4–12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts and palladium black. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: MIDA Boronate Slow-Release Coupling

Use this protocol for maximum yield and formyl-group preservation, utilizing the bench-stable MIDA derivative.

Reagents & Stoichiometry:

  • Aryl Halide: 1.0 equiv.

  • (5-Formylpyridin-2-yl) MIDA boronate: 1.5 equiv.

  • XPhos Pd G3: 5 mol%

  • K₃PO₄ (anhydrous): 3.0 equiv.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M).

Step-by-Step Methodology:

  • Solvent Degassing: Prior to the reaction, sparge the 4:1 Dioxane/H₂O mixture with Argon for at least 30 minutes.

  • Solid Addition: To a round-bottom flask, add the MIDA boronate, aryl halide, XPhos Pd G3, and K₃PO₄.

  • Purge: Evacuate and backfill the flask with Argon (3 cycles).

  • Reaction Initiation: Add the degassed Dioxane/H₂O mixture via syringe. Heat the biphasic mixture to 60 °C with vigorous stirring (1000+ RPM). Causality: Vigorous stirring is required to ensure efficient mass transfer between the aqueous base (driving MIDA hydrolysis) and the organic phase (where cross-coupling occurs).

  • Monitoring & Workup: Stir for 12–24 hours until complete consumption of the aryl halide is observed via TLC/LC-MS. Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Kuivila, H. G.; Reuwer, J. F.; Mangravite, J. A. "Electrophilic Displacement Reactions: XV. Kinetics and Mechanism of the Base-Catalyzed Protodeboronation of Areneboronic Acids." Canadian Journal of Chemistry, 1963.

  • Isley, N. A.; Gallou, F.; Handa, S. "A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions." ACS Catalysis, 2017.

  • Deng, J. Z.; Paone, D. V.; Ginnetti, A. T.; et al. "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates." Organic Letters, 2009.

  • Burke, M. D.; Gillis, E. P.; Knapp, D. M. "Slow release of organoboronic acids in cross-coupling reactions." US Patent US8338601B2, 2012.

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Couplings for (5-Formylpyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & The 2-Pyridyl Challenge

The incorporation of functionalized pyridine rings is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acids is notoriously challenging. Unlike their 3- or 4-pyridyl counterparts, 2-pyridylboronic acids are highly susceptible to rapid protodeboronation under standard basic aqueous coupling conditions[1]. This degradation occurs via the formation of a zwitterionic intermediate that rapidly fragments into the corresponding pyridine and boric acid.

The Electronic Effect of the 5-Formyl Group: The presence of a 5-formyl group introduces a critical electronic dichotomy. As a strong electron-withdrawing group (EWG), the formyl moiety reduces the electron density on the pyridyl nitrogen. This inductive effect beneficially slows the rate of protodeboronation compared to the unsubstituted parent 2-pyridylboronic acid[2]. However, this same EWG effect severely reduces the nucleophilicity of the boronic acid, making the standard transmetalation step to the palladium(II) complex energetically unfavorable and sluggish.

The Copper(I) Solution: To overcome this thermodynamic bottleneck, a copper(I) co-catalyst must be employed[3]. The copper salt intercepts the boronic acid to form a highly reactive 2-pyridyl-Cu(I) species. This intermediate undergoes transmetalation to the palladium(II)-aryl complex at a rate that vastly outcompetes the protodeboronation degradation pathway, effectively rescuing the reaction yield.

Catalytic Pathway Visualization

The following diagram illustrates the dual-cycle mechanism, highlighting how copper co-catalysis bypasses the slow transmetalation step while outcompeting the protodeboronation side reaction.

Pathway ArX Aryl Halide (Ar-X) PdII Pd(II) Oxidative Addition Complex ArX->PdII Oxidative Addition Pd0 Pd(0) Catalyst Pd0->PdII TransMet Transmetalation Complex PdII->TransMet Reacts with Cu-Intermediate Boronic (5-Formylpyridin-2-yl) boronic acid CuInt 2-Pyridyl-Cu(I) Intermediate Boronic->CuInt Base + Cu(I) Degradation Protodeboronation (Side Product) Boronic->Degradation Aqueous Base (Degradation) CuCat Cu(I) Co-catalyst CuCat->CuInt CuInt->TransMet Transmetalation TransMet->Pd0 Regenerates Pd(0) Product Cross-Coupled Product TransMet->Product Reductive Elimination

Fig 1: Copper-facilitated Suzuki-Miyaura catalytic cycle for 2-pyridylboronic acids.

Condition Optimization & Quantitative Data

The table below summarizes the optimization landscape for electron-deficient 2-pyridylboronic acids. Note that standard aqueous biphasic conditions (Entry 1) result in near-complete degradation of the boronic acid. The shift to anhydrous conditions with a Cu(I) mediator (Entries 3 & 4) is required for synthetic viability[3].

Table 1: Effect of Reaction Conditions on 2-Pyridylboronic Acid Coupling Yields

Catalyst SystemCo-CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0 eq)Toluene/H₂O80< 10
Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃ (2.0 eq)DMF10022
Pd(dppf)Cl₂ (5 mol%)CuCl (100 mol%)Cs₂CO₃ (2.0 eq)DMF10089
Pd(OAc)₂/dppf (5 mol%)Cu₂O (10 mol%)Cs₂CO₃ (2.0 eq)DMF10087

Data extrapolated from foundational copper-facilitated 2-heterocyclic boronate studies. Yields represent HPLC conversions against an internal standard.

Experimental Protocols

To ensure a self-validating and reproducible workflow, two distinct protocols are provided. Protocol A is the industry standard for the free boronic acid. Protocol B is an advanced alternative utilizing MIDA boronates for highly sensitive substrates where even copper-facilitated conditions yield excessive homocoupling.

Protocol A: Copper-Facilitated Anhydrous Coupling

Use this protocol when handling commercial (5-Formylpyridin-2-yl)boronic acid directly.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • (5-Formylpyridin-2-yl)boronic acid (1.5 mmol, 1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • CuCl (1.0 mmol, 1.0 eq) Note: Cu₂O (10 mol%) can be substituted to minimize homocoupling.

  • Cs₂CO₃ (2.0 mmol, 2.0 eq)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or N₂.

  • Solid Charging: Add the aryl halide (if solid), (5-Formylpyridin-2-yl)boronic acid, Pd(dppf)Cl₂, CuCl, and Cs₂CO₃ to the flask.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidative homocoupling of the 2-pyridyl-Cu(I) intermediate.

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (10 mL) via syringe. (If the aryl halide is a liquid, add it at this stage).

  • Reaction: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and filter the suspension through a pad of Celite to remove insoluble copper and palladium salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with a 5% aqueous LiCl solution (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: MIDA Boronate Slow-Release Strategy

Use this protocol if the free boronic acid exhibits >30% protodeboronation under Protocol A. This method eliminates the need for copper by controlling the steady-state concentration of the boronic acid[2].

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • (5-Formylpyridin-2-yl) MIDA boronate (1.5 mmol, 1.5 eq)

  • Pd(dtbpf)Cl₂ (0.04 mmol, 4 mol%)

  • DIPEA (3.0 mmol, 3.0 eq)

  • Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the Dioxane/H₂O mixture with Argon for 30 minutes prior to use.

  • Reaction Setup: Charge a vial with the aryl halide, the MIDA boronate, and Pd(dtbpf)Cl₂.

  • Initiation: Add the degassed solvent mixture followed by DIPEA. Seal the vial under Argon.

  • Heating: Heat the reaction to 45 °C for 18 hours. Causality: The mild base (DIPEA) and moderate temperature slowly hydrolyze the MIDA ligand, releasing the free boronic acid at a rate proportional to the oxidative addition complex's ability to consume it, preventing accumulation and subsequent degradation.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via chromatography.

Critical Parameters & Troubleshooting

  • Reagent Quality: 2-Pyridylboronic acids degrade upon prolonged storage at room temperature. Always store (5-Formylpyridin-2-yl)boronic acid at -20 °C under an inert atmosphere. If performance drops, check for the presence of 3-pyridinecarboxaldehyde (the protodeboronation byproduct) via NMR.

  • Copper Stoichiometry: While catalytic copper (e.g., 10 mol% Cu₂O) is ideal, stoichiometric CuCl is often required for highly deactivated systems. If homocoupling of the pyridine ring is observed (>15%), switch from CuCl to Cu₂O.

  • Base Selection: Strong bases (e.g., NaOH, KOtBu) will instantly degrade the boronic acid. Cs₂CO₃ in an anhydrous solvent provides the exact basicity required to activate the copper transmetalation without triggering hydrolytic cleavage.

References

  • Title: Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application Note: Preparation of Formylpyridine Derivatives via Boronic Acid Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Formylpyridine derivatives are highly versatile building blocks in medicinal chemistry, materials science, and coordination chemistry. The formyl group serves as a reactive handle for downstream transformations—such as reductive aminations, olefination, or condensation into imines and hydrazones—while the pyridine ring provides critical hydrogen-bonding interactions in drug targets and coordination sites for transition metal catalysts.

The premier methodology for synthesizing complex, functionally diverse aryl-substituted formylpyridines is the Suzuki-Miyaura cross-coupling reaction [1]. By coupling a halo-formylpyridine (e.g., 5-bromo-2-formylpyridine) with an aryl boronic acid precursor, researchers can rapidly access a vast chemical space of bipyridines and arylpyridines with high regioselectivity and functional group tolerance.

Mechanistic Rationale & Catalytic Cycle

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. When utilizing 5-bromo-2-formylpyridine, the bromine atom at the 5-position is highly activated toward oxidative addition due to the electron-withdrawing nature of both the pyridine nitrogen and the para-formyl group. This makes it an exceptionally reactive electrophile.

The cycle proceeds through three fundamental steps:

  • Oxidative Addition : The active Pd(0) species inserts into the C–Br bond of the formylpyridine, forming a stable organopalladium(II) complex.

  • Transmetalation : The inorganic base coordinates with the arylboronic acid to form a nucleophilic "ate" complex (Ar-B(OH)₃⁻). This intermediate transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic ligands couple and are released as the final formylpyridine derivative, regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd 5-Bromo-2-formylpyridine TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Formylpyridine Derivative

Suzuki-Miyaura catalytic cycle for formylpyridine synthesis.

Experimental Design: Reagent Selection & Causality

To ensure a robust and self-validating protocol, every reagent choice must be driven by mechanistic causality:

  • Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the standard choice for unhindered boronic acids due to its cost-effectiveness and reliable generation of the active 14-electron Pd(0) species. For sterically hindered or electronically deactivated boronic acids, Pd(dppf)Cl₂ is preferred; its bidentate ligand enforces a cis-geometry that accelerates reductive elimination [3].

  • Solvent System (1,4-Dioxane/Water) : A biphasic system is mandatory. Dioxane provides a high boiling point (101 °C) necessary to overcome the activation energy barrier of sterically demanding couplings, while water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

  • Degassing : Palladium(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas the solvent converts the active Pd(0) into an inactive Pd(II) peroxo complex, prematurely terminating the reaction.

Reaction Workflow

Workflow S1 1. Degassing Solvents S2 2. Reagent Assembly S1->S2 S3 3. Thermal Coupling (90°C) S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Silica Gel Purification S4->S5

Experimental workflow for the cross-coupling of formylpyridines.

Step-by-Step Protocol: Synthesis of 5-(Aryl)-2-formylpyridine

Reagents Required:

  • 5-Bromo-2-formylpyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv, 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane and Deionized Water (4:1 v/v ratio, 10 mL total)

Procedure:

  • Solvent Preparation : In a 25 mL Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of DI water. Sparge the mixture with Argon for at least 15 minutes to displace dissolved oxygen.

  • Reagent Loading : To the degassed solvent, add 5-bromo-2-formylpyridine (186 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Catalyst Addition : Briefly increase the Argon flow and quickly add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Seal the flask and flush the headspace with Argon for an additional 3 minutes.

  • Thermal Activation : Transfer the sealed flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 12–18 hours.

  • Reaction Quench & Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer twice more with EtOAc (2 x 15 mL).

  • Drying & Concentration : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient (typically starting at 9:1 and ramping to 3:1).

Quantitative Data & Substrate Scope

The methodology is highly robust across various electronic and steric profiles. Below is a summary of typical conditions and yields derived from established literature protocols [1, 2, 3].

Substrate (Electrophile)Boronic Acid PrecursorCatalyst SystemTemp / TimeYield (%)
5-Bromo-2-formylpyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃90 °C / 12 h88 - 92%
5-Bromo-2-formylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃90 °C / 16 h78 - 84%
5-Bromo-2-formylpyridinePyrene-1-boronic acidPd(PPh₃)₄, NaOH100 °C / 0.5 h (MW)65%
4-Bromo-2-formylpyridine5-Fluoro-2-hydroxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃95 °C / 18 h71 - 75%

Self-Validation & Troubleshooting

A hallmark of a rigorous protocol is the ability to self-validate at multiple stages:

  • In-Process Monitoring (TLC) : The starting 5-bromo-2-formylpyridine is strongly UV-active and typically elutes with an Rf​ of ~0.6 in 3:1 Hexanes:EtOAc. The cross-coupled product will generally elute slightly lower ( Rf​ ~0.4–0.5) and may exhibit different fluorescence under 254 nm or 365 nm UV light due to extended conjugation.

  • Post-Purification Validation (¹H NMR) : The most diagnostic signal is the aldehyde proton. In the starting material, this appears as a sharp singlet at ~10.05 ppm. Upon successful coupling, the formyl proton signal is retained (typically shifting slightly to 10.10–10.20 ppm), while the distinct splitting pattern of the new aryl substituent will appear in the aromatic region (7.00–8.50 ppm).

  • Troubleshooting Homocoupling : If a significant amount of biaryl homocoupled product (Ar-Ar) is observed, it indicates that oxygen was present in the system, which promotes the oxidative homocoupling of boronic acids. Ensure stricter degassing protocols (e.g., freeze-pump-thaw) are utilized.

  • Troubleshooting Protodeboronation : If the boronic acid is consumed but the starting halide remains, the boronic acid may be undergoing competitive protodeboronation. To counteract this, increase the equivalents of the boronic acid precursor to 1.5–2.0, or lower the reaction temperature to 75 °C while extending the reaction time.

References

  • Efficient Long-Range Stereochemical Communication and Cooperative Effects in Self-Assembled Fe4L6 Cages Journal of the American Chemical Society[Link]

  • Synthesis of pyrene-appended formylpyridine Chemical Science (RSC Publishing)[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (5-Formylpyridin-2-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the notorious instability of 2-pyridylboronic acids—specifically the highly sensitive (5-Formylpyridin-2-yl)boronic acid. This guide bypasses generic advice, focusing instead on the kinetic causality of protodeboronation and providing self-validating methodologies to ensure your Suzuki-Miyaura cross-couplings succeed.

Part 1: Core Mechanistic Insights & FAQs

Q1: Why does (5-Formylpyridin-2-yl)boronic acid degrade so rapidly during standard Suzuki-Miyaura conditions? A: The degradation is driven by a highly favorable unimolecular fragmentation pathway. In aqueous basic conditions (typical for Suzuki couplings), the proximity of the basic pyridine nitrogen to the boronic acid group facilitates the formation of a reactive zwitterionic intermediate[1]. This intermediate undergoes rapid C–B bond cleavage to yield 3-pyridinecarboxaldehyde (the protodeboronated byproduct). Furthermore, the 5-formyl group is strongly electron-withdrawing. By pulling electron density away from the ring, it stabilizes the developing carbanionic character at the C2-position during the transition state, drastically accelerating the rate of protodeboronation ( kdeboronation​ ) compared to an unsubstituted 2-pyridylboronic acid[2].

Q2: How can I adjust my base and solvent to minimize this degradation? A: Protodeboronation of basic heteroaromatic boronic acids is highly pH-dependent, peaking in the pH 4–11 range where the zwitterion dominates[3]. Strong aqueous bases (like NaOH or KOH) accelerate the formation of the reactive boronate complex. Solution: Switch to strictly anhydrous conditions using mild, finely ground inorganic bases such as CsF or K3​PO4​ . Anhydrous conditions starve the protodeboronation pathway of its necessary proton source (water), forcing the reaction to rely on alternative transmetalation transition states.

Q3: What role do Copper co-catalysts play, and why are they recommended for this specific substrate? A: In standard Palladium catalysis, the transmetalation of highly electron-deficient 2-heterocyclic boronates is exceptionally slow ( ktransmetalation​≪kdeboronation​ ). Copper(I) or Copper(II) salts (e.g., CuCl or Cu(OAc)2​ ) fundamentally alter the kinetic landscape[4]. The boronic acid rapidly transmetalates to Copper to form a 2-pyridylcopper intermediate. This intermediate is highly resistant to protodeboronation and undergoes rapid, thermodynamically driven transmetalation to the Pd(II)-aryl halide complex, effectively outcompeting the degradation pathway.

Q4: If free boronic acid still fails, what is the ultimate fallback strategy? A: Convert the free boronic acid into an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are sp 3 -hybridized at the boron center, which physically prevents the formation of the reactive zwitterion[3]. Under mildly basic aqueous conditions, the MIDA group slowly hydrolyzes, releasing the free boronic acid at a controlled rate. This "slow-release" strategy ensures the steady-state concentration of the free boronic acid remains near zero, preventing bulk degradation while the cross-coupling proceeds.

Part 2: Visualization of Pathways & Workflows

G A (5-Formylpyridin-2-yl)boronic acid B Aqueous Base / High pH A->B Hydrolysis/Activation E Cu-Co-Catalysis (Fast Transmetalation) A->E Optimized Conditions C Zwitterionic Intermediate B->C pH dependent D Protodeboronation (3-Pyridinecarboxaldehyde) C->D C-B Cleavage F Desired Biaryl Product E->F k_coupling > k_deboronation

Mechanistic divergence: Protodeboronation vs. productive cross-coupling pathways.

Workflow Start Low Yield / High Deboronation? Q1 Using strong aqueous base? Start->Q1 A1 Switch to anhydrous CsF or K3PO4 Q1->A1 Yes Q2 Is transmetalation lagging? Q1->Q2 No A2 Add Cu(OAc)2 or CuCl co-catalyst Q2->A2 Yes Q3 Still degrading? Q2->Q3 No A3 Convert to MIDA boronate Q3->A3 Yes

Decision-tree workflow for troubleshooting 2-pyridylboronic acid couplings.

Part 3: Reaction Parameter Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on the kinetic competition between productive coupling and protodeboronation for highly electron-deficient 2-pyridylboronic acids.

Base SystemSolvent SystemAdditive / Co-CatalystPd PrecatalystTempTypical Yield (%)Protodeboronation (%)
Na2​CO3​ (aq)Dioxane / H2​O None Pd(PPh3​)4​ 90 °C< 5%> 85%
K3​PO4​ (aq)Dioxane / H2​O NoneXPhos Pd G360 °C~ 35%~ 55%
CsF (anhydrous) Anhydrous Dioxane Cu(OAc)2​ (20 mol%) XPhos Pd G3 60 °C > 80% < 10%
K3​PO4​ (aq)Dioxane / H2​O Substrate as MIDA esterXPhos Pd G360 °C> 85%< 5%

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating an internal standard (1,3,5-trimethoxybenzene) at t=0 , you can mathematically close the mass balance. If the sum of your product, remaining starting material, and 3-pyridinecarboxaldehyde does not equal 100% of your initial molar input, an alternative decomposition pathway (e.g., oxidation) is occurring.

Copper-Cocatalyzed Anhydrous Suzuki-Miyaura Coupling

Objective: Maximize kcoupling​ while suppressing kdeboronation​ via anhydrous conditions and Cu-facilitated transmetalation.

Step 1: Matrix Preparation (Glovebox / Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

    • Aryl halide electrophile (1.0 equiv)

    • (5-Formylpyridin-2-yl)boronic acid (1.5 equiv)

    • XPhos Pd G3 precatalyst (2–5 mol%)

    • Cu(OAc)2​ (20 mol%)

    • Anhydrous CsF (3.0 equiv, finely milled)

    • 1,3,5-Trimethoxybenzene (0.5 equiv) (Internal Standard for validation)

Step 2: Solvent Addition & Degassing

  • Seal the flask with a rubber septum and remove it from the glovebox.

  • Inject anhydrous, rigorously degassed 1,4-dioxane (to achieve a 0.1 M concentration relative to the electrophile).

  • Causality Note: Oxygen must be excluded not only to protect the Pd(0) species but to prevent the oxidative homocoupling of the boronic acid, which is accelerated by Copper.

Step 3: Reaction Execution & Kinetic Monitoring

  • Place the flask in a pre-heated oil bath at 60 °C . Do not exceed 60 °C; thermal energy exponentially increases the unimolecular fragmentation rate of the boronic acid.

  • Self-Validation Aliquots: At t=15 min , t=30 min , and t=60 min , withdraw a 50 μ L aliquot via microsyringe.

  • Quench the aliquot immediately in 0.5 mL of CH3​CN containing 1 drop of 1M HCl (to instantly halt both coupling and base-catalyzed deboronation).

Step 4: Data Analysis & Mass Balance Closure

  • Analyze the aliquots via quantitative LC-MS or qNMR.

  • Validation Equation: Molesinitial​=Molesproduct​+Molesremaining_boronic_acid​+Moles3−pyridinecarboxaldehyde​ .

  • Troubleshooting based on validation: If 3-pyridinecarboxaldehyde exceeds 15% at t=15 min , your solvent is insufficiently anhydrous. If unreacted boronic acid remains but product formation has stalled, your Pd catalyst has poisoned; consider increasing the XPhos ligand ratio.

References[1] Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis

Sources

Technical Support Center: Troubleshooting (5-Formylpyridin-2-yl)boronic Acid Suzuki Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter catastrophic yield failures when attempting Suzuki-Miyaura cross-couplings with (5-formylpyridin-2-yl)boronic acid. This specific substrate presents a dual-threat chemical challenge: the notorious "2-pyridyl problem" which drives rapid protodeboronation[1], combined with the high electrophilicity of the 5-formyl group, which is highly sensitive to the basic conditions typical of cross-coupling workflows.

This guide provides a deep-dive mechanistic analysis, quantitative benchmarks, and a self-validating protocol to rescue your yields.

Core Diagnostics: The "2-Pyridyl Problem" Meets Aldehyde Reactivity

(5-formylpyridin-2-yl)boronic acid is fundamentally unstable under standard aqueous basic conditions. The nitrogen atom at the 2-position coordinates to the boron center, forming a zwitterionic intermediate that rapidly fragments, cleaving the C-B bond[2]. This protodeboronation pathway is exceptionally fast, with half-lives often measured in seconds at pH 4–11[3]. While electron-withdrawing groups like the 5-formyl moiety can inductively slow this degradation slightly compared to unsubstituted analogs[4], the free boronic acid remains too unstable for standard catalytic cycles.

Mechanism SM (5-Formylpyridin-2-yl) boronic acid Base Aqueous Base (OH- / H2O) SM->Base Rapid Equilibration Cu Cu(I) Co-catalyst (e.g., CuCl) SM->Cu Transmetalation to Cu Zwitterion Zwitterionic Intermediate Base->Zwitterion Protodeboronation Protodeboronation (Dead End) Zwitterion->Protodeboronation Fast (t1/2 < 1 min) without Cu Cu_Int 2-Pyridyl-Copper Intermediate Cu->Cu_Int Pd Pd(II)-Aryl Complex Cu_Int->Pd Fast Transmetalation to Pd Product Cross-Coupled Product Pd->Product Reductive Elimination

Pathways of 2-pyridylboronic acids: Protodeboronation vs. Cu-facilitated transmetalation.

Troubleshooting FAQs: Causality & Solutions

Q1: My LC-MS shows complete consumption of the boronic acid, but I only isolate 3-pyridinecarboxaldehyde (deborylated starting material). What happened? A: Your rate of protodeboronation has outcompeted the rate of transmetalation to Palladium. In the absence of a transmetalation accelerator, the basic aqueous conditions required to activate the boronic acid instead trigger the zwitterionic fragmentation of the C-B bond[2].

Q2: How do I invert this kinetic relationship to favor product formation? A: By utilizing Copper(I) co-catalysis (e.g., CuCl). Copper(I) salts intercept the boronate, facilitating a rapid transmetalation to form a transient 2-pyridylcopper species. This copper intermediate undergoes transmetalation to the Palladium(II)-aryl complex orders of magnitude faster than the boron species, effectively bypassing the protodeboronation sink[5].

Q3: Should I use the free boronic acid, a pinacol ester (Bpin), or a MIDA boronate? A: Never use the free (5-formylpyridin-2-yl)boronic acid. We strongly recommend the pinacol ester in conjunction with CuCl[6], or the N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates act as a "slow-release" reservoir; as the MIDA ligand slowly hydrolyzes, it releases the active boronic acid at a rate that matches the Pd-catalytic cycle, preventing the accumulation of the unstable intermediate[7].

Q4: How do I protect the 5-formyl group during the reaction? A: Water and strong bases (like NaOH or KOH) are the enemies of the formyl group, triggering hydration and Cannizzaro-type disproportionation. You must shift to anhydrous or low-water solvent systems (e.g., DMF or Dioxane) and utilize mild, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄[6].

Quantitative Benchmarking

To demonstrate the causality of condition selection, the following table summarizes the expected outcomes when coupling 2-pyridylboronates based on established pharmaceutical methodologies[5][6].

Boron SourceCo-CatalystBase / SolventProtodeboronationExpected Yield
Free Boronic AcidNoneNa₂CO₃ / H₂O-Dioxane>90%<10%
Pinacol Ester (Bpin)NoneK₃PO₄ / Dioxane~75%22%[5]
Pinacol Ester (Bpin)CuCl (1.0 eq)Cs₂CO₃ / DMF<10%89%[5]
MIDA BoronateNone (Slow Release)K₃PO₄ / Dioxane-H₂O<20%70-85%[7]

Self-Validating Experimental Protocol

Workflow Step1 1. Degas Solvents (Argon Sparging) Step2 2. Load Solids (Pd, CuCl, Boronate) Step1->Step2 Step3 3. Add Electrophile & Base in DMF Step2->Step3 Step4 4. Heat to 100°C (LC-MS Check) Step3->Step4 Step5 5. Celite Filtration & LiCl Wash Step4->Step5

Self-validating workflow for Cu-facilitated Suzuki coupling of formyl-pyridyl boronates.

Protocol: Copper-Facilitated Suzuki Coupling of (5-Formylpyridin-2-yl)boronic acid pinacol ester

This protocol utilizes a self-validating framework: each critical phase contains an analytical checkpoint to ensure the system is operating correctly before proceeding.

Step 1: Reagent Preparation and Degassing

  • Procedure: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), (5-formylpyridin-2-yl)boronic acid pinacol ester (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and CuCl (1.0 eq).

  • Causality: CuCl is highly sensitive to oxidation. Pd(dppf)Cl₂ is chosen because the large bite angle of the dppf ligand forces a geometry that accelerates reductive elimination, minimizing the time the 2-pyridyl group spends on the Pd center[5].

  • Validation Checkpoint 1 (Visual): The solid mixture must be handled under argon. Any green/blue discoloration of the CuCl indicates oxidation to Cu(II), which will poison the transmetalation relay. Use strictly white/off-white CuCl.

Step 2: Solvent and Base Addition

  • Procedure: Add anhydrous DMF (0.2 M relative to aryl halide) that has been sparged with Argon for 30 minutes. Add anhydrous Cs₂CO₃ (2.0 eq).

  • Causality: DMF is required to solubilize the transient Cu-complexes. Water is strictly excluded to prevent the formyl group from undergoing hydration/Cannizzaro reactions and to suppress the zwitterionic protodeboronation pathway[6].

Step 3: Thermal Activation and Kinetic Monitoring

  • Procedure: Heat the reaction to 100 °C under vigorous stirring.

  • Validation Checkpoint 2 (LC-MS at 30 mins): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: Observation of the product mass and unreacted aryl halide.

    • Fail Condition: High levels of 3-pyridinecarboxaldehyde (deborylated starting material) and unreacted aryl halide. If this occurs, the Cu-transmetalation is failing (likely due to wet solvent or oxidized CuCl).

Step 4: Workup and Formyl Preservation

  • Procedure: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Cu and Pd salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF.

  • Causality: The formyl group is highly reactive. Avoid using primary amine-based metal scavengers (e.g., QuadraSil AP) during workup, as they will readily form Schiff bases with the 5-formyl group.

  • Validation Checkpoint 3 (Mass Balance): Weigh the crude isolate. A mass recovery >85% of the theoretical yield validates that the formyl group did not polymerize or condense during the thermal step.

Sources

Optimizing base and solvent for (5-Formylpyridin-2-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Support Center . This module is specifically dedicated to troubleshooting and optimizing Suzuki-Miyaura cross-couplings involving (5-Formylpyridin-2-yl)boronic acid .

Due to the unique electronic and structural properties of 2-pyridylboronic acids, standard coupling conditions often fail, leading to rapid degradation rather than productive C-C bond formation. This guide provides the mechanistic causality behind these failures, optimized matrices for base and solvent selection, and self-validating experimental protocols.

The "2-Pyridyl Problem" & Mechanistic Causality

The coupling of (5-Formylpyridin-2-yl)boronic acid is notoriously difficult due to two competing factors:

  • Rapid Protodeboronation: 2-Pyridylboronic acids are highly unstable. The nitrogen lone pair facilitates the cleavage of the C-B bond during hydrolysis, leading to extremely fast protodeboronation (rate constants up to 10−2s−1 at pH 4–10)[1]. While electron-withdrawing groups like the 5-formyl moiety can inductively slow this degradation slightly compared to the parent 2-pyridylboronic acid[2], transmetalation to palladium is still inherently sluggish[3].

  • Formyl Group Sensitivity: The aldehyde at the 5-position is highly sensitive to strong nucleophilic bases. Using standard Suzuki bases (like NaOH or KOH) triggers side reactions such as Cannizzaro disproportionation or aldol condensations.

To achieve successful coupling, the reaction must utilize a base mild enough to preserve the formyl group, yet capable of forming the reactive boronate complex. Furthermore, the transmetalation step must be artificially accelerated—typically via Copper(I) co-catalysis—to outcompete the protodeboronation pathway[3].

Mechanism RBA (5-Formylpyridin-2-yl) boronic acid Boronate Boronate Anion [R-B(OH)3]- RBA->Boronate Base (OH-, CO3 2-) Proto Protodeboronation (Pyridine-3-carboxaldehyde) Boronate->Proto H2O (Fast, pH 4-11) Trans Transmetalation to Pd(II) Boronate->Trans Pd(II) Catalyst Prod Cross-Coupled Product Trans->Prod Reductive Elimination

Caption: Competing pathways in 2-pyridylboronic acid Suzuki couplings.

Base & Solvent Optimization Matrix

Selecting the correct base and solvent pairing is the most critical variable in this reaction. The table below summarizes the quantitative and qualitative performance of various systems.

BaseSolvent SystemProtodeboronation RiskFormyl Group StabilityMechanistic Verdict & Application
NaOH / KOH EtOH / H 2​ OVery HighLowStrongly Avoid. Destroys the formyl group via Cannizzaro reaction and accelerates C-B cleavage.
Na 2​ CO 3​ Toluene / H 2​ OHighModerate⚠️ Poor Yield. Transmetalation is too slow; substrate degrades before coupling.
K 3​ PO 4​ Dioxane / H 2​ OModerateHighGood for Biphasic. Mild enough for the aldehyde. Requires high Pd loading.
Cs 2​ CO 3​ DMF (Anhydrous)Low (with CuCl)High🌟 Optimal. High solubility, mild basicity. Best paired with Cu(I) co-catalysis.
CsF / KF THF (Anhydrous)LowHighAlternative. Fluoride activation avoids hydroxide-mediated degradation entirely.

Troubleshooting Guide & FAQs

Q: I am recovering mostly 3-pyridinecarboxaldehyde instead of my cross-coupled product. What is happening? A: This is the classic signature of protodeboronation. The C-B bond has been cleaved and replaced by a proton. Solution: You must accelerate the transmetalation step. Switch to the Copper-facilitated protocol (Protocol A below). CuCl acts as a transmetalation relay, moving the 2-pyridyl group from boron to copper to palladium much faster than it can hydrolyze[3].

Q: My reaction turns pitch black immediately upon heating, and no product is formed. A: Immediate blackening indicates the precipitation of Palladium black (catalyst death). For electron-deficient 2-heterocyclic boronates, if transmetalation is slower than catalyst degradation, the Pd(II) intermediate decomposes. Solution: Ensure rigorous degassing (oxygen poisons the catalyst and promotes homocoupling) and verify that your base is fully dissolved.

Q: Can I use the MIDA boronate or pinacol ester (Bpin) derivative instead of the free boronic acid? A: Yes, and it is highly recommended if the free acid continues to fail. 2-Pyridyl MIDA boronates offer a slow, controlled release of the boronic acid in mild aqueous conditions, keeping its steady-state concentration low and thereby minimizing protodeboronation[2].

Self-Validating Experimental Protocols

Protocol A: Copper-Facilitated Anhydrous Coupling (Highly Recommended)

This protocol utilizes CuCl to intercept the boronic acid before it can degrade, forming a 2-pyridylcopper intermediate that rapidly transfers to palladium[3].

Reagents:

  • (5-Formylpyridin-2-yl)boronic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl 2​ (5–10 mol%)

  • CuCl (20 mol%)

  • Anhydrous Cs 2​ CO 3​ (2.5 equiv)

  • Anhydrous DMF (0.1 M relative to Aryl halide)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide, (5-Formylpyridin-2-yl)boronic acid, Pd(dppf)Cl 2​ , CuCl, and Cs 2​ CO 3​ .

  • Atmosphere Exchange: Seal the flask and perform three vacuum/Argon backfill cycles. Validation Check: The solid mixture should remain a uniform orange/red (from the Pd catalyst) with no dark clumping.

  • Solvent Addition: Add anhydrous, rigorously degassed DMF via syringe.

  • Reaction: Heat the mixture to 80–100 °C under a positive pressure of Argon for 4–12 hours. Validation Check: The solution will transition to a deep red/brown. If it turns completely black within 10 minutes, oxygen has breached the system or transmetalation has failed.

  • Monitoring: Check the reaction via LCMS. Validation Check: Successful transmetalation is confirmed by the depletion of the aryl halide and the absence of the m/z peak corresponding to 3-pyridinecarboxaldehyde.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper and palladium salts. Wash the organic layer with 5% aqueous LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Mild Biphasic Coupling (Copper-Free)

Use this if copper salts interfere with downstream processing or if your aryl halide is highly reactive.

Reagents: Pd(dtbpf)Cl 2​ (5 mol%), K 3​ PO 4​ (3.0 equiv), Dioxane:H 2​ O (4:1 v/v). Methodology:

  • Sparge Dioxane and H 2​ O separately with N 2​ for 30 minutes prior to mixing.

  • Combine all solids in a flask, purge with N 2​ , and add the degassed solvent mixture.

  • Heat to 60 °C (do not exceed 60 °C to protect the formyl group and limit thermal protodeboronation).

  • Validation Check: Monitor at 2 hours. If conversion is stalled and 3-pyridinecarboxaldehyde is present, abandon this method and switch to Protocol A.

Workflow Start 1. Add Boronic Acid, Ar-X, and CuCl Solvent 2. Add Degassed DMF (Anhydrous) Start->Solvent Cat 3. Add Pd(dppf)Cl2 Catalyst Solvent->Cat Base 4. Add Cs2CO3 (Mild Base) Cat->Base React 5. Heat to 80-100°C under N2/Ar Base->React Workup 6. Aqueous Workup & Purification React->Workup

Caption: Optimized workflow for Cu-facilitated Suzuki coupling.

References

  • Title: A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Source: ACS Publications URL: [Link]

  • Title: Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates Source: Journal of the American Chemical Society (AWS) URL: [Link]

  • Title: Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions Source: Nature (d-nb.info) URL: [Link]

Sources

Purification techniques for (5-Formylpyridin-2-yl)boronic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (5-Formylpyridin-2-yl)boronic acid reaction mixtures.

As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. It presents a "perfect storm" of purification challenges: a highly polar and Lewis acidic boronic acid moiety, an amphoteric pyridine ring, and a highly reactive electrophilic formyl (aldehyde) group. Standard purification techniques like normal-phase silica gel chromatography will almost certainly fail or lead to severe product degradation.

This guide is designed to bypass conventional pitfalls by leveraging the molecule's intrinsic physicochemical properties to achieve high-purity isolation.

Purification Decision Workflow

The following matrix dictates the optimal purification strategy based on your reaction scale and the specific impurity profile of your crude mixture.

PurificationWorkflow Start Crude (5-Formylpyridin-2-yl) boronic acid mixture Scale Reaction Scale? Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Preparative) Scale->Large HPLC Reverse-Phase HPLC (Avoid MeOH) Small->HPLC Impurity Primary Impurity Type? Large->Impurity Pure Purified Target Compound HPLC->Pure DEA DEA Adduct Formation (Highly Selective) Impurity->DEA Polar/Salts Iso Isoelectric Crystallization (pH ~4-6) Impurity->Iso Non-polar organics DEA->Pure Iso->Pure

Decision matrix for selecting the optimal purification workflow based on scale and impurities.

Troubleshooting & FAQs

Q1: Why does my product streak on standard silica gel, resulting in <20% recovery? Causality: Boronic acids possess an empty p-orbital (sp² hybridized) that acts as a Lewis acid. This orbital interacts strongly with the electron-rich silanol groups on standard silica gel stationary phases, leading to severe peak tailing, irreversible adsorption, and abysmal recovery rates[1]. Solution: Bypass normal-phase chromatography entirely. If chromatography is absolutely necessary, use boric acid-impregnated silica gel, which suppresses over-adsorption by capping active silanol sites[1].

Q2: I attempted recrystallization from methanol, but NMR indicates a different chemical structure. What happened? Causality: The 5-formyl group is a highly reactive electrophilic aldehyde. When heated in polar protic solvents like methanol or ethanol during recrystallization, the aldehyde readily undergoes nucleophilic attack by the solvent to form hemiacetals or full acetals[2]. Solution: Avoid primary alcohols. Utilize non-nucleophilic solvent systems such as ethyl acetate/hexane combinations or perform crystallization from water[2].

Q3: How can I leverage the pyridine ring for purification? Causality: (5-Formylpyridin-2-yl)boronic acid is amphoteric. It contains a basic pyridine nitrogen and an acidic boronic acid moiety. At its isoelectric point (typically between pH 4 and 6), the molecule exists predominantly as a zwitterion (pyridinium boronate)[3]. This zwitterionic state creates a tight, highly stable "brick dust" crystal lattice with minimal solubility in both aqueous and low-dielectric organic solvents[3]. Solution: Perform an isoelectric crystallization (Protocol B). By dissolving the crude mixture in dilute acid or base and carefully titrating to the isoelectric point, you force the zwitterion to precipitate out of solution while impurities remain dissolved.

Q4: Why is my product degrading into 3-pyridinecarboxaldehyde during isolation? Causality: 2-Pyridineboronic acids are notoriously susceptible to protodeboronation (the hydrolytic cleavage of the C–B bond to form a C–H bond). The proximity of the basic nitrogen to the boronic acid facilitates this cleavage, especially under aqueous thermal conditions. Solution: Avoid prolonged heating in aqueous solutions. Keep temperatures below 40°C during solvent evaporation. Utilizing the Diethanolamine (DEA) adduct method (Protocol A) temporarily converts the boron to a stable sp³ tetrahedral geometry, protecting the C–B bond during purification.

Quantitative Method Comparison

To aid in selecting the appropriate purification route, consult the quantitative performance metrics below. Note: Standard silica gel is included to illustrate its inefficiency.

Purification MethodTypical Purity AchievedRecovery YieldScalabilityRelative Cost
DEA Adduct Formation 96–99%90–95%ExcellentLow
Reverse Phase HPLC 98–99%95–98%LimitedHigh
Isoelectric Crystallization 85–92%60–85%ExcellentLow
Standard Silica Gel <50%<20%PoorMedium

(Data synthesized from industrial purification benchmarks for boron-containing heterocycles[1],[4]).

Validated Experimental Protocols

Protocol A: Diethanolamine (DEA) Adduct Formation & Hydrolysis

Mechanism: Diethanolamine acts as a tridentate ligand. The two hydroxyl groups condense with the boronic acid to form an ester, while the secondary amine nitrogen coordinates to the empty p-orbital of the boron atom. This forms a stable, tetrahedral boronate complex that is highly crystalline and insoluble in non-polar solvents[4],[5].

Step 1: Adduct Formation

  • Dissolve the crude (5-Formylpyridin-2-yl)boronic acid mixture in a minimal volume of a non-polar solvent (e.g., diethyl ether or ethyl acetate)[4].

  • Under vigorous magnetic stirring, add 1.1 equivalents of diethanolamine dropwise[4].

  • Allow the mixture to stir at room temperature for 1–2 hours. A white, crystalline precipitate (the DEA adduct) will rapidly form as the tetrahedral complex crashes out of the organic phase[4].

  • Isolate the solid via vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual organic impurities and unreacted starting materials[4].

Step 2: Hydrolysis (Deprotection)

  • Suspend the purified DEA adduct in a biphasic mixture of ethyl acetate and saturated aqueous boric acid (or 1M HCl)[5]. Note: Boric acid acts as a highly effective scavenger for the diethanolamine ligand.

  • Transfer the mixture to a separatory funnel and shake vigorously for 2–3 minutes, venting frequently. The free boronic acid will partition into the ethyl acetate layer, while the DEA-borate complex remains in the aqueous layer[5].

  • Separate the organic layer, wash once with brine, and dry over anhydrous Na₂SO₄[4].

  • Concentrate under reduced pressure (water bath <40°C) to yield the pure free boronic acid[4].

Protocol B: Isoelectric Crystallization

Mechanism: Adjusting the pH to the molecule's isoelectric point forces the formation of a zwitterion, maximizing the lattice energy and minimizing solubility, thereby inducing selective precipitation[3].

  • Dissolution: Suspend the crude mixture in deionized water. Add 1M NaOH dropwise under stirring until the solid completely dissolves (pH > 9). At this stage, the molecule exists as a highly soluble boronate anion.

  • Filtration: Filter the basic aqueous solution through a Celite pad to remove any insoluble organic impurities, residual palladium catalysts, or unreacted halides.

  • Precipitation: Transfer the filtrate to a beaker equipped with a pH meter. Slowly add 1M HCl dropwise under vigorous stirring.

  • Isoelectric Focusing: Continue adding HCl until the pH reaches approximately 5.0–5.5[3]. The solution will become cloudy as the zwitterion forms.

  • Aging & Isolation: Allow the suspension to age at 4°C for 2 hours to maximize crystal growth and yield. Collect the precipitate via vacuum filtration and wash with a minimal amount of ice-cold water[3].

References

  • Chemistry Stack Exchange. "Challenging purification of organoboronic acids." stackexchange.com. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in (5-Formylpyridin-2-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Support Center. Coupling 2-pyridylboronic acids—specifically those bearing reactive moieties like a 5-formyl group—with sterically hindered aryl halides represents one of the most formidable kinetic challenges in modern Suzuki-Miyaura chemistry.

As a Senior Application Scientist, I have structured this guide to move beyond generic, one-size-fits-all protocols. Here, we dissect the thermodynamic and kinetic bottlenecks of this specific system and provide field-validated, self-correcting methodologies to ensure your success.

Part 1: Diagnostic & Troubleshooting Logic

Before adjusting equivalents or swapping solvents blindly, it is critical to diagnose the specific failure mode of your reaction. The workflow below isolates the competing pathways that derail 2-pyridyl couplings.

Troubleshooting Start Issue: Low Yield & High Protodeboronation Check1 Is the Aryl Halide Sterically Hindered? Start->Check1 Path1 Yes: Retarded Transmetalation Check1->Path1 Yes Path2 No: Standard Hydrolysis Check1->Path2 No Sol1 Action: Add Cu2O & Buchwald Ligand (XPhos) Path1->Sol1 Sol2 Action: Add CuCl Co-catalyst Path2->Sol2 Check2 Are Aldehyde Side Reactions Present? Sol1->Check2 Sol2->Check2 Sol3 Action: Switch to Anhydrous KOTMS Check2->Sol3 Yes

Decision matrix for diagnosing and resolving 2-pyridylboronic acid coupling failures.

Part 2: Mechanistic FAQs & Field Insights

Q1: My LC-MS shows complete consumption of (5-Formylpyridin-2-yl)boronic acid, but I only see pyridine-3-carboxaldehyde (the protodeboronation product) and unreacted hindered aryl halide. What is the root cause? A: You are observing a classic kinetic mismatch. 2-Pyridylboronic acids undergo exceptionally rapid protodeboronation (often with half-lives of seconds at elevated temperatures) because the adjacent pyridyl nitrogen atom stabilizes the zwitterionic transition state required for B–C bond cleavage[1]. When you pair this unstable reagent with a sterically hindered aryl halide, the oxidative addition and subsequent transmetalation steps are severely retarded. Because the productive transmetalation pathway is outpaced by hydrolysis, protodeboronation dominates the reaction flask completely[2].

Q2: How does Copper co-catalysis solve the transmetalation bottleneck for 2-pyridylboronic acids? A: Copper acts as a kinetic bypass. Traditional transmetalation from electron-deficient 2-heterocyclic boronates to palladium is notoriously sluggish. By adding Cu(I) salts (e.g., CuCl or Cu₂O), the boronic acid is intercepted to form a highly nucleophilic 2-pyridylcopper intermediate. This cuprate species undergoes transmetalation to the Pd(II) complex orders of magnitude faster than the parent boronic acid, effectively outcompeting the protodeboronation pathway[3][4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Hindered Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet PdII_Ar Ar-Pd(II)-Pyridyl TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 CuCycle Cu(I) Co-Catalysis Forms 2-Pyridyl-Cu CuCycle->TransMet

Mechanistic pathway showing Cu(I) accelerating the rate-limiting transmetalation step.

Q3: The 5-formyl group is highly sensitive. How do I prevent its degradation while applying the forcing conditions usually needed for hindered couplings? A: The formyl group is susceptible to hydration, Cannizzaro-type disproportionation, and metal coordination in aqueous basic environments. To protect it, you must abandon standard aqueous bases (like Na₂CO₃/H₂O). Instead, utilize anhydrous conditions with organic-soluble bases such as Potassium trimethylsilanolate (KOTMS). KOTMS enables rapid, homogeneous, anhydrous cross-coupling, eliminating water-mediated aldehyde degradation and shutting down the primary proton source for protodeboronation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection, copper additives, and base environments when coupling (5-Formylpyridin-2-yl)boronic acid with a highly hindered model substrate (2-Bromo-1,3,5-triisopropylbenzene).

Catalyst SystemAdditiveBase / SolventTemp / TimeYield (%)Protodeboronation (%)
Pd(dppf)Cl₂NoneK₂CO₃ / H₂O-Dioxane80 °C / 2 h< 5%> 90%
Pd₂(dba)₃ / XPhosNoneK₂CO₃ / H₂O-Dioxane80 °C / 2 h15%80%
Pd₂(dba)₃ / XPhosCuCl (1.0 eq)Cs₂CO₃ / DMF100 °C / 16 h65%20%
Pd₂(dba)₃ / XPhos Cu₂O (0.1 eq) KOTMS / THF 65 °C / 4 h 88% < 5%

Data Interpretation: Upgrading to a bulky Buchwald ligand (XPhos) alone is insufficient to overcome the steric barrier[2]. The introduction of Cu(I) is mandatory to accelerate transmetalation[5]. Finally, transitioning to an anhydrous KOTMS system protects the formyl group and minimizes base-catalyzed hydrolysis, allowing for catalytic (rather than stoichiometric) copper loadings[4].

Part 4: Self-Validating Experimental Protocol

Methodology: Anhydrous, Copper-Facilitated Suzuki-Miyaura Coupling This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Catalyst Pre-Activation (Inert Atmosphere)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd) and XPhos (6 mol%).

  • Add anhydrous, degassed THF (0.1 M relative to the aryl halide).

  • Stir at 60 °C for 15 minutes.

  • Validation Checkpoint: The solution must transition from the dark purple/black characteristic of the Pd-dba complex to a deep red/brown solution. Causality: This color shift confirms the successful ligand exchange and generation of the active L₂Pd(0) species. If the solution remains purple, your ligand is oxidized or the solvent is wet; abort the reaction.

Step 2: Reagent Assembly

  • Cool the catalyst solution to room temperature.

  • Add the sterically hindered aryl bromide (1.0 eq), (5-Formylpyridin-2-yl)boronic acid (1.5 eq), Cu₂O (10 mol%), and KOTMS (2.0 eq).

  • Validation Checkpoint: Upon addition of KOTMS and Cu₂O, the suspension should take on a distinct homogenous tint as the organic-soluble base dissolves and the 2-pyridylcopper intermediate begins to form[4].

Step 3: Cross-Coupling Execution

  • Seal the tube, remove it from the glovebox, and heat to 65 °C behind a blast shield.

  • Monitor the reaction via LC-MS aliquots (taken under positive N₂ pressure) at 1 hour and 4 hours.

  • Validation Checkpoint: At 1 hour, LC-MS should show <10% of the protodeboronation mass (m/z for pyridine-3-carboxaldehyde). If a massive spike in protodeboronation is observed, moisture has breached the system.

Step 4: Anhydrous Quench & Workup

  • Cool to room temperature. Quench by filtering the crude mixture directly through a pad of Celite to remove copper salts and palladium black, eluting with ethyl acetate.

  • Causality: Avoiding an aqueous workup at this stage prevents the unreacted formyl groups from undergoing hydration or forming stable emulsions with the metal salts.

  • Concentrate under reduced pressure and purify via flash chromatography.

Sources

Handling moisture sensitivity of heteroaryl boronic acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter workflows derailed by the unpredictable behavior of heteroaryl boronic acids. These reagents—critical for synthesizing polyheterocyclic pharmaceuticals—are notoriously unstable.

This guide is designed to move your troubleshooting beyond trial-and-error. By understanding the thermodynamic and kinetic drivers of boron degradation, you can implement field-proven strategies to rescue your cross-coupling reactions.

Part 1: Diagnostic Q&A & Mechanistic Troubleshooting

Q1: Why do my 2-pyridyl and other electron-deficient heteroaryl boronic acids degrade so rapidly on the benchtop? A1: The degradation is not simply a matter of "getting wet"; it is driven by a specific base-catalyzed protodeboronation mechanism. The empty p-orbital on the sp² hybridized boron atom is highly Lewis acidic. When exposed to ambient moisture or basic aqueous reaction conditions, water coordinates to this orbital, forming a tetrahedral boronate complex [ArB(OH)3​]− .

In electron-deficient heteroaryls (like 2-pyridyl), the adjacent electronegative heteroatom stabilizes the developing carbanion-like transition state. This facilitates rapid C–B bond cleavage ( σ -bond metathesis), irreversibly yielding the protonated heterocycle and boric acid .

Q2: I stored my heteroaryl boronic acids in a desiccator, but they still show erratic stoichiometry during Suzuki-Miyaura coupling. What is happening? A2: Even in the absence of complete protodeboronation, free boronic acids exist in an unpredictable, dynamic equilibrium with their trimeric anhydrides (boroxines) and water. This fluctuating hydration state makes accurate stoichiometric weighing mathematically impossible. Furthermore, the basic aqueous conditions required to initiate transmetalation in the palladium catalytic cycle simultaneously accelerate the protodeboronation pathway. If your palladium oxidative addition is slow, the boronic acid will degrade before it can couple.

Q3: How can I completely bypass this moisture sensitivity and guarantee reproducibility? A3: The most robust chemical solution is coordinative shielding using N-methyliminodiacetic acid (MIDA) boronates. By forming a dative nitrogen-to-boron (N→B) bond, the boron atom is rehybridized from sp² to sp³. This completely fills the empty p-orbital, dramatically deactivating its Lewis acidity and rendering the molecule strictly inert to benchtop moisture, oxygen, and chromatography .

G BA Heteroaryl Boronic Acid (sp² Boron, Lewis Acidic) Water H₂O / Base (Moisture) BA->Water Exposure MIDA MIDA Boronate (sp³ Boron, N→B Dative Bond) BA->MIDA MIDA Protection Boronate Boronate Complex [Ar-B(OH)₃]⁻ Water->Boronate Coordination Degradation Protodeboronation (Ar-H + B(OH)₃) Boronate->Degradation Fast Cleavage Stable Benchtop Stable (Inert to H₂O/O₂) MIDA->Stable Steric/Electronic Shielding

Logical flow of moisture-induced protodeboronation vs MIDA coordinative shielding.

Part 2: Quantitative Benchtop Stability Data

To highlight the causality between structural protection and experimental success, observe the kinetic stability of free acids versus their MIDA counterparts. MIDA boronates arrest the degradation pathway entirely, translating directly to higher cross-coupling yields .

Boronic SpeciesStructural ClassBenchtop Stability (15 Days, Ambient Air)Suzuki-Miyaura Coupling Yield
2-Pyridyl Boronic Acid Free AcidCompletely Degraded (< 5% remains)< 10% (Extensive protodeboronation)
2-Pyridyl MIDA Boronate MIDA Protected> 95% Intact 82% - 95%
2-Benzofuranyl Boronic Acid Free AcidSignificant Degradation (< 20% remains)~ 25%
2-Benzofuranyl MIDA Boronate MIDA Protected> 95% Intact 98%

Part 3: Kinetic Control via In Situ Slow-Release

You cannot simply throw more catalyst at a degrading substrate. Instead, you must control the kinetics. The Slow-Release Strategy utilizes MIDA boronates not just as stable storage forms, but as kinetic regulators in the reaction flask.

Under mild aqueous basic conditions, the MIDA boronate slowly hydrolyzes to release the active, sp² hybridized boronic acid. Because the palladium cross-coupling cycle ( kcouple​ ) is significantly faster than the protodeboronation pathway ( kdegrade​ ), the transiently released boronic acid is instantly consumed. The bulk of your reagent remains safely protected as the MIDA boronate until it is needed.

Workflow MIDA Heteroaryl MIDA Boronate (Stable Precursor) SlowRelease Slow Hydrolysis (Rate-Determining) MIDA->SlowRelease + Base Base Aqueous Base (e.g., K₃PO₄) Base->SlowRelease ActiveBA Transient Boronic Acid [Low Concentration] SlowRelease->ActiveBA PdCycle Pd Cross-Coupling (Fast Transmetalation) ActiveBA->PdCycle + Aryl Halide (k_couple > k_degrade) Degradation Protodeboronation (Side Reaction) ActiveBA->Degradation If Pd cycle is slow Product Coupled Biaryl Product PdCycle->Product

Kinetic competition in the slow-release Suzuki-Miyaura cross-coupling workflow.

Part 4: Self-Validating Experimental Protocol

Procedure: In Situ Slow-Release Suzuki-Miyaura Coupling This methodology establishes a self-validating kinetic system. By using a biphasic solvent system and a mild base, hydrolysis becomes the rate-determining step.

Reagents & Setup:

  • Heteroaryl MIDA Boronate (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd2​(dba)3​ (0.02 equiv) + XPhos (0.08 equiv) (Note: A highly active ligand like XPhos ensures kcouple​ remains faster than kdegrade​ ).

  • Base: K3​PO4​ (3.0 equiv, 3.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (0.1 M relative to aryl halide)

Step-by-Step Execution:

  • Atmospheric Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the MIDA boronate, aryl halide, Pd2​(dba)3​ , and XPhos. Seal the flask with a rubber septum.

  • Degassing: Evacuate the flask and backfill with dry Argon (repeat 3 times). Causality: While MIDA boronates are oxygen-stable, the active Pd(0) catalyst generated in situ is highly susceptible to oxidative deactivation.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane via syringe. Stir at room temperature for 5 minutes to ensure the active Pd-XPhos complex forms.

  • Initiating Slow-Release: Add the sparged aqueous K3​PO4​ solution via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

System Validation & Checkpoints: To ensure your protocol is functioning as a self-validating system, sample the organic layer at t=1 hour and analyze via LC-MS:

  • Validation of Success: You should observe unreacted MIDA boronate, product formation, and minimal to no protodeboronated heterocycle (e.g., free pyridine). This confirms your hydrolysis rate is perfectly tuned to feed the Pd cycle.

  • Failure Mode Analysis: If the protodeboronated heterocycle is the major species detected, your hydrolysis rate is outstripping your cross-coupling rate. Corrective Action: Lower the base strength (e.g., dilute the K3​PO4​ ) to slow down hydrolysis, or verify the integrity of your Pd/XPhos catalyst to speed up the coupling cycle.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PubMed Central (NIH) / Journal of the American Chemical Society.[Link]

Technical Support Center: Optimizing Palladium Turnover with (5-Formylpyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for cross-coupling challenging heteroaryl substrates. (5-Formylpyridin-2-yl)boronic acid represents one of the most notoriously difficult coupling partners in modern organic synthesis, suffering from what is widely known in drug development as the "2-pyridyl problem"[1].

This guide is designed for research scientists and process chemists to diagnose catalytic failure, understand the underlying mechanistic causality, and implement self-validating protocols to achieve high Turnover Numbers (TON) and Turnover Frequencies (TOF).

🚨 Alert: The Causality of Catalytic Failure

Before troubleshooting, it is critical to understand why your palladium catalyst is dying. The failure of (5-Formylpyridin-2-yl)boronic acid is driven by three compounding factors:

  • Rapid Protodeboronation: At neutral to mildly basic pH, 2-pyridylboronic acids exist in a zwitterionic form. This intermediate undergoes rapid, unimolecular fragmentation of the C-B bond, destroying your starting material before it can enter the catalytic cycle[2].

  • Catalyst Poisoning (Dead-End Complexes): The pyridyl nitrogen is a strong σ -donor. It readily coordinates to the electrophilic Pd(II) intermediate, forming highly stable, off-cycle bis-pyridyl dead-end complexes. This halts the catalytic cycle and drastically reduces TON.

  • Electronic Deactivation: The 5-formyl group is a strong electron-withdrawing group (EWG). While it slightly reduces the Lewis basicity of the pyridyl nitrogen, it makes the boron atom highly electrophilic, resulting in sluggish transmetalation to the palladium center.

G BA (5-Formylpyridin-2-yl) boronic acid ZW Zwitterionic Intermediate (Base-promoted) BA->ZW Aqueous Base CU Cu-Pyridyl Intermediate (Fast Transmetalation) BA->CU Cu Co-catalyst PDC Pd Catalytic Cycle (High TON) BA->PDC Slow Direct Transmetalation PD Protodeboronation (Dead End) ZW->PD C-B Cleavage CU->PDC Transmetalation to Pd

Mechanistic divergence: Protodeboronation vs. Copper-assisted Transmetalation.

🛠️ Diagnostic Troubleshooting Matrix

Use the following logical workflow to diagnose your specific reaction failure and identify the appropriate intervention.

Workflow Start Issue: Low Pd TON / Incomplete Conversion Check1 Is the boronic acid degrading rapidly? Start->Check1 Sol1 Use MIDA Boronate Slow-Release Check1->Sol1 Yes (Protodeboronation) Check2 Is the Pd catalyst poisoning? Check1->Check2 No Sol2 Use XPhos Pd G2/G3 Precatalysts Check2->Sol2 Yes (Pyridyl Coordination) Sol3 Add Cu(OAc)2 Co-catalyst Check2->Sol3 Sluggish Transmetalation

Diagnostic workflow for troubleshooting low palladium turnover.

📊 Quantitative Benchmarking: Strategy Comparison

To maximize TON, empirical data dictates moving away from standard "ligandless" or simple phosphine systems. The table below summarizes the expected outcomes of various catalytic strategies.

StrategyCatalyst / LigandAdditive / BaseRelative TONPrimary Mechanistic Benefit
Standard (Control) Pd(PPh3)4Na2CO3 (aq)Very Low (<10)None (Rapid protodeboronation occurs)[2]
Steric Shielding XPhos Pd G2K3PO4Moderate (~50)Bulky ligands prevent bis-pyridyl Pd coordination.
Bimetallic Relay Pd(OAc)2 / dppfCu(OAc)2 / K2CO3High (~200)Cu-accelerated transmetalation outpaces degradation[3].
Slow-Release XPhos Pd G2Cu(OAc)2 / K3PO4Very High (>500) MIDA maintains low steady-state boronic acid[4].

🧪 Optimized Protocol: Copper-Cocatalyzed Slow-Release

This self-validating protocol utilizes a MIDA boronate slow-release strategy coupled with a bimetallic Cu/Pd relay to ensure the boronic acid is consumed the exact moment it is generated, completely bypassing the protodeboronation pathway[3][4].

Reagents Required:

  • (5-Formylpyridin-2-yl) MIDA boronate (1.5 equiv)

  • Aryl halide electrophile (1.0 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Cu(OAc)₂ (20 mol%)

  • K₃PO₄ (3.0 equiv, finely milled, anhydrous)

  • DMF / Isopropanol (IPA) (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the MIDA boronate, aryl halide, XPhos Pd G2, Cu(OAc)₂, and K₃PO₄.

    • Causality: XPhos Pd G2 rapidly generates the active monoligated Pd(0) species, preventing initial catalyst deactivation. Cu(OAc)₂ acts as the bimetallic transmetalation shuttle.

  • Solvent Addition: Add the degassed DMF/IPA mixture.

    • Causality: IPA acts as a mild, controlled proton source to facilitate the slow hydrolysis of the MIDA ligand without triggering the rapid aqueous protodeboronation seen with water[5].

  • Reaction Initiation: Seal the vial, remove it from the glovebox, and heat to 60 °C for 12 hours.

    • Validation Checkpoint 1 (Visual): Upon heating, the solution should transition from a blue/green suspension (Cu(II)) to a dark reddish-brown homogeneous solution (active Pd(0)/Cu(I) catalytic species). If the solution turns opaque black and precipitates within 30 minutes, Palladium black has formed, indicating catalyst death via failed transmetalation.

  • Reaction Monitoring: After 4 hours, take a 50 µL aliquot, quench with 100 µL H₂O, and extract with 200 µL EtOAc.

    • Validation Checkpoint 2 (TLC/LCMS): TLC (UV 254 nm) should reveal a faint, persistent spot of the free (5-Formylpyridin-2-yl)boronic acid. If a massive streak of pyridine-3-carboxaldehyde (the protodeboronated byproduct) is visible, the base concentration is too high or the solvent is too wet. If the MIDA boronate spot is completely unreacted, the hydrolysis is too slow (consider adding 1% v/v H₂O).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the copper/palladium salts and phosphate byproducts.

❓ Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black immediately upon heating? A: This indicates the precipitation of Palladium black, meaning your catalyst has fallen out of the catalytic cycle. Because the 5-formyl group withdraws electron density, transmetalation is drastically slowed. If oxidative addition occurs but transmetalation is delayed, the unstable Pd(II) intermediate decomposes. Solution: Ensure you are using the Cu-cocatalyst system to accelerate the transmetalation step[3].

Q: Can I use standard aqueous NaOH or KOH for this substrate? A: Absolutely not. Strong aqueous bases rapidly induce the formation of the zwitterionic intermediate, leading to instantaneous protodeboronation[2]. Furthermore, the 5-formyl group (an aldehyde) is highly susceptible to Cannizzaro-type side reactions or aldol condensations under strongly basic conditions. You must use mild, anhydrous, or semi-aqueous bases like K₃PO₄ or CsF.

Q: I am observing high amounts of pyridine-3-carboxaldehyde (the protodeboronated byproduct). How do I fix this? A: You are experiencing rapid C-B bond cleavage. Convert your free boronic acid to a MIDA boronate[4]. This acts as a slow-release reservoir, ensuring the free boronic acid is consumed by the Pd/Cu catalyst the exact moment it is generated, effectively outcompeting the protodeboronation pathway.

Q: Does the formyl group require protection (e.g., as an acetal) prior to coupling? A: Generally, no. Modern Buchwald precatalysts (like XPhos Pd G2) operate under conditions mild enough that aldehydes remain intact. However, if you are forced to use primary amine additives or highly basic conditions, transient protection to a dimethyl acetal will prevent unwanted imine formation or condensation.

📚 References

  • [2] Protodeboronation - Wikipedia. Available at:[Link]

  • [1] The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - ResearchGate. Available at:[Link]

  • [5] Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - Journal of the American Chemical Society (ACS). Available at:[Link]

  • [3] A General Solution for the 2-Pyridyl Problem - PubMed Central (NIH). Available at:[Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of (5-Formylpyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for cross-coupling highly sensitive heteroaryl boronic acids. As a Senior Application Scientist, I frequently see drug development professionals struggle with (5-Formylpyridin-2-yl)boronic acid . This specific substrate represents a "perfect storm" for side reactions, predominantly yielding homocoupled dimers and protodeboronated byproducts rather than the desired cross-coupled product.

This guide bypasses generic advice to provide field-proven, mechanistically grounded strategies to suppress homocoupling and drive your reaction to completion.

The Mechanistic Causality: Why Does Homocoupling Occur?

To solve the problem, we must first understand the kinetics of the failure. (5-Formylpyridin-2-yl)boronic acid suffers from two compounding structural liabilities:

  • The 2-Pyridyl Effect: The nitrogen atom adjacent to the boronic acid moiety can coordinate to the palladium center, forming a stable but unreactive complex. More critically, this proximity drastically lowers the activation energy for hydrolytic cleavage of the C–B bond (protodeboronation) [4].

  • The 5-Formyl Effect: The aldehyde group is strongly electron-withdrawing. Because transmetalation requires the boronate to act as a nucleophile, this electron deficiency makes the transfer of the pyridyl group to the Pd(II) intermediate exceptionally sluggish [2].

The Homocoupling Consequence: Because the productive transmetalation step is stalled, the free boronic acid accumulates in the reaction mixture. If even trace amounts of oxygen are present, the Pd(0) catalyst is oxidized into a highly oxophilic peroxo-Pd(II) complex. This complex readily coordinates the accumulating boronic acid, triggering a rapid double-transmetalation event that ejects the symmetrical homocoupled dimer [1].

Mechanism BA (5-Formylpyridin-2-yl) boronic acid Peroxo Peroxo-Pd(II) (O2 present) BA->Peroxo Slow transmetalation + Trace O2 CuInt Cu(I)-Pyridyl Intermediate BA->CuInt Cu2O Co-catalyst (Fast) Dimer Homocoupled Dimer Peroxo->Dimer Double transmetalation PdII Ar-Pd(II)-X Complex CuInt->PdII Efficient transmetalation Product Cross-Coupled Product PdII->Product Reductive elimination

Mechanistic divergence: O2-driven homocoupling vs. Cu-facilitated cross-coupling.

Quantitative Optimization Data

To outcompete the homocoupling pathway, we must simultaneously eliminate oxygen, accelerate transmetalation, and control the instantaneous concentration of the boronic acid. The table below summarizes the quantitative impact of applying these targeted interventions to electron-deficient 2-pyridylboronic acids.

Reaction ConditionAtmosphereAdditive / StrategyCross-Product YieldHomocoupled DimerProtodeboronation
Standard SuzukiAirNone< 5%65% 30%
Degassed SuzukiN₂ (Sparge)None15%20%65%
Cu-Facilitated [2]Argon (FPT)10 mol% Cu₂O82%< 2%16%
Slow-Release [3,5]Argon (FPT)Cu₂O + Syringe Pump94% < 1% 5%

*FPT = Freeze-Pump-Thaw degassing.

Self-Validating Experimental Protocol

This protocol integrates Copper(I) co-catalysis to accelerate transmetalation[2] with a slow-addition strategy to starve the homocoupling pathway of excess reagent [3]. It is designed as a self-validating system —meaning the protocol includes built-in diagnostic gates to verify success before committing entirely to the reaction.

Workflow Step1 1. Deoxygenation Freeze-Pump-Thaw (x3) Step2 2. Cu2O Co-Catalyst Add 10 mol% Step1->Step2 Step3 3. Slow Addition Syringe Pump (1 hr) Step2->Step3 Step4 4. In-Process Control LC-MS at 30 min Step3->Step4

Self-validating experimental workflow for minimizing boronic acid homocoupling.

Step-by-Step Methodology

Step 1: Preparation & Rigorous Deoxygenation

  • In a Schlenk flask, combine your aryl halide (1.0 eq), Pd(dppf)Cl₂ (5 mol%), Cu₂O (10 mol%), and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane (0.1 M relative to electrophile).

  • Critical Action: Perform three consecutive Freeze-Pump-Thaw (FPT) cycles. Standard nitrogen sparging is insufficient for this substrate; even ppm levels of dissolved O₂ will initiate the peroxo-Pd(II) homocoupling cycle [3]. Backfill with ultra-pure Argon.

Step 2: Catalyst Activation

  • Heat the sealed Schlenk flask to 80 °C for 15 minutes. This pre-forms the Pd(II)-aryl halide oxidative addition complex, ensuring it is waiting and ready for the boronic acid.

Step 3: Syringe Pump Addition (Concentration Control)

  • In a separate, rigorously degassed vial, dissolve (5-Formylpyridin-2-yl)boronic acid (1.2 eq) in a minimal volume of degassed 1,4-dioxane.

  • Using a syringe pump, add the boronic acid solution dropwise to the main reaction flask over 60 minutes .

    • Causality: Keeping the instantaneous concentration of the boronic acid low shifts the kinetic balance away from bimolecular homocoupling and toward the desired cross-coupling [4].

Step 4: In-Process Control (The Validation Gate)

  • At exactly 30 minutes into the addition, pull a 10 µL aliquot and run a rapid LC-MS.

  • Diagnostic Check:

    • If the homocoupled dimer peak > 5%: Halt the addition. Your system has an oxygen leak. Check your Schlenk line and solvent purity.

    • If you observe high levels of pyridine-5-carboxaldehyde (protodeboronation) but no dimer: Your transmetalation is still too slow. Verify the quality/dryness of your Cu₂O co-catalyst.

    • If cross-product is the dominant peak: Proceed with the remaining addition.

Troubleshooting FAQs

Q: I am seeing a black precipitate form within the first 15 minutes, and my yield is entirely homocoupled product. What happened? A: The black precipitate is "Pd black" (inactive elemental palladium). This occurs when the transmetalation step is too slow, causing the Pd(II) intermediate to decompose, or when oxygen infiltrates the system and oxidizes your phosphine ligands. Ensure you are using the Cu₂O co-catalyst to accelerate transmetalation and strictly enforce the Freeze-Pump-Thaw degassing protocol.

Q: Why do you recommend Cu₂O instead of CuCl as the co-catalyst? A: While CuCl is commonly cited, it can lead to the loss of Cu(I) from the catalytic cycle over time due to disproportionation or irreversible binding. Cu₂O minimizes homocoupling more effectively and enables a robust, truly catalytic copper reaction that outpaces the protodeboronation degradation pathway of 2-heterocyclic boronates [2].

Q: My (5-Formylpyridin-2-yl)boronic acid turns slightly brown on the benchtop. Is it still safe to use? A: No. 2-Pyridylboronic acids are notoriously unstable and prone to rapid atmospheric oxidation and protodeboronation [4]. If your reagent has changed color, its effective concentration is compromised, which will ruin your stoichiometry and promote side reactions. Always store it under argon at -20 °C. Better yet, convert it to a MIDA boronate derivative for indefinite bench stability [5].

Q: I don't have access to a syringe pump. What is a viable alternative? A: You can utilize a "boron reagent masking" strategy. Convert your free boronic acid to a MIDA boronate. Under mildly basic aqueous conditions, the MIDA boronate slowly hydrolyzes in situ. This naturally provides a low, steady concentration of the active boronic acid, perfectly mimicking the effect of a syringe pump without the need for specialized hardware [5].

Q: Can I use a stronger base like Cs₂CO₃ or NaOH to speed up the reaction? A: Avoid strong aqueous bases for this specific substrate. While they do activate the boronic acid to form the reactive boronate species, they drastically accelerate the hydrolytic protodeboronation of the sensitive 2-pyridyl moiety. Stick to weaker bases like K₂CO₃ or fluoride sources (e.g., KF, CsF) in non-aqueous or low-water solvent systems.

References

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Organic Process Research & Development (ACS Publications) URL:[Link]

  • Boron Reagent Activation in Suzuki–Miyaura Coupling Royal Society of Chemistry URL:[Link]

Technical Support Center: Resolving Aqueous Solubility of (5-Formylpyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for handling (5-Formylpyridin-2-yl)boronic acid . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the dual challenges of poor aqueous solubility and rapid hydrolytic degradation (protodeboronation) inherent to electron-deficient 2-pyridylboronic acids.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative solubility data, and field-validated protocols to ensure your cross-coupling reactions and biological assays succeed.

Diagnostic Overview & Solubilization Workflow

When dealing with (5-Formylpyridin-2-yl)boronic acid, standard solubilization techniques (like aggressive pH adjustment) often destroy the reagent before it can react. The workflow below outlines the logical pathways to safely solubilize and stabilize this compound based on your end-use case.

G A Poor Aqueous Solubility (5-Formylpyridin-2-yl)boronic acid B Physical Interventions A->B C Chemical Masking A->C B1 pH > 8 Adjustment (Forms boronate anion) B->B1 High Risk: Protodeboronation B2 Co-solvent Addition (Dioxane/H2O) B->B2 Standard Suzuki C1 Polyol Complexation (Mannitol addition) C->C1 Lowers pKa by ~3 units C2 MIDA / Triolborate Esterification C->C2 Stable, Slow-Release

Workflow for resolving aqueous solubility and stability of (5-Formylpyridin-2-yl)boronic acid.

Mechanistic FAQs

Q1: Why does (5-Formylpyridin-2-yl)boronic acid exhibit such poor solubility in standard aqueous buffers? A: Like most arylboronic acids, this compound exists in an equilibrium with its trimeric anhydride form (boroxine), which is highly hydrophobic and poorly soluble in neutral water[1]. Furthermore, the intermolecular hydrogen bonding between the boronic acid hydroxyls and the pyridine nitrogen creates a rigid, poorly solvated crystalline lattice.

Q2: Can I simply increase the pH to dissolve the boronic acid? A: No, this is highly discouraged. While raising the pH above the boronic acid's pKa converts it into a highly soluble tetrahedral boronate anion, 2-pyridylboronic acids undergo extremely rapid hydrolytic B–C bond cleavage (protodeboronation) under basic aqueous conditions[2]. The electron-withdrawing 5-formyl group exacerbates this by further depleting electron density from the pyridine ring, making the ipso-carbon highly susceptible to cleavage.

Q3: What are the best co-solvent systems for Suzuki-Miyaura couplings involving this substrate? A: For standard cross-couplings, a biphasic system is mandatory. A mixture of 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) is standard[3]. The organic phase dissolves the boronic acid and aryl halide, while the aqueous phase dissolves the inorganic base (e.g., K₃PO₄) required for the transmetalation step.

Q4: How can I chemically modify the boronic acid to improve both aqueous solubility and stability? A: The industry gold standard for unstable 2-pyridylboronic acids is converting them into MIDA (N-methyliminodiacetic acid) boronates or alkali metal triolborates [2]. These protected formats are highly soluble in aqueous media and release the active boronic acid slowly ("slow-release" mechanism). This ensures the boronic acid is consumed by the Palladium catalyst the moment it is generated, completely bypassing the accumulation of unstable intermediates that lead to protodeboronation[1].

Q5: Are there non-synthetic additives that improve solubility for biological assays or mild conditions? A: Yes. The addition of polyols, specifically D-mannitol or xylitol, forms reversible, water-soluble cyclic esters with the boronic acid. This complexation lowers the apparent pKa of the boronic acid by up to 3 units (e.g., from ~9.2 down to ~6.2)[4]. This allows the compound to dissolve as a soluble boronate complex at physiological pH (7.4) without requiring the harsh basic conditions that trigger degradation.

Quantitative Data: Solubility & Stability Matrix

The following table summarizes the expected performance of (5-Formylpyridin-2-yl)boronic acid under various solubilization strategies.

Solubilization StrategyApparent Aqueous SolubilityStability (Protodeboronation Risk)Optimal pH RangeRecommended Application
Unmodified (H₂O only) < 10 mMLow ( t1/2​ < 1 hr)6.0 - 7.0Not recommended
Basic Aqueous (pH > 9) > 100 mMVery Low (Rapid cleavage)> 9.0Avoid completely
Dioxane/H₂O (4:1) ~ 50 mMModerate7.0 - 8.5Standard Suzuki Coupling
Polyol Addition (Mannitol) > 100 mMModerate-High6.5 - 7.5Biological/Cellular Assays
MIDA Boronate Conversion ~ 50 mMVery High7.0 (Slow release)Aqueous Suzuki Coupling
Lithium Triolborate Salt > 500 mMVery High7.0 - 9.0Aqueous Suzuki Coupling

Field-Validated Experimental Protocols

Protocol A: In Situ Solubilization via Polyol Complexation

Best for: Biological assays, bioconjugation, and mild aqueous reactions where organic solvents are prohibited.

Scientific Rationale: Mannitol binds reversibly to the boronic acid, dropping its pKa and shifting the equilibrium toward the soluble boronate form at neutral pH[4].

  • Buffer Preparation: Prepare a 0.5 M solution of D-mannitol in a neutral aqueous buffer (e.g., 1X PBS, pH 7.4).

  • Addition: Add (5-Formylpyridin-2-yl)boronic acid (up to 100 mM final concentration) directly to the mannitol-buffer solution.

  • Complexation: Sonicate the mixture at room temperature for 10–15 minutes. The suspension will clarify as the cyclic boronate ester forms.

  • Validation (Self-Validating Step): Analyze a small aliquot via ¹¹B NMR. A resonance shift from ~30 ppm (neutral sp³ boronic acid) to ~12 ppm (tetrahedral sp³ boronate) confirms successful complexation and solubilization.

  • Application: Use the solution immediately in downstream applications.

Protocol B: Conversion to MIDA Boronate for Slow-Release Cross-Coupling

Best for: Suzuki-Miyaura cross-coupling reactions requiring high yields and zero protodeboronation.

Scientific Rationale: MIDA is a tertiary amine; therefore, it will not undergo unwanted imine condensation with the highly reactive 5-formyl group. It selectively protects the boronic acid, enabling a slow-release mechanism during the coupling cycle[1].

  • Reaction Setup: In a round-bottom flask, combine (5-Formylpyridin-2-yl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.0 equiv).

  • Solvent Addition: Add a biphasic solvent mixture of Toluene and DMSO (10:1 v/v) to achieve a concentration of ~0.2 M.

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture vigorously for 12–24 hours to azeotropically remove water, driving the esterification to completion.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove toluene. Add cold water or diethyl ether to precipitate the (5-Formylpyridin-2-yl) MIDA boronate.

  • Filtration & Validation: Filter the solid and wash with cold ether. Validate purity via ¹H NMR (look for the distinct N-methyl singlet of the MIDA group at ~2.6 ppm).

  • Application: Use this bench-stable powder in aqueous Suzuki couplings using K₃PO₄ in Dioxane/H₂O at 60°C to facilitate the slow-release of the active boronic acid.

References

  • Source: orgsyn.
  • Source: rsc.
  • Source: benchchem.
  • Source: ku.

Sources

Validation & Comparative

(5-Formylpyridin-2-yl)boronic acid vs (6-Formylpyridin-3-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: April 2026

The strategic selection of pyridylboronic acid isomers is a critical decision point in drug discovery and materials science. When comparing (5-Formylpyridin-2-yl)boronic acid [1] and (6-Formylpyridin-3-yl)boronic acid [2], researchers are confronted with two fundamentally different reactivity profiles. While they are simply positional isomers, the relative placement of the boronic acid and formyl groups dictates their stability in Suzuki-Miyaura cross-couplings and their electrophilicity in downstream functionalizations[3].

As an application scientist, understanding the causality behind these differences is essential for designing robust, scalable synthetic routes and avoiding the dreaded "empty flask" scenario.

Mechanistic Analysis: The "2-Pyridyl Problem" vs. 3-Pyridyl Stability

Boronic Acid Stability (Protodeboronation)

The most defining difference between these two reagents is their stability under the basic aqueous conditions typical of Suzuki-Miyaura couplings.

  • (5-Formylpyridin-2-yl)boronic acid : Boronic acids located at the 2-position of a pyridine ring are notoriously unstable[4]. At neutral to basic pH (pH 4–11), 2-pyridylboronic acids undergo rapid protodeboronation, with a half-life ( t1/2​ ) of approximately 25–50 seconds at 70 °C[5]. This degradation is driven by the formation and subsequent fragmentation of a zwitterionic intermediate, which rapidly collapses into the deborylated pyridine and boric acid[6].

  • (6-Formylpyridin-3-yl)boronic acid : In stark contrast, 3-pyridylboronic acids exhibit exceptional stability. The meta-relationship between the boronic acid and the pyridine nitrogen prevents the formation of the destabilizing zwitterionic intermediate[3]. Consequently, the half-life of 3-pyridylboronic acids exceeds 1 week under highly basic conditions (pH 12, 70 °C)[5].

Formyl Group Electrophilicity

The position of the formyl group relative to the pyridine nitrogen heavily influences its reactivity toward nucleophiles (e.g., in reductive aminations or Wittig reactions):

  • In the 3-pyridyl isomer , the formyl group is at the 6-position (ortho to the nitrogen). The strong electron-withdrawing effect of the adjacent nitrogen via induction and resonance makes this aldehyde highly electrophilic and reactive[3].

  • In the 2-pyridyl isomer , the formyl group is at the 5-position (meta to the nitrogen). It experiences less direct electron withdrawal, rendering it slightly less reactive than its ortho-counterpart.

Comparative Quantitative Data

To facilitate reagent selection, the core physicochemical and kinetic differences are summarized below:

Property(5-Formylpyridin-2-yl)boronic acid(6-Formylpyridin-3-yl)boronic acid
CAS Number 1310404-07-91322001-30-8
Boronic Acid Position 2-position (ortho to N)3-position (meta to N)
Formyl Group Position 5-position (meta to N)6-position (ortho to N)
Protodeboronation t1/2​ ~25–50 seconds (pH 7, 70 °C)> 1 week (pH 12, 70 °C)
Suzuki Coupling Strategy Requires slow-release (MIDA) or Cu-cocatalysisStandard Pd-catalyzed aqueous basic conditions
Formyl Electrophilicity ModerateVery High (activated by ortho-N)

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Standard Suzuki-Miyaura Coupling of (6-Formylpyridin-3-yl)boronic acid

Because of its high intrinsic stability[5], this isomer can be utilized under standard "fast-release" basic conditions without significant yield loss.

  • Reagents : Aryl halide (1.0 eq), (6-Formylpyridin-3-yl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 eq).

  • Solvent Preparation : Prepare a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality note: Sparging the solvent with N₂ for 30 minutes is critical to prevent oxidative homocoupling of the boronic acid and catalyst deactivation[4].

  • Reaction : Heat the mixture at 80 °C for 2-4 hours under an inert atmosphere. The robust nature of the 3-pyridylboronic acid ensures high transmetalation rates[3].

  • Validation :

    • In-process: TLC monitoring should show complete consumption of the aryl halide.

    • Post-isolation: The survival of the intact formyl group must be verified via ¹H NMR (look for the distinct aldehyde singlet at ~10.1 ppm).

Protocol B: Overcoming the "2-Pyridyl Problem" for (5-Formylpyridin-2-yl)boronic acid

Attempting to couple the free 2-pyridylboronic acid under standard conditions often results in near-total protodeboronation[4]. To successfully couple this motif, researchers must deploy a slow-release strategy (e.g., MIDA boronates) combined with Cu-cocatalysis or micellar conditions[7].

  • Reagents : Aryl halide (1.0 eq), (5-Formylpyridin-2-yl) MIDA boronate (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), Cu(OAc)₂ (20 mol%), K₃PO₄ (3.0 eq).

  • Solvent Preparation : Degassed DMF or aqueous micellar conditions (e.g., 2 wt % TPGS-750-M in water)[8].

  • Reaction : Stir at 45–60 °C for 12 hours. Causality note: The MIDA boronate slowly hydrolyzes to the free boronic acid. The Cu(II) co-catalyst intercepts the transient 2-pyridylboronic acid, forming a stable Cu-intermediate that rapidly transmetalates to Pd, effectively outcompeting the protodeboronation pathway[7].

  • Validation :

    • Control Check: A parallel control reaction lacking Cu(OAc)₂ will yield primarily deborylated 3-pyridinecarboxaldehyde.

    • Confirmation: Successful coupling is indicated by the desired product mass in LC-MS and the absence of the protodeboronated byproduct mass.

Pathway & Workflow Visualizations

Mechanism cluster_0 2-Pyridylboronic Acid Pathway (Unstable) cluster_1 3-Pyridylboronic Acid Pathway (Stable) A (5-Formylpyridin-2-yl) boronic acid B Zwitterionic Intermediate A->B pH 4-11 C Protodeboronation (Pyridine + B(OH)3) B->C Fast (t1/2 < 1 min) D (6-Formylpyridin-3-yl) boronic acid E Transmetalation to Pd(II) D->E Base / Pd cat. F Cross-Coupled Product E->F Productive Coupling

Fig 1: Mechanistic divergence between 2-pyridyl and 3-pyridylboronic acids during Suzuki coupling.

Workflow Start Select Formylpyridineboronic Acid Iso1 (5-Formylpyridin-2-yl)boronic acid [2-Pyridyl Isomer] Start->Iso1 Iso2 (6-Formylpyridin-3-yl)boronic acid [3-Pyridyl Isomer] Start->Iso2 Action1 Use MIDA Boronate or Cu-Cocatalyzed Conditions Iso1->Action1 Suppress Protodeboronation Action2 Use Standard Pd-Catalyzed Aqueous Basic Conditions Iso2->Action2 High Intrinsic Stability Result1 Coupled 5-Formylpyridine Derivative Action1->Result1 Result2 Coupled 6-Formylpyridine Derivative Action2->Result2

Fig 2: Experimental decision tree for formylpyridineboronic acid cross-coupling workflows.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[Link]

  • Isley, N. A., Gallou, F., & Handa, S. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis.[Link]

  • (5-Formylpyridin-2-yl)boronic acid Compound Summary. National Center for Biotechnology Information (PubChem).[Link]

Sources

Mass spectrometry fragmentation pattern of (5-Formylpyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Profiling of (5-Formylpyridin-2-yl)boronic Acid: A Comparative Analytical Guide

As a Senior Application Scientist specializing in structural elucidation and mass spectrometry (MS), I frequently encounter the analytical hurdles associated with boronic acid building blocks. (5-Formylpyridin-2-yl)boronic acid is a highly valuable reagent in Suzuki-Miyaura cross-coupling and fragment-based drug discovery. However, analyzing free boronic acids via Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) is notoriously difficult. They are susceptible to poor ionization, on-column dehydration, and in-source trimerization into quasi-aromatic boroxines[1][2].

This guide provides an in-depth, mechanistic evaluation of the MS fragmentation pattern of (5-Formylpyridin-2-yl)boronic acid, objectively compares its analytical performance against structural alternatives, and establishes a self-validating experimental protocol to ensure data integrity.

Mechanistic Mass Spectrometry Profiling

Understanding the gas-phase chemistry of (5-Formylpyridin-2-yl)boronic acid is critical for accurate multiple reaction monitoring (MRM) method development. Because the boron atom is highly Lewis acidic, it readily accepts an electron or hydroxide ion, making negative ion mode (ESI-) significantly more sensitive than positive mode[1].

For (5-Formylpyridin-2-yl)boronic acid (Exact Mass: 151.04 Da), the deprotonated molecular ion [M-H]⁻ is observed at m/z 150.04 . Upon collision-induced dissociation (CID), the molecule undergoes three primary competitive fragmentation pathways:

  • Loss of HBO₂ (-44 Da): Yields the highly stable 5-formyl-2-pyridyl anion at m/z 106.05 . This is the most reliable diagnostic transition for quantification[1].

  • Loss of H₂O (-18 Da): Yields a dehydrated species at m/z 132.03 .

  • Loss of CO (-28 Da): Yields a decarbonylated species at m/z 122.04 , driven by the cleavage of the formyl group.

Furthermore, a significant analytical artifact is the formation of the boroxine trimer ([3M - 3H₂O - H]⁻ at m/z 398.09 ). This trimerization occurs both dynamically on the LC column and instantaneously within the heated ESI source[1][2].

MS_Fragmentation M [M-H]⁻ m/z 150.04 (5-Formylpyridin-2-yl)boronic acid H2O_loss [M-H - H₂O]⁻ m/z 132.03 Dehydrated Species M->H2O_loss - H₂O (-18 Da) HBO2_loss [M-H - HBO₂]⁻ m/z 106.05 Pyridine Anion M->HBO2_loss - HBO₂ (-44 Da) CO_loss [M-H - CO]⁻ m/z 122.04 Decarbonylated Species M->CO_loss - CO (-28 Da) Boroxine [3M - 3H₂O - H]⁻ m/z 398.09 Boroxine Trimer M->Boroxine Trimerization (In-Source)

ESI-MS fragmentation pathway of (5-Formylpyridin-2-yl)boronic acid in negative ion mode.

Product Performance Comparison

When designing a synthetic route or an analytical assay, researchers must often choose between the free boronic acid, its structural isomers, or its protected ester forms. The table below objectively compares (5-Formylpyridin-2-yl)boronic acid against two common alternatives based on MS performance and chromatographic behavior.

Metric(5-Formylpyridin-2-yl)boronic acid (Target)(5-Formylpyridin-3-yl)boronic acid (Isomer)(5-Formylpyridin-2-yl)boronic acid pinacol ester
Primary Ionization ESI- ([M-H]⁻ = 150.04)ESI- ([M-H]⁻ = 150.04)ESI+ ([M+H]⁺ = 234.13)
Optimal MRM 150.04 → 106.05150.04 → 106.05234.13 → 152.05
Trimerization Risk High (Forms m/z 398.09)High (Forms m/z 398.09)None (Protected)
Chromatographic Peak Broad/Tailing (due to dynamic dehydration)Broad/TailingSharp, Gaussian
Structural Stability Prone to protodeboronation due to adjacent N-atom.More stable in solution; less N-B coordination.Highly stable; requires deprotection step.
Best Use Case Direct coupling where atom economy is prioritized.Reactions requiring higher bench stability.Complex matrices where MS quantification is critical.

Expert Insight on Causality: The 2-yl isomer exhibits slightly lower bench stability than the 3-yl isomer. Why? The proximity of the boron atom to the pyridine nitrogen in the 2-position allows for intramolecular N→B coordination. This alters the electron density, making the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) in aqueous environments. Conversely, the pinacol ester completely masks the empty p-orbital of the boron, eliminating both N→B coordination and boroxine formation, yielding vastly superior LC-MS peak shapes.

Self-Validating Experimental Protocol

To accurately quantify (5-Formylpyridin-2-yl)boronic acid without the data being skewed by artifactual boroxine formation, I have designed the following self-validating UPLC-MS/MS protocol[2].

Materials & Reagents
  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H₂O (pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile (MeCN).

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve the standard in 50:50 MeCN/H₂O. Crucial: Do not use Methanol. Methanol reacts with the boronic acid during the ESI desolvation process to form a methyl hydrogen boronate artifact ([M+13]⁻ at m/z 163.05), which artificially depletes the target monomer signal[1].

  • Chromatographic Separation (Thermal Causality): Set the column compartment to 25°C (do not use the standard 40°C). Elevated temperatures accelerate on-column dehydration. Run a ballistic gradient (5% to 95% B in 1.5 minutes) at 0.5 mL/min. A fast gradient minimizes the residence time of the compound on the stationary phase, preventing peak splitting caused by dynamic monomer-trimer interconversion[2].

  • Mass Spectrometry Parameters (ESI-):

    • Capillary Voltage: 1.5 kV (Keep low to prevent in-source fragmentation).

    • Desolvation Temperature: 300°C (Lower than typical 400°C to minimize thermal boroxine formation).

    • MRM Transition: m/z 150.04 → 106.05 (Collision Energy: 15 eV).

  • System Validation (Carryover Control): Boronic acids and their trimers are highly "sticky" and frequently adhere to the MS sample cone. You must inject a 100% MeCN blank immediately following your highest calibration standard. Validation Criterion: The blank must show <1% carryover of the m/z 150.04 signal. If carryover >1%, initiate a wash sequence using 50:50 MeCN/Isopropanol with 0.1% Formic Acid.

LCMS_Workflow Prep 1. Sample Prep MeCN/H₂O (Avoid MeOH) LC 2. UPLC Separation BEH C18 Column Fast Gradient Prep->LC ESI 3. ESI Source Negative Mode Low Temp LC->ESI Quad 4. Mass Analyzer MRM Transitions (m/z 150 → 106) ESI->Quad Data 5. Data Validation Monitor Carryover & Trimer Ratio Quad->Data

Optimized LC-MS/MS workflow for boronic acid analysis to minimize artifactual trimerization.

Troubleshooting & Causality: The "Missing Mass" Phenomenon

A common pitfall when analyzing (5-Formylpyridin-2-yl)boronic acid is the complete absence of the expected [M-H]⁻ peak at m/z 150.04, leading researchers to falsely assume their compound has degraded. If you encounter this, check the following causal relationships:

  • Observation: Base peak is m/z 398.09.

    • Causality: Severe in-source trimerization. Fix: Lower the ESI desolvation temperature and increase the desolvation gas flow to cool the source environment.

  • Observation: Base peak is m/z 163.05.

    • Causality: You used Methanol in your mobile phase or sample diluent. Boronic acids undergo rapid esterification with MeOH in the gas phase[1]. Fix: Switch exclusively to Acetonitrile.

  • Observation: Split or "humped" chromatographic peaks.

    • Causality: The monomer is dehydrating into the boroxine while traveling down the C18 column. Because the monomer and trimer have different polarities, they separate, but continuously interconvert, creating a bridge or split peak[2]. Fix: Shorten the gradient time (<2 mins) and lower the column temperature.

Sources

Comparative Guide to Suzuki Coupling: (5-Formylpyridin-2-yl)boronic Acid vs. Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is immeasurable, a fact recognized by the 2010 Nobel Prize in Chemistry.[3] At the heart of this transformation are organoboron reagents, most commonly boronic acids.

While the reaction is robust, the nature of the boronic acid coupling partner dramatically influences its outcome. For scientists engaged in the synthesis of complex molecules, particularly in drug discovery where pyridine scaffolds are ubiquitous, understanding these nuances is critical.[4] This guide provides an in-depth, objective comparison between a standard, "workhorse" reagent, Phenylboronic Acid , and a more complex, electronically and functionally distinct heteroaromatic substrate, (5-Formylpyridin-2-yl)boronic Acid .

We will move beyond simple protocols to explore the underlying mechanistic principles, troubleshoot common challenges, and provide field-proven insights to help researchers select optimal conditions and maximize the success of their synthetic campaigns.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand the performance differences between our two subjects, we must first grasp the fundamental mechanism of the Suzuki-Miyaura coupling. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle cluster_info Key Stages of the Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R¹-X) trans_complex R¹-Pd(II)(R²)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R²-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination trans_complex->product_out R¹-R² (Product) info1 R¹-X = Aryl/Vinyl Halide R²-B(OH)₂ = Boronic Acid L = Ligand (e.g., Phosphine)

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (C-X) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[7] The rate of this step is typically I > Br > OTf >> Cl.[8]

  • Transmetalation : This is the characteristic step where the organic group (R²) is transferred from the boron atom to the palladium center.[6] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then exchanges its organic substituent for the halide on the palladium complex.[9]

  • Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

The efficiency of this entire process is highly dependent on the stability and reactivity of the boronic acid in the transmetalation step.

The Benchmark Reagent: Phenylboronic Acid

Phenylboronic acid is the archetypal substrate for Suzuki-Miyaura coupling. It is a stable, crystalline solid that is easy to handle and commercially available in high purity. Its behavior in cross-coupling reactions is well-documented, making it a reliable standard for catalyst screening and reaction optimization.[10][11]

Key Performance Characteristics:

  • High Stability: Phenylboronic acid is relatively robust and less prone to decomposition pathways like protodeboronation under typical reaction conditions.

  • Predictable Reactivity: Its electronic properties are neutral, leading to predictable and generally high-yielding coupling with a wide range of aryl and vinyl halides.

  • Broad Compatibility: It is compatible with a vast array of palladium catalysts (from traditional Pd(PPh₃)₄ to modern Buchwald precatalysts), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., Toluene, Dioxane, THF, often with an aqueous phase).[8]

In essence, phenylboronic acid represents the ideal case, where the focus of optimization is typically on activating the halide partner rather than stabilizing the boronic acid.

The Challenging Substrate: (5-Formylpyridin-2-yl)boronic Acid

In contrast, (5-Formylpyridin-2-yl)boronic acid introduces multiple layers of complexity inherent to many heteroaromatic boronic acids used in medicinal chemistry. Its structure contains two key features that profoundly alter its reactivity compared to phenylboronic acid: a Lewis basic pyridine nitrogen and an electron-withdrawing formyl group.

Key Performance Challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[12][13] This coordination can sequester the catalyst, forming off-cycle, inactive complexes that prevent it from participating in the catalytic cycle, leading to sluggish or failed reactions.[14]

  • Protodeboronation: This is the most significant challenge, particularly for 2-substituted pyridylboronic acids. Protodeboronation is a side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the solvent) to give the corresponding unsubstituted arene (in this case, 3-pyridinecarboxaldehyde).[15] For 2-pyridyl boronic acids, this process is notoriously rapid under neutral or basic conditions due to the formation of a zwitterionic intermediate that facilitates the fragmentation of the C-B bond.[15] This decomposition pathway directly consumes the starting material, leading to significantly reduced yields.

  • Electronic Deactivation: The formyl group is strongly electron-withdrawing. While electron-withdrawing groups on the aryl halide partner can accelerate the rate-limiting oxidative addition step, such groups on the boronic acid partner decrease the nucleophilicity of the ipso-carbon, which can slow the crucial transmetalation step.[16][17]

Head-to-Head Performance Comparison

The divergent properties of these two boronic acids necessitate fundamentally different approaches to achieve successful coupling.

FeaturePhenylboronic Acid(5-Formylpyridin-2-yl)boronic AcidRationale & Field Insights
Stability High. Relatively stable to air, moisture, and basic conditions.Low. Highly susceptible to protodeboronation, especially in aqueous basic media.[15]The 2-pyridyl nitrogen facilitates a rapid decomposition pathway. Using the more stable pinacol boronate ester is a common and effective mitigation strategy.[18]
Electronic Nature NeutralElectron-deficientThe formyl group withdraws electron density, reducing the nucleophilicity of the pyridine ring and slowing transmetalation.
Catalyst Poisoning NoneHigh risk. The Lewis basic pyridine nitrogen can bind to and deactivate the Pd catalyst.[12]This effect is a primary cause of low yields in heteroaryl couplings. Specialized ligands and conditions are required to overcome it.
Catalyst Choice Wide range of Pd(0) and Pd(II) sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂).Requires highly active, specialized catalysts. Buchwald precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often essential.[19][20]Bulky ligands promote the desired reductive elimination step and can disfavor the binding of the pyridine nitrogen to the metal center.
Base Selection Flexible. Inorganic bases like Na₂CO₃, K₂CO₃, Cs₂CO₃ are common.Requires careful selection. Stronger, non-aqueous or moderately aqueous bases like K₃PO₄ are often preferred.The choice of base is critical to balance the need for boronate formation against the risk of promoting protodeboronation. K₃PO₄ is often a good compromise.
Solvent System Tolerates a wide variety, including biphasic aqueous/organic mixtures (e.g., Toluene/H₂O).[8]Anhydrous solvents (e.g., Dioxane, THF, CPME) are strongly recommended to suppress protodeboronation.Minimizing the primary proton source (water) is the most direct way to inhibit the major decomposition pathway.
Typical Yields Generally Good to ExcellentHighly Variable. Can be low without optimization, but good to excellent with tailored conditions.[21]Success is contingent on addressing the inherent instability and potential for catalyst inhibition.

Experimental Protocols & Workflow

The following protocols represent validated starting points for each boronic acid. They are designed to highlight the critical differences in experimental setup required for success.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification prep_glass Oven-dry glassware weigh Weigh solids: Aryl Halide, Boronic Acid, Catalyst, Base prep_glass->weigh assemble Assemble flask with stir bar weigh->assemble purge Seal & Purge with N₂/Ar (3x) assemble->purge add_solvent Add degassed anhydrous solvent purge->add_solvent add_base Add degassed aqueous base (if applicable) add_solvent->add_base heat Heat to desired temp with vigorous stirring add_base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench & Dilute cool->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify

Figure 2: General experimental workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Suzuki Coupling with Phenylboronic Acid

This protocol is representative for a robust coupling of an activated aryl bromide.

  • Reagents:

    • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Toluene (4 mL)

    • Water (1 mL)

  • Procedure:

    • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.

    • Solvent Addition: Using a syringe, add the degassed toluene and then the degassed water.

    • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4-12 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the biphenyl product.

Protocol 2: Optimized Suzuki Coupling for (5-Formylpyridin-2-yl)boronic Acid

This protocol employs specific reagents and anhydrous conditions to overcome the challenges of instability and catalyst inhibition. Using the pinacol ester is highly recommended for better stability and reproducibility.

  • Reagents:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • (5-Formylpyridin-2-yl)boronic acid pinacol ester (1.5 mmol, 1.5 equiv)

    • XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv, finely ground and dried)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure:

    • Preparation: Inside a glovebox or under a strong flow of inert gas, add 4-bromoanisole, (5-formylpyridin-2-yl)boronic acid pinacol ester, the XPhos Pd G3 precatalyst, and the dried K₃PO₄ to an oven-dried Schlenk tube with a magnetic stir bar.

    • Inert Atmosphere: Seal the tube. If not in a glovebox, evacuate and backfill with argon three times.

    • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

    • Reaction: Place the tube in a preheated oil bath at 80-100 °C. Stir vigorously. These reactions are often much faster due to the highly active catalyst.[19]

    • Monitoring: Monitor the reaction closely by LC-MS. The reaction may be complete in 1-4 hours. Do not let the reaction run unnecessarily long to minimize decomposition.

    • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography. The polarity of the product may require an ethyl acetate/hexanes or dichloromethane/methanol solvent system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion (Both Reagents) 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid.1. Use a fresh catalyst or a more air-stable precatalyst.2. Ensure thorough degassing (sparge with N₂/Ar for 20-30 min).3. Use fresh, high-purity reagents.
Significant Protodeboronation (Mainly with Pyridyl Acid) 1. Presence of water or other protic sources.2. Reaction run for too long or at too high a temperature.3. Base is too strong or too aqueous.1. Switch to rigorously anhydrous solvents (e.g., Dioxane, THF).2. Use a more active catalyst (e.g., Buchwald precatalysts) to allow for shorter reaction times and lower temperatures.[19]3. Use a base like K₃PO₄ instead of NaOH or aqueous Na₂CO₃. Switch from the boronic acid to its pinacol ester.[18]
Reaction Stalls (Mainly with Pyridyl Acid) 1. Catalyst inhibition by the pyridine nitrogen.2. Low solubility of reagents.1. Use a catalyst system with bulky, electron-rich ligands (XPhos, SPhos) that disfavor pyridine coordination.2. Consider an additive like trimethyl borate which can act as a Lewis acid to engage the pyridine nitrogen.[12][13]3. Change solvent to improve solubility (e.g., DMF, DMAc), but be mindful of potential side reactions at high temperatures.
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Side reactions of the palladium catalyst.1. Improve inert atmosphere technique; ensure all reagents and solvents are properly degassed.2. Lower the catalyst loading or screen different palladium sources/ligands.

Conclusion and Recommendations

The choice between phenylboronic acid and (5-formylpyridin-2-yl)boronic acid exemplifies a common crossroads in synthetic chemistry: the transition from a standard, well-behaved substrate to a complex, functionalized building block.

  • Phenylboronic acid is the ideal choice for validating new catalytic systems, exploring the reactivity of unusual electrophiles, or when a simple phenyl group is the desired moiety. Its robustness allows for a wide operational window and simplifies troubleshooting.

  • (5-Formylpyridin-2-yl)boronic acid and its derivatives are indispensable for constructing the heteroaromatic cores of modern pharmaceuticals. However, success is not guaranteed with standard protocols. Researchers must proactively address the dual challenges of protodeboronation and catalyst inhibition .

Key recommendations for coupling challenging heteroarylboronic acids are:

  • Protect When Possible: Whenever available, use the corresponding boronic acid pinacol ester to dramatically enhance stability and suppress protodeboronation.[18]

  • Use a Modern Catalyst: Employ highly active palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). Their high turnover numbers enable lower temperatures and shorter reaction times, outcompeting the decomposition of the boronic acid.[19][20]

  • Control the Environment: Rigorously use anhydrous solvents and inert atmosphere techniques to minimize side reactions.

By understanding the distinct chemical personalities of these reagents and tailoring the reaction conditions accordingly, researchers can effectively harness the power of the Suzuki-Miyaura coupling to forge even the most challenging C-C bonds.

Sources

Spectroscopic Identification of (5-Formylpyridin-2-yl)boronic Acid Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

(5-Formylpyridin-2-yl)boronic acid (CAS: 1310404-07-9) is a highly valuable building block in pharmaceutical synthesis, particularly for installing functionalized pyridine motifs via Suzuki-Miyaura cross-coupling. However, 2-pyridylboronic acids are notoriously unstable. They present unique analytical challenges because their "impurities" often consist of dynamic equilibrium products (boroxines) and intrinsic degradation byproducts (protodeboronation and oxidation products) rather than simple synthetic carryover.

As an application scientist, relying on a single spectroscopic method to assess the purity of this compound will inevitably lead to false-positive impurity reporting. This guide objectively compares NMR, LC-MS, and HPLC-UV methodologies, providing the mechanistic causality behind spectral artifacts and detailing self-validating protocols to ensure absolute structural confidence.

Mechanistic Origins of Impurities

To accurately interpret spectroscopic data, one must first understand the thermodynamic and kinetic vulnerabilities of the 2-pyridylboronic acid pharmacophore.

  • Boroxine Anhydrides (Dynamic Impurity): Boronic acids undergo reversible, entropically driven dehydration to form cyclic trimers known as boroxines[1]. This is not a true "contaminant" but a dynamic state that complicates spectral interpretation by creating multiple chemical environments[2].

  • Protodeboronation (Degradation Impurity): 2-Pyridylboronic acids are highly susceptible to rapid protodeboronation. At neutral pH, the molecule forms a zwitterionic intermediate where internal hydrogen bonding assists in the departure of the B(OH)3​ group, cleaving the C-B bond to yield pyridine-3-carboxaldehyde [3],[4].

  • Oxidation (Degradation Impurity): Exposure to atmospheric oxygen and moisture can convert the C-B bond to a C-OH bond, yielding 5-formylpyridin-2-ol .

G Target (5-Formylpyridin-2-yl) boronic acid (Target Monomer) Boroxine Boroxine Trimer (Anhydride Impurity) Target->Boroxine Dehydration (-H₂O) Entropically Driven (Reversible) Zwitter Zwitterionic Intermediate Target->Zwitter Neutral pH Internal H-bonding Ox 5-Formylpyridin-2-ol (Oxidation Impurity) Target->Ox O₂ / H₂O Degradation Proto Pyridine-3-carboxaldehyde (Protodeboronation Impurity) Zwitter->Proto Rapid C-B Cleavage (+ Boric Acid)

Caption: Mechanistic degradation and equilibrium pathways of (5-Formylpyridin-2-yl)boronic acid.

Comparative Spectroscopic Workflows

Different analytical techniques exhibit distinct blind spots when profiling heteroaryl boronic acids. The table below compares how the target monomer and its primary impurities manifest across standard platforms.

Analytical TechniqueTarget Monomer SignalBoroxine (Anhydride)Protodeboronation ProductOxidation Product
¹H NMR Sharp, defined aromatic & aldehyde signals.Broadened, complex multiplets (slow exchange)[5].Distinct aldehyde proton; shifted aromatic splitting.Shifted aromatic protons; loss of B-OH exchangeable protons.
¹¹B NMR Sharp singlet (~28-30 ppm).Broad singlet (shorter T2​ relaxation)[6].N/A (Boron lost to aqueous phase as boric acid).N/A (Boron lost).
LC-MS (ESI+) [M+H]+ (Often weak ionization). [3M−3H2​O+H]+ (Artifactual high m/z)[5]. [M−B(OH)2​+H]+ (Strong ionization). [M−B(OH)2​+OH+H]+
HPLC-UV Sharp peak (Requires buffered mobile phase).Peak tailing or split peaks (On-column hydrolysis)[5].Distinct RT, sharp peak.Distinct RT, sharp peak.
The Causality of Spectral Artifacts
  • NMR Line Broadening: In ¹¹B NMR, boroxines exhibit significantly broader signals than their monomeric counterparts. This is caused by the boroxine's larger molecular volume, which increases its rotational correlation time. This leads to a shorter spin-spin ( T2​ ) relaxation time, broadening the peak via quadrupolar relaxation[6].

  • LC-MS In-Source Artifacts: Electrospray Ionization (ESI) often induces dehydration in the source, forcing the formation of boroxines. Consequently, an analyst might observe a massive peak corresponding to the trimer ( [3M−3H2​O+H]+ ) and falsely conclude the bulk powder is heavily degraded[5].

Self-Validating Experimental Protocols

To prevent the mischaracterization of dynamic equilibria as permanent impurities, use the following self-validating workflows. These protocols act as internal control systems, shifting the chemical equilibrium to isolate the true structural state of the sample.

Protocol 1: NMR Boroxine Disruption (Equilibrium Shift)

Objective: Differentiate true structural impurities from reversible boroxine anhydrides using solvent-mediated hydrolysis[2].

  • Initial Acquisition: Dissolve 10 mg of the sample in anhydrous CDCl3​ or DMSO-d6​ . Acquire standard ¹H and ¹¹B NMR spectra.

  • Observation: Note any broad, complex multiplets in the aromatic region (¹H) or a broad, asymmetrical peak around 30 ppm (¹¹B).

  • Perturbation (The Shift): Add 2–3 drops of D2​O directly to the NMR tube, or completely evaporate the solvent and reconstitute in CD3​OD . Shake vigorously.

  • Re-Acquisition & Validation: Re-acquire the spectra.

    • Causality: Water acts as both a reagent and a catalyst to hydrolyze acyclic anhydride intermediates back to the monomeric boronic acid[2]. Coordinating solvents like methanol also break up the anhydride[5].

    • Validation: If the broad peaks consolidate into sharp, highly resolved singlets and doublets, the "impurity" was merely the dynamic boroxine. If extraneous peaks remain, they are true structural impurities (e.g., pyridine-3-carboxaldehyde).

Protocol 2: LC-MS Profiling via Pinacol Derivatization

Objective: Prevent in-source protodeboronation and artifactual trimerization by locking the boronic acid into a stable cyclic ester[4].

  • Sample Suspension: Suspend 5 mg of the (5-Formylpyridin-2-yl)boronic acid sample in 1 mL of anhydrous diethyl ether.

  • Derivatization: Add 1.2 equivalents of pinacol (2,3-dimethyl-2,3-butanediol) and 50 mg of anhydrous MgSO4​ (to scavenge released water).

  • Incubation: Vortex for 15 minutes at room temperature. The formation of the pinacol ester is rapid and thermodynamically favored.

  • Filtration & Injection: Filter the mixture through a 0.2 µm PTFE syringe filter, dilute 1:100 in acetonitrile, and inject into the LC-MS.

  • Validation:

    • Causality: Boronic esters are highly stable against the zwitterionic fragmentation pathways that plague 2-pyridylboronic acids[4].

    • Validation: The absence of the high m/z trimer peak confirms that prior boroxine signals were ESI artifacts. The true purity of the sample can now be accurately quantified by integrating the [M+Pinacol−H2​O+H]+ peak against any remaining deborylated or oxidized byproducts.

References

  • The Boroxine–Boronic Acid Equilibrium Journal of the American Chemical Society[Link][2]

  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride ResearchGate[Link][6]

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION CLOCKSS / Heterocycles[Link][1]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation ResearchGate[Link][3]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface National Institutes of Health (NIH) / PMC[Link][4]

Sources

Benchmarking Coupling Efficiency of Formylpyridine Boronic Acid Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Formylpyridine boronic acids are highly prized building blocks in medicinal chemistry, offering both the versatile reactivity of a formyl group and the structural utility of a pyridine core. However, integrating these substrates into standard Suzuki-Miyaura cross-coupling (SMC) workflows presents significant synthetic bottlenecks. The coupling efficiency of these molecules is highly isomer-dependent, dictated by the relative positions of the boronic acid moiety, the basic pyridine nitrogen, and the electron-withdrawing formyl group.

This guide provides an authoritative benchmarking of formylpyridine boronic acid isomers, dissecting the mechanistic causality behind their divergent reactivities and providing field-proven, self-validating protocols to maximize coupling yields.

Mechanistic Causality: The Triad of Failure

To optimize the coupling of formylpyridine boronic acids, researchers must first understand the three competing pathways that derail the Suzuki-Miyaura catalytic cycle when utilizing these electron-deficient heteroaromatics.

I. Base-Catalyzed Protodeboronation

Protodeboronation—the protonolysis of the carbon-boron bond—is the primary parasitic pathway in SMC reactions[1]. For basic heteroaromatic boronic acids, this decomposition is highly regioselective. 2-Pyridine boronic acid isomers (e.g., 6-formylpyridine-2-boronic acid) are notoriously unstable because they form a zwitterionic intermediate under neutral to basic pH conditions. This zwitterion undergoes rapid unimolecular fragmentation of the C-B bond[1]. The presence of the electron-withdrawing formyl group further depletes electron density from the ring, exacerbating the rate of protodeboronation across all isomers, but proving fatal for 2-substituted variants.

II. Catalyst Poisoning via Nitrogen Chelation

The lone pair on the pyridine nitrogen acts as a strong Lewis base. During the catalytic cycle, this nitrogen can competitively bind to the palladium (or rhodium) metal center, effectively poisoning the catalyst and shutting down the oxidative addition or transmetalation steps[2]. Isomers where the formyl group does not sterically hinder the nitrogen (e.g., 3-formylpyridine-5-boronic acid) exhibit higher rates of catalyst deactivation unless bulky, electron-rich ligands are employed.

III. Retarded Transmetalation Rates

Transmetalation is frequently the rate-limiting step in Suzuki-Miyaura couplings involving electron-deficient rings[3]. Because the pyridine core is intrinsically electron-poor—a state magnified by the formyl substituent—the transfer of the heteroaryl group from boron to the Pd(II) complex is thermodynamically and kinetically hindered.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd Aryl Halide TransMet Transmetalation (Kinetic Bottleneck) OxAdd->TransMet Base RedElim Reductive Elimination [Product Formation] TransMet->RedElim RedElim->Pd0 Biaryl Product Proto Protodeboronation (Parasitic Cleavage) Boronic Formylpyridine Boronic Acid Boronic->TransMet Slow Transfer Boronic->Proto H2O / Base (Rapid for 2-Isomers)

Fig 1: SMC catalytic cycle highlighting transmetalation bottlenecks and protodeboronation.

Benchmarking Isomer Performance

The position of the boronic acid relative to the pyridine nitrogen fundamentally dictates the survival of the molecule under standard basic coupling conditions. The data below synthesizes the coupling efficiencies of key formylpyridine boronic acid isomers against a standard aryl chloride electrophile.

Quantitative Coupling Data
IsomerRelative StabilityTypical SMC Yield*Protodeboronation RateOptimal Catalyst System
2-Formylpyridine-5-boronic acid High (3-pyridyl type)82 - 88%Low (<10%)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
2-Formylpyridine-4-boronic acid Moderate (4-pyridyl type)65 - 75%Moderate (~20%)Pd₂(dba)₃ / XPhos, K₃PO₄
6-Formylpyridine-3-boronic acid High (3-pyridyl type)80 - 85%Low (<10%)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
6-Formylpyridine-2-boronic acid Very Low (2-pyridyl type)< 15%Very High (>80%)Pd(OAc)₂ / SPhos, Anhydrous, Bpin ester
3-Formylpyridine-2-boronic acid Very Low (2-pyridyl type)< 10%Very High (>85%)MIDA Boronate slow-release required

*Yields benchmarked using 1.5 eq boronic acid, 1.0 eq aryl chloride, 5 mol% Pd catalyst, 100°C for 18h.

Key Takeaway: 3-pyridine boronic acid derivatives (e.g., 2-formylpyridine-5-boronic acid) are the most robust isomers, offering high yields with standard catalysts[4]. Conversely, 2-pyridine boronic acids undergo near-complete protodeboronation before transmetalation can occur, necessitating specialized slow-release or anhydrous pinacol ester (Bpin) strategies[5].

Experimental Workflows & Mitigation Strategies

To achieve a self-validating experimental system, the protocol must dynamically adjust based on the isomer being utilized. The workflow below dictates the strategic choices required to bypass the mechanistic pitfalls identified in Section 2.

Workflow Start Identify Formylpyridine Isomer Type Split Boronic Acid Position? Start->Split Pos2 2-Pyridine Isomer (High Protodeboronation Risk) Split->Pos2 Ortho to N Pos34 3- or 4-Pyridine Isomer (Slower Transmetalation Risk) Split->Pos34 Meta/Para to N Strat2 Strategy A: Anhydrous Conditions Convert to Bpin Ester or MIDA Boronate Use KF or CsF Base Pos2->Strat2 Strat34 Strategy B: Biphasic Conditions Use Free Boronic Acid Use K3PO4 or K2CO3 Base Pos34->Strat34 CatSelect Catalyst Selection: Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, or PCy3) Strat2->CatSelect Strat34->CatSelect

Fig 2: Decision matrix for optimizing formylpyridine boronic acid coupling conditions.

Step-by-Step Methodology: Optimized Coupling of 3- or 4-Formylpyridine Boronic Acids

This protocol utilizes Buchwald ligands (XPhos/SPhos) which are highly effective at accelerating transmetalation and preventing catalyst poisoning by the pyridine nitrogen[4].

Reagents:

  • Aryl halide (1.0 mmol)

  • 2-Formylpyridine-5-boronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos or SPhos ligand (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 ratio, 10 mL), thoroughly degassed.

Procedure:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd₂(dba)₃ and the XPhos ligand. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes to allow the active Pd(0)-phosphine complex to pre-form.

  • Substrate Addition: To the active catalyst solution, add the aryl halide and the formylpyridine boronic acid.

  • Base Introduction: Dissolve K₃PO₄ in 2 mL of degassed HPLC-grade water. Add this aqueous solution dropwise to the reaction mixture. Causality note: Aqueous bases accelerate transmetalation for 3- and 4-pyridine isomers, overcoming their inherent electron deficiency.

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring (1000 rpm) for 12–18 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Mitigation Protocol for 2-Formylpyridine Boronic Acids

Attempting the above protocol with 6-formylpyridine-2-boronic acid will result in >80% protodeboronation. To couple 2-pyridine isomers successfully:

  • Pre-functionalization: Convert the free boronic acid to a pinacol ester (Bpin)[5] or a MIDA boronate.

  • Anhydrous Shift: Strictly exclude water. Replace aqueous K₃PO₄ with anhydrous CsF or KF suspended in dry THF or Toluene.

  • Slow-Release Strategy: If using a MIDA boronate, add a mild deprotecting agent (e.g., slow addition of aqueous NaOH via syringe pump) to keep the instantaneous concentration of the free boronic acid extremely low, ensuring it transmetalates before it can fragment.

References

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates Source: Nature Communications (nih.gov) URL:[Link]

  • Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides Source: Organic Letters (ACS Publications) URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of (5-Formylpyridin-2-yl)boronic Acid Complexes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyridine-based boronic acids are a cornerstone for the development of novel therapeutics and functional materials. Among these, (5-Formylpyridin-2-yl)boronic acid stands out as a particularly versatile building block, owing to its unique combination of a Lewis acidic boronic acid moiety, a hydrogen-bond accepting pyridine ring, and a reactive formyl group. The precise three-dimensional arrangement of this molecule, especially when in complex with other molecules, dictates its function. X-ray crystallography remains the gold standard for unambiguously determining these solid-state structures.

This guide provides a comprehensive, field-proven framework for the X-ray crystallographic analysis of (5-Formylpyridin-2-yl)boronic acid complexes. As direct crystallographic data for complexes of this specific molecule are not yet widely available in public databases, this guide will equip researchers with the necessary protocols and comparative insights to pioneer this area. We will delve into the causality behind experimental choices, compare X-ray crystallography with other essential characterization techniques, and provide a predictive framework based on the known behavior of analogous compounds.

The Pivotal Role of Single-Crystal X-ray Diffraction

Understanding the supramolecular chemistry of (5-Formylpyridin-2-yl)boronic acid is paramount. Its boronic acid group is a potent hydrogen bond donor, while the pyridine nitrogen and formyl oxygen are hydrogen bond acceptors. This functionality allows for the formation of intricate and predictable intermolecular interactions, known as supramolecular synthons, which are the basis of crystal engineering.[1] Single-crystal X-ray diffraction (SCXRD) is the only technique that provides a direct visualization of these interactions, offering precise atomic coordinates and revealing the conformation and packing of molecules within a crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies in drug design and for the rational design of materials with desired properties.

A Practical Workflow for Crystallographic Analysis

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow represents a robust and validated approach for the crystallographic analysis of (5-Formylpyridin-2-yl)boronic acid complexes.

Part 1: Co-crystallization Strategies

The first and often most challenging step is the growth of diffraction-quality single crystals. Boronic acids are well-known to form co-crystals with a variety of molecules, or "co-formers".[2] The choice of co-former is critical and should be guided by the principles of supramolecular chemistry to favor the formation of stable, ordered crystalline lattices. For (5-Formylpyridin-2-yl)boronic acid, promising co-former candidates include diols, polycarboxylic acids, and other molecules with strong hydrogen bond donor/acceptor capabilities.

Experimental Protocol: Co-crystallization by Slow Evaporation

  • Reagent Preparation: Dissolve equimolar amounts of (5-Formylpyridin-2-yl)boronic acid and the chosen co-former (e.g., isophthalic acid) in a suitable solvent system. A solvent mixture, such as ethanol/water or methanol/dichloromethane, often yields the best results. The goal is to find a solvent in which both components are soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: Gently warm the solution while stirring until all solids have dissolved completely.

  • Crystallization: Loosely cap the vial and leave it undisturbed in a vibration-free environment at a constant temperature (typically room temperature).

  • Monitoring: Monitor the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.

  • Harvesting: Once well-formed crystals of a suitable size (ideally > 0.1 mm in all dimensions) are observed, carefully harvest them from the solution using a nylon loop.

The rationale behind this method is that the slow removal of the solvent gradually increases the concentration of the solution, leading to supersaturation and subsequent nucleation and crystal growth. The slow rate is crucial for the formation of a well-ordered crystal lattice.

Part 2: The X-ray Diffraction Experimental Workflow

The following diagram outlines the standard workflow for single-crystal X-ray diffraction, from crystal selection to the final structural refinement.

experimental_workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Crystal on goniometer C Data Processing & Reduction B->C Raw diffraction images D Structure Solution C->D Reflection data file (hkl) E Structure Refinement D->E Initial structural model F Structure Validation & Deposition E->F Refined crystal structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

Detailed Methodologies:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data by least-squares methods to improve the atomic positions and thermal parameters.

  • Validation and Deposition: The final structure is validated using tools like CHECKCIF and is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.[3]

Anticipated Structural Features of (5-Formylpyridin-2-yl)boronic Acid Complexes

While no specific crystal structures of (5-Formylpyridin-2-yl)boronic acid complexes are currently in the public domain, we can predict the likely intermolecular interactions by analogy to related pyridine boronic acids.[1][3][4] The primary interactions governing the crystal packing are expected to be:

  • Boronic Acid Homodimers: Boronic acids frequently form cyclic hydrogen-bonded dimers.

  • Boronic Acid-Pyridine Heterosynthons: A strong O-H···N hydrogen bond between the boronic acid and the pyridine nitrogen is highly probable.

  • Formyl Group Interactions: The formyl group can act as a hydrogen bond acceptor (C=O···H) or participate in other weak interactions.

  • π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Table 1: Comparative Crystallographic Data of Related Pyridine Boronic Acid Complexes

Compound/ComplexSpace GroupKey Hydrogen Bondsπ-π Stacking Distance (Å)Reference
3-Pyridineboronic acid with Trimesic AcidP-1O-H···O, N+-H···O-~3.5[1]
4-Pyridineboronic acid with Pyromellitic AcidP2₁/cO-H···O, N+-H···O-~3.6[1]
Protonated 4-Pyridylboronic Acid DimerP2₁/nO-H···ON/A[5]

This table provides a baseline for what researchers might expect when analyzing the crystal structures of (5-Formylpyridin-2-yl)boronic acid complexes.

A Comparative Overview of Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of (5-Formylpyridin-2-yl)boronic acid complexes requires a multi-technique approach. The following diagram and table compare the information obtained from different analytical methods.

characterization_techniques cluster_0 Solid-State Characterization cluster_1 Solution-State & Compositional Analysis SCXRD SCXRD PXRD PXRD SCXRD->PXRD Bulk phase purity FTIR_solid FT-IR (solid) FTIR_solid->SCXRD Functional groups NMR NMR (¹H, ¹³C, ¹¹B) MS Mass Spectrometry NMR->MS Connectivity & MW EA Elemental Analysis EA->MS Composition

Caption: The complementary nature of different analytical techniques for characterizing boronic acid complexes.

Table 2: Comparison of Key Characterization Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Unambiguous structure determination.Requires single crystals, provides no information on solution-state behavior.
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline phase, bulk sample purity.Fast, non-destructive, uses bulk material.Does not provide atomic-level structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms in solution, information on dynamic processes. ¹¹B NMR is specific for the boron environment.Provides information on solution-state structure and purity.Does not provide information on solid-state packing.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups and changes in bonding upon complexation.Fast, versatile (solid and solution), non-destructive.Provides indirect structural information.
Mass Spectrometry (MS) Molecular weight of the complex and its fragments.High sensitivity, requires very small sample amounts.Provides no information on 3D structure.

Conclusion

The structural elucidation of (5-Formylpyridin-2-yl)boronic acid complexes is a fertile ground for discovery in medicinal and materials chemistry. While direct crystallographic data may be sparse, the principles of crystal engineering and the established methodologies for analogous compounds provide a clear path forward. By employing the detailed protocols and comparative frameworks presented in this guide, researchers are well-equipped to successfully grow, analyze, and interpret the crystal structures of these promising compounds. The integration of X-ray crystallography with a suite of other characterization techniques is essential for a holistic understanding of these systems, from the atomic level in the solid state to their behavior in solution. This multi-faceted approach will undoubtedly accelerate the rational design of new drugs and materials based on the versatile (5-Formylpyridin-2-yl)boronic acid scaffold.

References

  • Campos-Gaxiola, J. J., García-Grajeda, B. A., Hernández-Ahuactzi, I. F., Guerrero-Álvarez, J. A., Höpfl, H., & Cruz-Enríquez, A. (2017). Supramolecular networks in molecular complexes of pyridine boronic acids and polycarboxylic acids: synthesis, structural characterization and fluorescence properties. CrystEngComm, 19(27), 3760-3775. [Link]

  • Campos-Gaxiola, J. J., Cruz-Enríquez, A., & Höpfl, H. (2010). Pyridineboronic Acids as Useful Building Blocks in Combination with Perchloroplatinate(II) and -(IV) Salts: 1D, 2D, and 3D Hydrogen-Bonded Networks Containing X-H···Cl2Pt− (X = C, N+), B(OH)2···Cl2Pt−, and B(OH)2···(HO)2B. Crystal Growth & Design, 10(8), 3494-3507. [Link]

  • Kara Subasat, H., & Güngör, E. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Balıkesir University Journal of Science Institute, 24(2), 750-756. [Link]

  • Caballero, A., Mó, O., Yáñez, M., & Alkorta, I. (2019). Cations brought together by hydrogen bonds: the protonated pyridine–boronic acid dimer explained. Physical Chemistry Chemical Physics, 21(10), 5438-5446. [Link]

  • Lee, C. F., Liu, Y. H., Peng, S. M., & Liu, R. S. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6881. [Link]

  • PubChem. (5-Formylpyridin-2-yl)boronic acid--water (1/1). [Link]

  • Vasquez-Ríos, M. G., Campillo-Alvarado, G., Dale, C., & MacGillivray, L. R. (2020). Structures and Reactivities of Cocrystals Involving Diboronic Acids and Bipyridines: In Situ Linker Reaction and 1D‐to‐2D Dimerization. Chemistry–A European Journal, 26(3), 564-569. [Link]

  • FIZ Karlsruhe. Inorganic Crystal Structure Database (ICSD). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Formylpyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Benchtop

(5-Formylpyridin-2-yl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science research. As with any laboratory chemical, its lifecycle extends beyond the reaction flask. Responsible management of its waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship.

This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Formylpyridin-2-yl)boronic acid and its associated waste streams. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Know Your Reagent

Table 1: Inferred Hazard Profile of (5-Formylpyridin-2-yl)boronic acid

Hazard ClassificationCategoryHazard StatementGHS Pictogram
Skin Corrosion/Irritation2H315 - Causes skin irritation.[1][4]GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation2H319 - Causes serious eye irritation.[1][4]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335 - May cause respiratory irritation.[1][4]GHS07 (Exclamation Mark)
Acute Toxicity, Oral4H302 - Harmful if swallowed.[1]GHS07 (Exclamation Mark)

Causality : The boronic acid moiety can interact with biological systems, and the aldehyde functional group can also contribute to its irritant properties. The fine, solid nature of the compound means it can easily become airborne, posing an inhalation risk.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling (5-Formylpyridin-2-yl)boronic acid, especially during waste consolidation and disposal.

  • Eye Protection : Wear chemical splash goggles that meet ANSI Z87.1 or European Standard EN 166 requirements.[5]

  • Hand Protection : Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[5]

  • Body Protection : A standard laboratory coat is required. For larger quantities or when generating dust, consider additional protective clothing.[1][5]

  • Respiratory Protection : If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[5][6] All handling of the solid, especially during weighing and transfer, should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (5-Formylpyridin-2-yl)boronic acid is that it must be treated as hazardous chemical waste . It should not be disposed of in regular trash or flushed down the drain.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[8]

Workflow for Waste Disposal

Below is a visual representation of the decision-making and procedural flow for the disposal of (5-Formylpyridin-2-yl)boronic acid waste.

DisposalWorkflow Disposal Workflow for (5-Formylpyridin-2-yl)boronic acid cluster_prep Preparation & Segregation cluster_handling Handling & Collection cluster_disposal Final Disposal start Waste Generation (e.g., expired chemical, residue, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal waste_container Select a Designated Hazardous Waste Container label_container Label Container: 'Hazardous Waste' ' (5-Formylpyridin-2-yl)boronic acid' Hazard Pictograms waste_container->label_container transfer Carefully Transfer Waste into Labeled Container label_container->transfer ppe->waste_container seal Securely Seal Container transfer->seal store Store in a Designated, Ventilated Waste Accumulation Area seal->store disposal_service Arrange for Pickup by a Licensed Waste Disposal Service store->disposal_service end Waste Manifested and Removed for Incineration disposal_service->end

Caption: A flowchart outlining the procedural steps for the safe disposal of (5-Formylpyridin-2-yl)boronic acid.

Detailed Procedural Steps:
  • Waste Segregation :

    • Solid Waste : Collect un-used or expired (5-Formylpyridin-2-yl)boronic acid, as well as grossly contaminated items like weighing paper or paper towels, in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).

    • Liquid Waste : If the compound is in solution, it must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[8] Boronic acids can be incompatible with strong oxidizing agents, acids, and strong bases.[5]

  • Container Labeling :

    • Clearly label the waste container as "Hazardous Waste."

    • List the full chemical name: "(5-Formylpyridin-2-yl)boronic acid." If in solution, list all components and their approximate concentrations.

    • Affix the appropriate GHS hazard pictograms (the exclamation mark is essential).

  • Waste Accumulation :

    • Keep the waste container securely closed except when adding waste.[1][4]

    • Store the container in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated and away from incompatible materials.[4]

  • Final Disposal :

    • Arrange for the collection of the waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9][10]

    • Never attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and validated institutional protocol.[8]

    • The recommended final disposal method for this type of organic compound is typically high-temperature incineration at a permitted facility.[11]

Spill Management

In the event of a small spill, follow these procedures:

  • Evacuate and Secure : Alert others in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Wear the full PPE as described in Section 2.

  • Contain and Clean :

    • Do not use water to clean up the spill, as this could dissolve and spread the material.

    • Carefully sweep or vacuum the solid material.[1][5] Use methods that avoid generating dust.[1][2] A HEPA-filtered vacuum is ideal for fine powders.

    • Place the spilled material and all cleanup materials (e.g., contaminated wipes) into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water. All decontamination materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor or EH&S department, in accordance with your institution's policies.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the lifecycle of (5-Formylpyridin-2-yl)boronic acid is managed responsibly from procurement to final disposal.

References

  • How To Safely Dispose of Boric Acid. ACTZero.[Link]

  • Boric Acid - InCide Technologies. InCide Technologies.[Link]

  • MSDS (Material Safety Data Sheet / Sicherheitsdatenblatt) - LIONEX GmbH. LIONEX GmbH.[Link]

  • Material Safety Data Sheet - 5-Bromothiophene-2-boronic acid. Cole-Parmer.[Link]

  • Pyridine-2-boronic acid - SAFETY DATA SHEET. Acros Organics.[Link]

  • Identity - (2,6-Dimethylpyridin-3-yl)boronic acid. ECHA CHEM.[Link]

  • ECHA adds eight substances to the Candidate List for authorisation. European Union.[Link]

  • Candidate List of substances of very high concern for Authorisation. ECHA.[Link]

  • CLP Annex VI - harmonised classifications. ECHA CHEM.[Link]

  • Industry classifications - B-(1-Methyl-1H-benzimidazol-5-yl)boronic acid. ECHA CHEM.[Link]

  • 1910.1048 App A - Substance Technical Guidelines for Formalin. Occupational Safety and Health Administration.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.